molecular formula C8H15NO B593809 4-(Oxetan-3-yl)piperidine CAS No. 1257294-01-1

4-(Oxetan-3-yl)piperidine

Cat. No.: B593809
CAS No.: 1257294-01-1
M. Wt: 141.214
InChI Key: PBZBCRMJQYVTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Oxetan-3-yl)piperidine is a chemically versatile scaffold of significant interest in modern drug discovery and medicinal chemistry, particularly for its role in optimizing the properties of small-molecule therapeutics. The unique structural combination of a piperidine ring and a strained oxetane moiety provides a three-dimensional, polar framework that is highly valuable for creating novel bioactive compounds . In research settings, this compound serves as a key building block for the synthesis of potential inhibitors targeting a range of disease-associated proteins. Its application is prominent in oncology drug discovery, where it has been utilized in the development of potent receptor tyrosine kinase AXL inhibitors, which are investigated for their role in countering tumor angiogenesis and drug resistance . Furthermore, the oxetane motif is recognized for its ability to favorably influence the physicochemical properties of lead molecules. Incorporating an oxetane ring can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, addressing common challenges in drug candidate optimization . The electron-withdrawing nature of the oxetane can also attenuate the basicity of adjacent amine groups, fine-tuning pKa for improved pharmacokinetic profiles . As such, this compound represents a critical reagent for researchers engaged in the design and synthesis of the next generation of targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxetan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZBCRMJQYVTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717082
Record name 4-(Oxetan-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257294-01-1
Record name 4-(Oxetan-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Physicochemical Guide to 4-(Oxetan-3-yl)piperidine for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can fine-tune the properties of drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a powerful tool for enhancing physicochemical and pharmacological profiles.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure allows for the strategic modulation of properties such as aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide provides an in-depth technical overview of the physicochemical properties of a key building block, 4-(Oxetan-3-yl)piperidine, intended for researchers, scientists, and drug development professionals. By understanding and harnessing the characteristics of this versatile scaffold, researchers can unlock new avenues for the design of next-generation therapeutics.

Core Physicochemical Properties of this compound

A comprehensive understanding of a molecule's fundamental physicochemical properties is paramount in drug discovery, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5] While specific experimental data for this compound is not extensively published, we can infer its properties based on its structural components and data from closely related analogs. The following table summarizes the key predicted and estimated physicochemical parameters for this compound.

PropertyValue (Estimated/Predicted)Rationale and Comparative Analysis
Molecular Formula C₈H₁₅NOAs confirmed by PubChem.[6]
Molecular Weight 141.21 g/mol Calculated from the molecular formula.[7]
pKa 9.5 - 10.5The piperidine nitrogen is basic. The electron-withdrawing effect of the oxetane oxygen is expected to slightly reduce the pKa compared to piperidine (pKa ≈ 11.12).[8] For comparison, the pKa of 4-hydroxypiperidine is approximately 10.74.[4]
logP 0.4 (Predicted XlogP)The oxetane moiety introduces polarity, suggesting a lower lipophilicity compared to a simple alkyl-substituted piperidine. The predicted XlogP value of 0.4 indicates a relatively hydrophilic character.[7] This is in contrast to the more hydrophilic 4-hydroxypiperidine, which has an experimental logP of -0.21 to -0.35.[4][5]
Aqueous Solubility HighThe presence of both a basic nitrogen and a polar oxetane ring suggests good aqueous solubility, particularly at acidic pH where the piperidine nitrogen will be protonated. For comparison, 4-hydroxypiperidine is described as soluble in water.[5]

Spectroscopic Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and oxetane rings. The protons on the carbons adjacent to the piperidine nitrogen (C2 and C6) would likely appear as multiplets in the range of 2.5-3.0 ppm. The protons on the oxetane ring would likely appear as triplets or multiplets around 4.0-4.8 ppm. The remaining piperidine ring protons would be found in the upfield region, typically between 1.2 and 2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms. The carbons adjacent to the piperidine nitrogen (C2 and C6) are expected around 45-50 ppm. The carbons of the oxetane ring would be deshielded due to the electronegative oxygen, appearing in the range of 70-80 ppm. The remaining piperidine carbons would resonate at approximately 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

  • N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine of the piperidine ring.

  • C-H stretch: Multiple bands in the region of 2800-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the piperidine and oxetane rings.

  • C-O stretch: A strong, characteristic band in the region of 950-1150 cm⁻¹ corresponding to the C-O-C stretching of the oxetane ether linkage.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of small neutral molecules. Common fragmentation pathways for piperidine derivatives often involve alpha-cleavage adjacent to the nitrogen atom.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step methodologies for determining the key physicochemical properties of novel compounds like this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.[7][9] Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[2]

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[2]

  • Titration Setup:

    • Place 20 mL of the this compound solution into a beaker with a magnetic stir bar.

    • Add 20 mL of the 0.15 M KCl solution.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Procedure:

    • Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.1 mL) of the titrant.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly, passing the equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) corresponds to the pKa of the conjugate acid of the piperidine nitrogen.

pKa_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Sample Prepare 0.01 M This compound Titrate Titrate Sample with HCl Prep_Sample->Titrate Prep_Titrant Prepare Standardized 0.1 M HCl Prep_Titrant->Titrate Prep_Ionic Prepare 0.15 M KCl Prep_Ionic->Titrate Calibrate Calibrate pH Meter Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point pKa_Calc Calculate pKa at Half-Equivalence Point Equiv_Point->pKa_Calc

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[10]

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, combine a known volume of the n-octanol-saturated buffer and buffer-saturated n-octanol (e.g., 1 mL of each).

    • Add a small aliquot of the stock solution of this compound to the vial.

    • Securely cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of the partition coefficient.

logP_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Phases Prepare Saturated n-Octanol and Buffer Partition Partition Compound between Phases Prep_Phases->Partition Prep_Sample Prepare Stock Solution of Compound Prep_Sample->Partition Separate Separate Phases by Centrifugation Partition->Separate Quantify Quantify Concentration in Each Phase (HPLC/LC-MS) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by HPLC

Aqueous solubility is a critical factor for oral drug absorption and formulation development. A common and accurate method for its determination involves generating a saturated solution and quantifying the dissolved compound by HPLC.[11]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., PBS at pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the saturated filtrate and the standard solutions by a validated HPLC method with UV or MS detection.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Calculation:

    • Determine the concentration of the dissolved compound in the filtrate by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prep_Saturated Prepare Saturated Solution Filter Filter Saturated Solution Prep_Saturated->Filter Prep_Standards Prepare Standard Solutions Analyze Analyze Filtrate and Standards by HPLC Prep_Standards->Analyze Filter->Analyze Cal_Curve Construct Calibration Curve Analyze->Cal_Curve Determine_Sol Determine Solubility Cal_Curve->Determine_Sol

Caption: Workflow for aqueous solubility determination by HPLC.

Synthetic Strategy

The synthesis of this compound can be approached through several established methods for piperidine ring formation and functionalization. A plausible and efficient route would involve the reductive amination of a suitable ketone precursor or the alkylation of a piperidine derivative. One common strategy involves the reaction of a piperidine synthon with an oxetane-containing electrophile. For instance, the reaction of a 4-substituted piperidine, such as 4-lithiomethylpiperidine (generated in situ), with oxetan-3-one, followed by reduction, could yield the desired product. Alternatively, a multi-step synthesis starting from commercially available piperidine-4-carboxylic acid could be envisioned, involving reduction to the corresponding alcohol, conversion to a leaving group, and subsequent displacement with an appropriate oxetane nucleophile. General strategies for the synthesis of substituted piperidines often involve the reduction of corresponding pyridine derivatives or the cyclization of acyclic precursors.[3][12]

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for contemporary drug discovery. Its inherent physicochemical properties, driven by the unique combination of the piperidine and oxetane motifs, offer medicinal chemists a powerful handle to optimize the ADME profiles of lead compounds. The provided in-depth guide to its predicted properties and the detailed experimental protocols for their determination will empower researchers to effectively utilize this scaffold in their quest for novel and improved therapeutics. As the demand for drug candidates with superior "drug-like" properties continues to grow, the strategic incorporation of scaffolds such as this compound will undoubtedly play an increasingly crucial role in the future of pharmaceutical research and development.

References

  • El-Sawy, E. R., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ChemBK. 4-Hydroxypiperidine. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubChemLite. This compound hydrochloride (C8H15NO). [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • SpectraBase. Piperidine. [Link]

  • NIST. Piperidine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to the Structure and Conformation of 4-(Oxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(Oxetan-3-yl)piperidine scaffold has emerged as a compelling structural motif in modern medicinal chemistry. This guide provides a comprehensive analysis of its structure, conformational preferences, and the underlying principles that govern its utility in drug design. We will delve into the synthetic strategies, spectroscopic characterization, and the profound impact of this unique combination of a saturated heterocycle and a strained ether on key drug-like properties. This document is intended to serve as a technical resource for researchers leveraging this scaffold to address complex challenges in drug discovery.

Introduction: A Tale of Two Rings

The strategic combination of the piperidine and oxetane rings in this compound creates a molecule with a unique and highly desirable set of properties for drug development. The piperidine ring, a ubiquitous scaffold in numerous natural products and FDA-approved drugs, offers a versatile, three-dimensional framework that can be readily functionalized to interact with biological targets.[1] Its conformational flexibility allows it to adapt to the topology of binding sites, making it a privileged structure in medicinal chemistry.[1]

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "magic" moiety in drug design. Initially perceived as a niche structural element, it is now recognized as a powerful tool for modulating the physicochemical properties of drug candidates.[2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[2][3][4] The oxetane ring often serves as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[4][5]

This guide will explore the synergistic interplay of these two rings in this compound, providing a detailed examination of its structure and conformational landscape.

Structural and Conformational Analysis

The conformational behavior of this compound is primarily dictated by the chair conformation of the piperidine ring, which is the most stable arrangement for this six-membered heterocycle.[6][7] The key conformational question revolves around the orientation of the oxetan-3-yl substituent at the C4 position: does it preferentially occupy an equatorial or an axial position?

The Chair Conformations: A Dynamic Equilibrium

Like other 4-substituted piperidines, this compound exists as a dynamic equilibrium between two chair conformers: one with the oxetane group in the equatorial position and the other with it in the axial position.

Caption: Conformational equilibrium of this compound.

For most 4-substituted piperidines, the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of unfavorable 1,3-diaxial interactions.[3] In the axial conformation, the substituent experiences steric hindrance from the axial hydrogens at the C2 and C6 positions of the piperidine ring.

Influence of the Oxetane Substituent

The oxetane moiety at the C4 position is expected to follow this general principle and predominantly adopt the equatorial orientation. The energetic penalty for placing the relatively bulky oxetane group in the axial position would be considerable.

Computational studies on analogous 4-substituted piperidines have shown that the energy difference between the equatorial and axial conformers can range from 0.2 to over 2 kcal/mol, depending on the size and nature of the substituent.[3] For the oxetan-3-yl group, this difference is expected to be in the higher end of this range, leading to a strong preference for the equatorial conformation.

Predicted Structural Parameters

While a definitive X-ray crystal structure of the unsubstituted this compound is not publicly available, we can predict the key structural parameters of the favored equatorial conformer based on computational modeling and data from related structures.

ParameterPredicted ValueRationale
Piperidine Ring
C-N Bond Length~1.47 ÅTypical for a saturated amine.
C-C Bond Length~1.53 ÅStandard sp³-sp³ carbon bond.
C-N-C Bond Angle~111°Consistent with a tetrahedral nitrogen in a six-membered ring.
C-C-C Bond Angle~111°Typical for a cyclohexane-like chair conformation.
Oxetane Ring
C-O Bond Length~1.46 ÅCharacteristic of a strained cyclic ether.[8]
C-C Bond Length~1.53 ÅSimilar to the piperidine ring.[8]
C-O-C Bond Angle~90°Highly constrained due to the four-membered ring.[8]
Puckering Angle~15-20°Substituted oxetanes are puckered to relieve eclipsing strain.[8]

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound. A common and efficient approach involves the reductive amination of oxetan-3-one with a suitable piperidine precursor. An alternative strategy is the coupling of a pre-formed piperidine nucleophile with an oxetane electrophile. Below is a representative synthetic protocol.

Synthesis_Workflow start 4-Piperidone intermediate1 N-Boc-4-piperidone start->intermediate1 Boc₂O, Base intermediate2 N-Boc-4-hydroxy-4-(oxetan-3-yl)piperidine intermediate1->intermediate2 1. n-BuLi, Oxetan-3-one 2. Quench intermediate3 N-Boc-4-(oxetan-3-yl)piperidine intermediate2->intermediate3 Deoxygenation product This compound intermediate3->product Deprotection (e.g., TFA)

Caption: A plausible synthetic workflow for this compound.

Representative Synthetic Protocol

Step 1: Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine (2.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Upon completion (monitored by TLC), perform an aqueous workup and purify by column chromatography to yield N-Boc-4-piperidone.

Step 2: Nucleophilic Addition of Oxetan-3-one

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add a solution of oxetan-3-one (1.2 eq) in anhydrous THF.

  • After stirring for 2-3 hours at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify to obtain N-Boc-4-hydroxy-4-(oxetan-3-yl)piperidine.

Step 3: Deoxygenation

  • The deoxygenation of the tertiary alcohol can be achieved through various methods, such as a Barton-McCombie deoxygenation or by conversion to a xanthate followed by radical reduction.

Step 4: Deprotection

  • Dissolve the N-Boc-4-(oxetan-3-yl)piperidine (1.0 eq) in a solvent like dichloromethane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base and extract the final product, this compound.

Spectroscopic Characterization

The structure and conformation of this compound can be elucidated using a combination of spectroscopic techniques, with NMR being particularly informative.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted NMR chemical shifts for the major equatorial conformer of this compound. These are estimates based on data for similar structures and are subject to solvent effects and the specific instrumentation used.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperidine Ring
H1 (N-H)1.5-2.5 (broad)-
H2, H6 (axial)2.5-2.745-47
H2, H6 (equatorial)3.0-3.245-47
H3, H5 (axial)1.2-1.430-32
H3, H5 (equatorial)1.7-1.930-32
H41.8-2.040-42
Oxetane Ring
H3'3.2-3.438-40
H2', H4'4.5-4.775-77

The coupling constants between the protons on the piperidine ring can provide valuable information about the chair conformation. For instance, a large axial-axial coupling constant (J ≈ 10-13 Hz) for the H4 proton would be indicative of its axial orientation, confirming the equatorial position of the oxetane substituent.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable asset in the medicinal chemist's toolbox for several key reasons:

  • Bioisosterism: It can act as a hydrophilic and metabolically more stable bioisostere for a gem-dimethyl group or a carbonyl group.[4][5] This allows for the fine-tuning of a molecule's properties without drastically altering its shape.

  • Improved Physicochemical Properties: The incorporation of the polar oxetane ring generally leads to an increase in aqueous solubility and a decrease in lipophilicity (LogP/LogD).[2][3] This can be crucial for improving the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, which can lead to an improved half-life of a drug.[8]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity (pKa) of the piperidine nitrogen. This can be advantageous in mitigating potential off-target effects associated with high basicity, such as hERG channel inhibition.

Experimental Protocols

Computational Conformational Analysis

This protocol outlines a general workflow for performing a computational analysis to validate the conformational preferences of this compound.

Computational_Workflow input Build 3D Structures (Axial and Equatorial) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) input->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc energy_analysis Compare Relative Energies (ΔG) freq_calc->energy_analysis output Identify Most Stable Conformer energy_analysis->output

Caption: Workflow for computational conformational analysis.

Methodology:

  • Structure Generation: Build 3D models of both the axial and equatorial conformers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This will find the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and entropy).

  • Energy Analysis: Calculate the Gibbs free energy (G) for each conformer. The relative energy difference (ΔG) will indicate the most stable conformer at a given temperature.

  • Data Extraction: From the optimized structures, extract key geometric parameters such as bond lengths, bond angles, and dihedral angles for comparison and analysis.

NMR Analysis for Conformational Determination

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Assignment: Assign all proton signals using 2D NMR techniques such as COSY and HSQC.

  • Coupling Constant Analysis: Carefully measure the coupling constants (J-values), particularly for the proton at C4. A large coupling constant (typically > 10 Hz) between H4 and the adjacent axial protons would confirm an axial orientation for H4 and thus an equatorial position for the oxetane substituent.

  • NOE Analysis (Optional): Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can provide through-space correlations between protons, further confirming the spatial arrangement of the substituents in the preferred conformation.

Conclusion

This compound is a structurally elegant and medicinally relevant scaffold that offers a wealth of opportunities for drug discovery. Its conformational behavior is well-defined, with a strong preference for the equatorial orientation of the oxetane substituent. This predictable three-dimensional structure, combined with the beneficial effects of the oxetane ring on physicochemical properties, makes it an attractive building block for the design of novel therapeutics. A thorough understanding of its structure, conformation, and synthesis is paramount for researchers aiming to unlock the full potential of this promising molecular framework.

References

  • Burrows, J. N., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12304-12373. [Link]

  • Wessjohann, L. A., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1466-1484. [Link]

  • Carreira, E. M., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12452. [Link]

  • Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Wikipedia. (n.d.). Piperidine. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates Blog. [Link]

  • PubChem. (n.d.). This compound hydrochloride. PubChem. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]

  • Abraham, R. J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8565-8573. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

Sources

The Emergence of 4-(Oxetan-3-yl)piperidine: A Bioisosteric Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to the exploration of unique chemical space. The piperidine ring, a privileged scaffold in numerous approved drugs, has been the subject of extensive derivatization.[1][2][3] This guide delves into the discovery and rationale behind a particularly impactful modification: the incorporation of an oxetane ring at the 4-position of piperidine, creating the 4-(oxetan-3-yl)piperidine moiety. We will explore its role as a strategic bioisosteric replacement, its influence on critical drug-like properties, and provide detailed experimental protocols for its synthesis and evaluation. This document serves as a comprehensive resource for researchers seeking to leverage this valuable building block in their drug discovery programs.

Introduction: The Quest for Ideal Physicochemical Properties

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant rate of attrition attributed to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Historically, medicinal chemistry has often focused on flat, aromatic structures, which, while potent, can suffer from poor solubility, high metabolic liability, and off-target effects. This has led to a paradigm shift towards the incorporation of three-dimensional (3D) saturated heterocyclic scaffolds to navigate beyond "flatland" and access more favorable physicochemical properties.[1][5]

The piperidine moiety is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for its ability to introduce a basic nitrogen center for target interaction and to modulate lipophilicity.[1][2][3] However, the parent piperidine ring and its simple alkylated derivatives can still present challenges related to metabolic instability and undesirable basicity. This has spurred the exploration of novel bioisosteric replacements that can retain the desirable features of the piperidine core while addressing its limitations.

This guide focuses on the this compound scaffold, a modern bioisostere that has gained significant traction in contemporary drug design.[5] The introduction of the strained, polar oxetane ring offers a unique combination of properties that can profoundly and beneficially impact a molecule's overall profile.

The Rationale for this compound: A Strategic Bioisostere

The strategic incorporation of the this compound moiety is driven by its ability to act as a bioisosteric replacement for more traditional chemical groups, most notably the gem-dimethyl and carbonyl functionalities.[6] This substitution can lead to a cascade of improvements in a drug candidate's properties.

Mitigating Metabolic Liability

A primary driver for the use of oxetanes is to enhance metabolic stability.[7][8] Metabolically labile positions in a molecule, often benzylic C-H bonds or sites susceptible to cytochrome P450 (CYP) oxidation, can be "blocked" by introducing sterically demanding groups like a gem-dimethyl moiety. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.

The oxetane ring in this compound serves as a polar and metabolically robust alternative.[6][9] Its four-membered ring structure is sterically demanding, shielding adjacent positions from enzymatic attack, yet its ethereal oxygen introduces polarity, counteracting the lipophilic baggage of a gem-dimethyl group.[5][9]

Enhancing Aqueous Solubility and Reducing Lipophilicity

Poor aqueous solubility is a major hurdle in drug development, impacting bioavailability and formulation. The polar nature of the oxetane ring, due to its oxygen atom, significantly enhances the aqueous solubility of parent molecules.[5][9] Replacing a lipophilic group with the this compound moiety can dramatically improve a compound's solubility profile.

The distribution coefficient (LogD) at physiological pH (7.4) is a critical parameter for predicting a drug's behavior. The introduction of the oxetane can lower LogD, shifting the molecule into a more favorable range for oral absorption and distribution.[5]

Modulating Basicity (pKa)

The basicity of nitrogen atoms in a drug molecule, quantified by the pKa of its conjugate acid, is a crucial determinant of its absorption, distribution, and potential for off-target effects such as hERG inhibition. The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of a nearby nitrogen, such as the one in the piperidine ring.[10] This reduction in basicity can be advantageous in several ways:

  • Improved Cell Permeability: By reducing the extent of protonation at physiological pH, a lower pKa can lead to a higher proportion of the neutral, more membrane-permeable species.

  • Reduced hERG Liability: High basicity is often associated with an increased risk of binding to the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa can mitigate this risk.

  • Fine-tuning Target Interactions: The ability to modulate the basicity of the piperidine nitrogen allows for the optimization of interactions with the target protein.

Increasing Three-Dimensionality

The spirocyclic nature of the this compound scaffold introduces a significant degree of three-dimensionality into a molecule. This increased 3D character can lead to improved target selectivity and a more favorable entropy of binding, as the molecule is pre-organized in a more rigid conformation.[5]

Synthesis of the this compound Core

The successful application of the this compound scaffold in drug discovery is contingent upon efficient and scalable synthetic routes. While a variety of methods for the synthesis of oxetanes and piperidines have been reported, a common and effective strategy for constructing the this compound core involves a two-step sequence starting from a protected 4-piperidone derivative.[3][11]

Synthetic Workflow

G start 1-Boc-4-piperidone step1 Wittig Reaction with (3-Oxetanyl)triphenylphosphonium halide start->step1 intermediate 4-(Oxetan-3-ylidene)-1-Boc-piperidine step1->intermediate step2 Reduction (e.g., H₂, Pd/C) intermediate->step2 product 4-(Oxetan-3-yl)-1-Boc-piperidine step2->product step3 Deprotection (e.g., TFA or HCl) product->step3 final_product This compound step3->final_product

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Oxetan-3-ylidene)-1-Boc-piperidine via Wittig Reaction [11][12][13]

  • Preparation of the Wittig Reagent:

    • To a solution of (3-bromo-oxetan-3-yl)methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (1.05 eq) dropwise at -78 °C.

    • Allow the reaction mixture to warm to 0 °C and stir for 1 hour to generate the corresponding phosphonium ylide.

  • Wittig Reaction:

    • Cool the ylide solution back to -78 °C.

    • Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-(oxetan-3-ylidene)-1-Boc-piperidine.

Step 2: Reduction of 4-(Oxetan-3-ylidene)-1-Boc-piperidine [14]

  • Dissolve 4-(oxetan-3-ylidene)-1-Boc-piperidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 1-4 atm.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-(oxetan-3-yl)-1-Boc-piperidine.

Step 3: Deprotection to Yield this compound

  • Dissolve 4-(oxetan-3-yl)-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, triturate the residue with diethyl ether to precipitate the product as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • Filter the solid and dry under vacuum to obtain the desired this compound salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Impact on Physicochemical and Pharmacokinetic Properties: A Data-Driven Analysis

Table 1: Comparative Physicochemical and Predicted ADME Properties of Piperidine and its Methyl Isomers [4]

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol )85.1599.1899.1899.18
logP0.841.11.11.1
pKa11.2210.9511.0711.23
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted: ModeratePredicted: Moderate to HighPredicted: Moderate to HighPredicted: Moderate to High
Metabolic Stability (Intrinsic Clearance, µL/min/mg protein)Predicted: LowPredicted: ModeratePredicted: ModeratePredicted: Low
Plasma Protein Binding (%)Predicted: LowPredicted: LowPredicted: LowPredicted: Low

Data for logP and pKa are experimental values from chemical databases. Caco-2 permeability, metabolic stability, and plasma protein binding are based on in silico predictions and serve as a general guide.[4]

Key Insights from Comparative Data:

  • Lipophilicity (logP): The addition of a methyl group increases lipophilicity. The introduction of an oxetane, being a polar group, is expected to have the opposite effect, reducing logP and increasing hydrophilicity compared to a similarly sized alkyl substituent.

  • Basicity (pKa): The position of the methyl group has a modest impact on the pKa. In contrast, the strong inductive effect of the oxetane ring is known to cause a more significant reduction in the pKa of a neighboring amine, a key advantage in modulating this property.[10]

  • Metabolic Stability: The 4-position on the piperidine ring is generally less prone to metabolism than the 2- or 3-positions. The oxetane moiety at the 4-position is expected to further enhance metabolic stability by blocking potential sites of oxidation.

Case Studies in Drug Discovery

The utility of the oxetane-substituted piperidine/piperazine motif is exemplified by its incorporation into several clinical candidates.

Fenebrutinib (GDC-0853): A Non-Covalent BTK Inhibitor

Fenebrutinib is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of autoimmune diseases.[9][15] A key feature of its structure is the N-(oxetan-3-yl)piperazine moiety.

G cluster_0 Fenebrutinib (GDC-0853) fenebrutinib

Figure 2: Structure of Fenebrutinib.

In the development of Fenebrutinib, the oxetane moiety was introduced to modulate the pKa of the piperazine nitrogen.[5] This substitution successfully lowered the pKa, which contributed to a reduction in hERG inhibition and an overall improved safety profile.[16] The synthesis of Fenebrutinib involves a reductive amination of a piperazine intermediate with oxetan-3-one, a testament to the practicality of this synthetic strategy.[7][15]

Lanraplenib (GS-9876): A Selective SYK Inhibitor

Lanraplenib is a selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of autoimmune diseases.[6][17] Its structure features a 4-(oxetan-3-yl)piperazin-1-yl group.

G cluster_0 Lanraplenib (GS-9876) lanraplenib

Figure 3: Structure of Lanraplenib.

The discovery of Lanraplenib involved the optimization of a lead compound that contained a morpholine ring. While potent, the morpholine-containing analog suffered from metabolic instability. Replacement of the morpholine with the N-(oxetan-3-yl)piperazine moiety resulted in a significant improvement in metabolic stability and solubility, while maintaining high potency.[6] This case study highlights the successful application of the oxetane-for-morpholine bioisosteric switch.

Experimental Protocols for Property Assessment

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.

Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay

This assay measures the in vitro metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily CYPs.[4][15]

Protocol: [4][15]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).

Lipophilicity Determination: Shake-Flask Method for LogD

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase at a specific pH.[7][8]

Protocol: [7][8]

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at the desired pH (e.g., 7.4).

    • Pre-saturate n-octanol with the buffer and the buffer with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vial.

    • Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous).

Basicity Measurement: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[18][19]

Protocol: [18][19]

  • Sample Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

    • The solution should have a known concentration.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

    • Alternatively, the pKa can be determined from the point of maximum buffer capacity in a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Conclusion

The this compound scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its discovery and application are a testament to the power of rational, bioisostere-driven drug design. By offering a unique combination of properties—enhanced metabolic stability, improved aqueous solubility, reduced lipophilicity, and the ability to fine-tune basicity—this moiety provides a powerful strategy for overcoming common ADME challenges and optimizing the developability of drug candidates. The successful incorporation of this scaffold into clinical candidates like Fenebrutinib and Lanraplenib underscores its real-world impact. As the drive towards more complex, 3D-rich chemical matter continues, the this compound core is poised to play an increasingly important role in the discovery of the next generation of therapeutics.

References

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

  • Discovery and Development of Non-Covalent, Reversible Bruton's Tyrosine Kinase Inhibitor Fenebrutinib (GDC-0853). (2019). ACS Publications. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). PMC - NIH. [Link]

  • Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. (2020). PMC - NIH. [Link]

  • Shake Flask LogD. (n.d.). Domainex. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Lanraplenib Succinate | C58H68N18O14 | CID 133082362. (n.d.). PubChem - NIH. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases. (2020). ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews - ACS Publications. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. (2001). Elsevier. [Link]

  • The Wittig reaction. A phosphonium ylide (1) and a carbonyl compound... (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PMC - NIH. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). PubMed. [Link]

  • This compound | C8H15NO | CID 55264245. (n.d.). PubChem. [Link]

  • This compound [1257294-01-1]. (n.d.). Chemsigma. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]

  • Synthesis method for N-Boc-3-piperidone. (n.d.).
  • A novel synthesis of 1-aryl-3-piperidone derivatives. (n.d.). PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Europe PMC. [Link]

Sources

Spectroscopic Data of 4-(Oxetan-3-yl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Oxetan-3-yl)piperidine in Modern Drug Discovery

The confluence of the piperidine scaffold, a privileged structure in medicinal chemistry, with the oxetane motif, a versatile functional group mimic, has given rise to a class of compounds with significant potential in drug development. This compound, in particular, represents a key building block in this arena. The oxetane ring, often considered a polar surrogate for a gem-dimethyl or carbonyl group, can profoundly influence a molecule's physicochemical properties, including solubility, metabolic stability, and lipophilicity.[1] A thorough understanding of the spectroscopic characteristics of this compound is therefore paramount for its unambiguous identification, quality control, and the structural elucidation of its more complex derivatives.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Beyond a mere presentation of data, this document delves into the rationale behind the spectral features, offering insights grounded in established principles of spectroscopic interpretation.

Chemical Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme for the atoms in this compound will be utilized throughout this guide.

G M [M+H]⁺ m/z = 142 F1 Loss of oxetane ring [C₅H₁₀N]⁺ m/z = 84 M->F1 - C₃H₅O F2 α-cleavage [C₇H₁₂NO]⁺ m/z = 126 M->F2 - CH₃ F3 Ring opening Various smaller fragments M->F3

Caption: Predicted major fragmentation pathways for protonated this compound in ESI-MS/MS.

  • α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. [2]* Loss of the Oxetane Substituent: Cleavage of the bond between the piperidine C4 and the oxetane C7 would result in a fragment ion corresponding to the piperidine ring.

  • Ring Opening: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions. [2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data, designed to be self-validating and in line with industry best practices.

Protocol 1: NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal. acq2 Shim the magnetic field to achieve high resolution. acq1->acq2 acq3 Acquire ¹H NMR spectrum. (Typical parameters: 16-32 scans, 1-2 s relaxation delay). acq2->acq3 acq4 Acquire ¹³C NMR spectrum. (Typical parameters: 1024-4096 scans, 2-5 s relaxation delay). acq2->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase correct the spectra. proc1->proc2 proc3 Baseline correct the spectra. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4 proc5 Reference the spectra to the internal standard (TMS at 0 ppm). proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Protocol 2: Mass Spectrometry Data Acquisition (ESI-MS)

G cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-QTOF MS) cluster_proc_ms Data Processing prep_ms1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep_ms2 Add a small amount of formic acid (0.1%) to promote protonation. prep_ms1->prep_ms2 acq_ms1 Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). acq_ms2 Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow). acq_ms1->acq_ms2 acq_ms3 Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). acq_ms2->acq_ms3 acq_ms4 (Optional) Perform MS/MS analysis on the protonated molecule [M+H]⁺ to obtain fragmentation data. acq_ms3->acq_ms4 proc_ms1 Process the raw data to obtain the mass spectrum. proc_ms2 Identify the molecular ion peak and any significant fragment ions. proc_ms1->proc_ms2 proc_ms3 Compare the experimental m/z values with theoretically calculated values. proc_ms2->proc_ms3 cluster_prep_ms cluster_prep_ms cluster_acq_ms cluster_acq_ms cluster_prep_ms->cluster_acq_ms cluster_proc_ms cluster_proc_ms cluster_acq_ms->cluster_proc_ms

Caption: Workflow for ESI-MS data acquisition and processing.

Conclusion: A Foundation for Future Research

The spectroscopic data and interpretation provided in this guide serve as a foundational reference for researchers working with this compound and its derivatives. A thorough understanding of its NMR and MS characteristics is essential for ensuring the identity and purity of this valuable building block, and for the confident structural elucidation of novel compounds derived from it. The provided protocols offer a robust framework for obtaining high-quality, reproducible spectroscopic data, thereby upholding the principles of scientific integrity and enabling the accelerated discovery and development of new chemical entities.

References

  • Burrows, J. N., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(19), 14053–14080. [Link]

Sources

A Senior Application Scientist's Guide to 4-(Oxetan-3-yl)piperidine Derivatives: Commercial Availability, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Powerful Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is paramount. Historically, the piperidine ring has been established as one of the most valuable and privileged scaffolds in drug design, present in a vast array of clinically approved drugs.[1][2][3] Its conformational flexibility, basic nitrogen center for salt formation, and robust three-dimensional (3D) structure contribute to its widespread success.[1][2]

Concurrently, the oxetane ring has emerged from relative obscurity to become a powerful tool for molecular design.[4][5] This small, polar, and non-planar four-membered ether is increasingly utilized as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[4][5] Its introduction into a molecule can profoundly and beneficially influence properties such as aqueous solubility, metabolic stability, and lipophilicity, without a significant increase in molecular weight.[4]

The fusion of these two motifs into the 4-(Oxetan-3-yl)piperidine scaffold creates a building block of significant strategic value for drug discovery programs. This guide provides an in-depth technical overview of its commercial availability, proven synthetic methodologies, and the scientific rationale for its application, tailored for researchers, chemists, and drug development professionals.

Strategic Value: Optimizing Drug-Like Properties

The incorporation of the this compound scaffold is a deliberate strategy to imbue a lead compound with superior drug-like characteristics. The rationale is grounded in the synergistic effects of the two constituent rings.

  • Enhanced Aqueous Solubility and Reduced Lipophilicity: The oxetane moiety is a polar motif containing a hydrogen bond acceptor. Its incorporation can disrupt planarity and increase polarity, often leading to a marked improvement in aqueous solubility and a reduction in the logarithm of the partition coefficient (logP) — critical factors for achieving good oral bioavailability.[6]

  • Improved Metabolic Stability: The piperidine ring itself is generally more metabolically stable than many aromatic systems.[1] The oxetane ring can be strategically placed to act as a "metabolic shield," blocking sites on a molecule that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] Furthermore, the oxetane ether linkage is significantly more stable to cleavage than, for example, a corresponding ester bond.[7]

  • Increased Three-Dimensionality (Fsp³): Drug candidates with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have greater target selectivity and a lower attrition rate in clinical development. Both the piperidine and oxetane rings are inherently 3D, moving molecular shapes away from the flat structures that often plague screening libraries and contributing to novel and specific interactions with protein binding sites.[2][8]

  • Vectorial Exit Point: The piperidine nitrogen provides a reliable and synthetically tractable exit point for further derivatization, allowing the scaffold to be readily integrated into a broader molecular framework while projecting the beneficial oxetane group into a desired region of chemical space.

G cluster_0 Traditional Lead Compound cluster_1 Optimized Compound with Scaffold A Flat, Lipophilic Moiety (e.g., Phenyl, Carbonyl) B Metabolically Labile Site A->B Leads to C This compound Scaffold A->C Bioisosteric Replacement D Improved Solubility (Polar Oxetane) C->D E Blocked Metabolic Site (Stable Ether) C->E F Enhanced 3D Shape (High Fsp³) C->F G Vector for Derivatization (Piperidine Nitrogen) C->G

Figure 1: Diagram illustrating the strategic benefits of replacing a traditional flat moiety with the this compound scaffold.

Commercial Availability & Sourcing

The this compound scaffold and its immediate precursors are readily available from numerous chemical suppliers, making it an accessible building block for research and development. The parent compound is most commonly supplied as a free base or as a more stable salt, such as the hydrochloride or oxalate salt, which often improves handling and shelf-life.

Product NameCAS NumberCommon Form(s)Key Suppliers
This compound1257294-01-1Free BaseBLD Pharm, Chemsigma, ChemicalBook[9][10][11]
This compound hydrochloride2648948-73-4Hydrochloride SaltBLD Pharm[12]
This compound oxalate(2:1)1523606-46-3Oxalate SaltBLD Pharm[13]
Oxetan-3-one6704-31-0PrecursorMultiple
N-Boc-4-(oxetan-3-yl)piperidine1421943-92-7N-Boc ProtectedMultiple
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate1254115-22-4N-Cbz ProtectedFisher Scientific (eMolecules)[14]

This table is representative and not exhaustive. Researchers should consult supplier catalogs for current availability, purity, and scale.

Synthetic Strategies for Novel Analogs

While a variety of N-substituted derivatives can be purchased directly, the true power of this scaffold lies in its utility for generating novel chemical entities. The piperidine nitrogen serves as a versatile chemical handle for elaboration. The oxetane ring is remarkably stable to a wide range of common synthetic transformations, including many reductive, oxidative, and cross-coupling reactions, allowing for its early introduction into a synthetic sequence.[15]

A primary and highly reliable method for derivatization is the N-alkylation or N-arylation of the parent piperidine .

Representative Protocol: Reductive Amination

This protocol describes the synthesis of an N-benzylated derivative via reductive amination, a robust and widely applicable method for functionalizing the piperidine nitrogen.

Objective: To synthesize 1-benzyl-4-(oxetan-3-yl)piperidine.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

  • Acetic Acid (optional, catalytic amount)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (DCM or DCE).

  • Imine Formation: Add benzaldehyde (1.1 eq) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-benzyl-4-(oxetan-3-yl)piperidine.

This self-validating system relies on the differential reactivity of the borohydride reagent, ensuring a clean and high-yielding transformation that is broadly tolerant of various functional groups on both the aldehyde and piperidine components.

G cluster_0 Inputs cluster_1 Process cluster_2 Output A This compound D 1. Mix Reactants in Solvent (DCM) A->D B Aldehyde / Ketone (R-CHO) B->D C Reducing Agent (e.g., NaBH(OAc)₃) F 3. Reduction C->F E 2. Iminium Ion Formation D->E Stir @ RT E->F G N-Substituted Derivative F->G H Purification (Chromatography) G->H

Figure 2: General workflow for the synthesis of novel derivatives via reductive amination.

Applications in Drug Discovery: A Brief Case Study

The utility of combining piperidine and other heterocyclic scaffolds is well-documented in the literature. For instance, in the development of potent and selective PI3Kδ inhibitors for oncology, researchers synthesized a series of 4-(piperid-3-yl)amino substituted quinazolines.[16] In this case, the piperidine ring served as a key linker to orient the molecule within the enzyme's binding site, and its substitution pattern was critical for achieving high potency and isoform selectivity.[16] While this example uses a 3-substituted piperidine, the strategic principle is identical: using the piperidine as a robust, 3D scaffold to which other functionality can be appended. Replacing the amino-quinazoline with an oxetane would be a logical next step in such a program to further modulate physicochemical properties like solubility and metabolic stability, demonstrating the plug-and-play nature of this building block.

Conclusion

The this compound scaffold represents a confluence of privileged and modern design elements in medicinal chemistry. Its ready commercial availability, synthetic tractability, and profound ability to enhance key drug-like properties make it an exceptionally valuable building block. For researchers and drug development professionals, its incorporation into lead optimization campaigns is a scientifically sound strategy for creating differentiated clinical candidates with a higher probability of success. By leveraging this scaffold, chemists can effectively address common liabilities such as poor solubility and metabolic instability, thereby accelerating the journey from discovery to development.

References

  • PubChem. This compound | C8H15NO | CID 55264245. [Link]

  • Chemsigma. This compound | 1257294-01-1. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11537. [Link]

  • Jones, S. P., Foley, J. D., Williams, M. C., Abbatt, M., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936–7942. [Link]

  • Li, Y., Li, S., & Wang, W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e34–e45. [Link]

  • Martinez-Montero, S., & Paquin, J. F. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1335–1343. [Link]

  • Tatarewicz, S., Krakowiak, A., & Drach, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116891. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400–5405. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2020). Development of oxetane modified building blocks for peptide synthesis. PubMed. [Link]

  • Shultz, M. D. (2019). Physical Properties in Drug Design. ResearchGate. [Link]

  • Nandy, S., & al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4834. [Link]

  • Martinez-Montero, S., & Paquin, J.-F. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Wang, X., & al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • van der Heijden, L. M., & al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5160–5170. [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical structures containing piperidine scaffold. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 9(1), 196–207. [Link]

Sources

chemical stability and reactivity of the 4-(Oxetan-3-yl)piperidine moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Reactivity of the 4-(Oxetan-3-yl)piperidine Moiety

Introduction: A Privileged Scaffold in Modern Drug Discovery

The this compound moiety has emerged as a significant structural motif in medicinal chemistry. It masterfully combines the three-dimensional (3D) geometry of the piperidine ring, a well-established privileged scaffold in numerous pharmaceuticals, with the unique physicochemical properties of the oxetane ring.[1][2] Piperidine provides a robust, saturated heterocyclic core that allows for precise vectoral orientation of substituents, while the oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile tool to fine-tune properties critical to drug development.[1][3]

This guide offers an in-depth exploration of the chemical stability and reactivity of the this compound core. Understanding these fundamental characteristics is paramount for researchers and drug development professionals seeking to leverage this moiety for the rational design of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. We will delve into the causality behind its stability under various conditions and its reactivity towards common synthetic transformations, providing both field-proven insights and detailed experimental frameworks.

Section 1: Chemical Stability Profile

The overall stability of the this compound moiety is a synergistic outcome of its two constituent rings. While the piperidine ring is known for its general robustness, the oxetane ring, possessing significant ring strain (approximately 107 kJ/mol), introduces specific stability considerations.

Stability Across the pH Spectrum

The response of the moiety to acidic and basic conditions is dictated by the individual characteristics of the secondary amine and the cyclic ether.

  • Acidic Conditions: The piperidine nitrogen (a secondary amine) is basic and will be protonated under acidic conditions to form a piperidinium salt. The oxetane ring, however, is susceptible to acid-catalyzed ring-opening.[4][5] This reaction is initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The presence of even weak nucleophiles can lead to cleavage of the C-O bonds. Studies have shown that the regioselectivity of the attack on unsymmetrical oxetanes is influenced by both steric and electronic effects.[5] For the this compound core, nucleophilic attack would occur at the less sterically hindered C2 or C4 positions of the oxetane ring.

  • Basic Conditions: Both the piperidine and oxetane rings are generally stable under basic conditions. The oxetane ring is resistant to ring-opening by most bases, although very strong nucleophiles can force a reaction. The piperidine nitrogen will be in its free base form and available for nucleophilic reactions.

Thermal, Oxidative, and Reductive Stability
  • Thermal Stability: As saturated heterocyclic systems, both rings exhibit good thermal stability and can typically withstand elevated temperatures common in synthetic reactions without degradation.

  • Oxidative and Reductive Stability: The piperidine ring is generally stable to a wide range of reducing agents but can be susceptible to oxidation. The oxetane ether linkage is robust and not typically compromised by common reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).[1] However, potent hydride reagents such as lithium aluminum hydride (LiAlH₄) have been shown to open the oxetane ring.[6] The moiety is also stable to many common oxidizing agents.

Metabolic Stability: A Key Asset in Drug Design

A primary driver for incorporating the oxetane motif into drug candidates is the frequent enhancement of metabolic stability.[3][7]

  • Blocking Metabolic Hotspots: The oxetane ring can serve as a bioisostere for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][3] Its introduction can shield adjacent positions from enzymatic attack by cytochrome P450 (CYP) enzymes.

  • Modulation of Basicity: The oxetane ring exhibits a powerful inductive electron-withdrawing effect. When positioned at the 4-position of the piperidine ring (a γ-position relative to the nitrogen), it reduces the basicity (pKa) of the piperidine nitrogen by approximately 0.7 units.[1] This modulation of pKa can be critical for optimizing target engagement, reducing off-target effects (e.g., hERG liability), and improving pharmacokinetic properties like cell permeability and metabolic clearance.[8] While the piperidine ring itself can be a site of metabolism, altering its basicity can influence its interaction with metabolizing enzymes.[9]

Section 2: A Guide to Chemical Reactivity

The reactivity of this compound is characterized by two primary centers: the nucleophilic piperidine nitrogen and the electrophilic carbons of the strained oxetane ring.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for synthetic elaboration. Its nucleophilicity allows for a wide range of standard amine chemistries.

  • N-Alkylation, N-Acylation, and N-Sulfonylation: The nitrogen readily reacts with electrophiles such as alkyl halides, acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding N-substituted derivatives. These reactions are fundamental for incorporating the moiety into larger molecular scaffolds.

  • Reductive Amination: The piperidine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.

  • Enamine Formation: Piperidine is widely used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation.[10]

Reactivity_of_Piperidine_Nitrogen cluster_reactions Common N-Functionalization Reactions Moiety This compound (Nucleophilic Nitrogen) Alkylation N-Alkylation (R-X) Moiety->Alkylation Forms C-N bond Acylation N-Acylation (RCOCl) Moiety->Acylation Forms Amide Sulfonylation N-Sulfonylation (RSO2Cl) Moiety->Sulfonylation Forms Sulfonamide ReductiveAmination Reductive Amination (RCHO, [H]) Moiety->ReductiveAmination Forms C-N bond

Workflow for N-functionalization reactions.
Reactions of the Oxetane Ring

The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, which can be a deliberate synthetic strategy or an unintended degradation pathway.

  • Acid-Catalyzed Ring-Opening: This is the most prevalent reaction of the oxetane moiety. In the presence of a protic or Lewis acid, the ring is activated and readily opened by a wide array of nucleophiles, including water, alcohols, halides, and thiols.[4][6] This reaction proceeds via an SN2 mechanism, leading to the formation of a 1,3-difunctionalized propane derivative.

Acid_Catalyzed_Ring_Opening cluster_mechanism Mechanism of Acid-Catalyzed Oxetane Ring-Opening Start Oxetane Ring Protonation Protonation of Oxetane Oxygen (Activation) Start->Protonation H+ Nucleophilic_Attack SN2 Attack by Nucleophile (Nu-) Protonation->Nucleophilic_Attack Highly Electrophilic Carbon Product Ring-Opened 1,3-Diol Derivative Nucleophilic_Attack->Product C-O Bond Cleavage

Mechanism of oxetane ring-opening.
  • Nucleophilic Ring-Opening: While less common without acid catalysis, strong nucleophiles can directly attack the oxetane ring, again proceeding via an SN2 pathway at one of the ring carbons adjacent to the oxygen.[5]

Section 3: Physicochemical Property Summary

The interplay between the piperidine and oxetane rings results in a unique set of properties that can be strategically employed in drug design.

Physicochemical_Modulation cluster_piperidine Piperidine Contribution cluster_oxetane Oxetane Contribution Core This compound Moiety p_3D 3D Scaffold Core->p_3D p_Basicity Basicity (pKa) Core->p_Basicity o_Polarity Increased Polarity Core->o_Polarity o_MetStab Metabolic Stability Core->o_MetStab o_pKaMod pKa Reduction Core->o_pKaMod o_Solubility Solubility Enhancement Core->o_Solubility p_Basicity->o_pKaMod modulated by p_Solubility Aqueous Solubility p_Solubility->o_Solubility enhanced by

Sources

IUPAC name and CAS number for 4-(Oxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Oxetan-3-yl)piperidine: A Key Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. This compound has emerged as a significant building block, embodying a strategic fusion of two high-value heterocyclic motifs. The piperidine ring, a ubiquitous component of numerous FDA-approved drugs, provides a rigid, three-dimensional (3D) framework with a key vector for synthetic elaboration.[1] The oxetane moiety, a strained four-membered ether, serves as a polar, low-molecular-weight bioisostere for commonly used groups like gem-dimethyl and carbonyls.[2][3] Its incorporation is a well-established tactic to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of adjacent amines. This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals, detailing its chemical properties, the scientific rationale for its use, robust synthetic protocols, and critical safety considerations.

Chemical Identity and Physicochemical Properties

This compound is a saturated bicyclic amine. Its core identity is defined by the direct connection between the C4 position of the piperidine ring and the C3 position of the oxetane ring. This arrangement results in a unique spatial and electronic profile that is highly attractive for drug design.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [4]
CAS Number (Free Base) 1257294-01-1 [5][6]
CAS Number (Hemioxalate) 1523606-46-3 [7]
Molecular Formula C₈H₁₅NO [4]
Molecular Weight 141.21 g/mol PubChem

| Canonical SMILES | C1CC(CCN1)C2COC2 |[8] |

The physicochemical properties of this scaffold are largely dictated by the interplay between the basic piperidine nitrogen and the polar, non-basic oxetane ring.

Table 2: Physicochemical Properties of this compound

Property Predicted/Observed Value Discussion
XlogP3 0.4 (for HCl salt) The low lipophilicity is indicative of the polarity imparted by both the amine and the ether oxygen, suggesting favorable aqueous solubility.[8]
pKa (Piperidine N) ~9.5 - 10.5 (Estimated) The basicity of the piperidine nitrogen is expected to be slightly attenuated by the inductive electron-withdrawing effect of the nearby oxetane ring, a common strategy to fine-tune pKa and reduce off-target ion channel activity.[2]

| Aqueous Solubility | High (Predicted) | The presence of two hydrogen bond acceptors (N, O) and one donor (N-H) in a low molecular weight, polar structure strongly suggests good solubility, a key objective in drug design.[2][3] |

The Rationale for Use in Medicinal Chemistry

The value of this compound stems from the synergistic combination of its constituent parts. Medicinal chemists leverage this building block to deliberately engineer improved drug-like properties into lead compounds.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[1] Its prevalence is due to several key features:

  • Structural Rigidity: The chair conformation of the piperidine ring reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher potency.

  • Three-Dimensionality (3D): As medicinal chemistry moves away from "flat" aromatic compounds, the sp³-rich piperidine scaffold provides excellent 3D character, enabling access to more complex and specific protein-ligand interactions.[1]

  • Synthetic Handle: The secondary amine provides a reliable point for chemical modification, allowing the scaffold to be readily incorporated into a larger molecular framework.

The Oxetane Moiety: A Modern Bioisostere

Oxetanes have gained significant traction as "magic fragments" in drug discovery.[2][3] They are primarily used as bioisosteres—substituents that retain or enhance desired biological activity while improving physicochemical or pharmacokinetic properties. The oxetane at the 3-position is a particularly effective replacement for gem-dimethyl or carbonyl groups.

  • Property Modulation: The electronegative oxygen atom within the strained ring imparts a strong dipole moment and an inductive electron-withdrawing effect. This can significantly increase the aqueous solubility and metabolic stability of a parent molecule while reducing lipophilicity.[2][3]

  • Metabolic Blocking: The compact and stable nature of the oxetane ring makes it an excellent tool to block sites of metabolic oxidation on a molecule without substantially increasing its size.

  • Vectorial Exit: The oxetane ring provides a defined, rigid exit vector from the piperidine core, which can be used to precisely position other functional groups in 3D space to probe interactions with a target protein.

G cluster_0 Common Groups cluster_1 Bioisostere A gem-Dimethyl (Lipophilic) C Oxetane (Polar, 3D, H-Bond Acceptor, Metabolically Stable) A->C Replaces B Carbonyl (H-Bond Acceptor, Planar) B->C Replaces

Caption: Oxetane as a key bioisostere.

Synthesis and Derivatization Strategies

While numerous methods exist for synthesizing substituted piperidines, a highly efficient and common strategy for preparing this compound is through the reductive amination of oxetan-3-one. This approach is modular and can be adapted for scale-up.

Exemplary Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available tert-butyl piperidin-4-ylcarbamate and oxetan-3-one, followed by deprotection of the piperidine nitrogen.

G A 1. Boc-4-aminopiperidine + Oxetan-3-one B Reductive Amination (e.g., NaBH(OAc)₃) A->B C Intermediate: Boc-4-(oxetan-3-ylamino)piperidine B->C D Acidic Deprotection (e.g., HCl or TFA) C->D E Final Product: This compound D->E

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Reductive Amination

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperidin-4-ylcarbamate (1.0 eq) and oxetan-3-one (1.1 eq).

  • Solvent: Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Reaction Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution at room temperature. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations, as it selectively reduces the iminium ion intermediate formed in situ without reducing the starting ketone.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-(oxetan-3-ylamino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude or purified intermediate from Step 1 in a minimal amount of DCM or methanol.

  • Deprotection: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) (10-20 eq). Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions, releasing isobutylene and carbon dioxide to liberate the free secondary amine.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Remove the solvent and excess acid under reduced pressure. If an HCl salt is desired, the resulting solid can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract multiple times with DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound.

Derivatization of the Piperidine Nitrogen

The secondary amine of this compound is the primary site for incorporating the scaffold into larger molecules. Standard amine chemistries are highly effective.

General Protocol: N-Alkylation via Reductive Amination

  • Setup: In a vial, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCM or DCE.

  • Reaction: Add NaBH(OAc)₃ (1.5 eq) and stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Workup and Purification: Perform an aqueous basic workup as described in Step 1.5 above. Purify the resulting tertiary amine product by flash chromatography or preparative HPLC.

Safety, Handling, and Storage

While this compound is a valuable reagent, it requires careful handling in a laboratory setting. The safety profile is informed by data on its salt forms and the parent piperidine heterocycle, which is known to be toxic and corrosive.

Table 3: Hazard Information for this compound Salts

Hazard Class GHS Hazard Statement Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed [7]
Skin Corrosion/Irritation H315: Causes skin irritation [7]
Eye Damage/Irritation H319: Causes serious eye irritation [7]

| STOT, Single Exposure | H335: May cause respiratory irritation |[7] |

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

  • Dispensing: Handle as a solid where possible (e.g., as the hemioxalate salt) to minimize inhalation risk. If handling the free base (which may be an oil), use appropriate engineering controls.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong acids.

  • Recommended storage temperature is often 2-8°C for long-term stability.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational fragment combination in drug design. It provides medicinal chemists with a pre-validated, sp³-rich scaffold that simultaneously addresses the need for 3D complexity and improved ADME properties. The fusion of the privileged piperidine core with the property-enhancing oxetane moiety offers a reliable strategy for optimizing lead compounds. As drug discovery programs continue to tackle increasingly challenging biological targets that demand greater specificity and superior pharmacokinetics, the utility and application of thoughtfully designed building blocks like this compound are poised to grow significantly.

References

  • PubChem. (n.d.). 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11458–11535.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Laundry detergents and unit dose articles with reduced residue - Patent US-2025257294-A1. National Center for Biotechnology Information. Retrieved from [Link]

  • Atrash, B., & Shaghasi, T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185–1214.
  • Reddit. (2024). Does piperidine work in reductive amination like this? r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Patent US-8475842-B2. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Stepan, A. F., Larichev, V., & Johnson, T. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709.
  • Livedoor Blog. (2025). Stock compounds-M250228 004. eosmedchem_lenaのblog. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). US2830933A - Vitamin b12 products and preparation thereof.
  • ResearchGate. (n.d.). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Retrieved from [Link]

  • Google Patents. (n.d.). US7635729B2 - Zinc oxide coated particles, compositions containing the same, and methods for making the same.

Sources

The Ascendance of 4-(Oxetan-3-yl)piperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Ideal Scaffolds in Medicinal Chemistry

In the intricate landscape of drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient and successful lead generation and optimization.[1][2] These molecular frameworks, capable of interacting with multiple biological targets with high affinity, serve as versatile templates for the design of novel therapeutics.[3] The strategic incorporation of such scaffolds can significantly enhance the drug-like properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. This guide delves into the burgeoning potential of one such scaffold: 4-(Oxetan-3-yl)piperidine. By dissecting its synthesis, physicochemical properties, and impact on molecular design, we aim to provide a comprehensive resource for researchers seeking to leverage this promising architectural motif.

Section 1: Unveiling the this compound Core

The this compound scaffold is a unique amalgamation of two key heterocyclic rings: the well-established piperidine and the increasingly popular oxetane. The piperidine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to introduce a basic nitrogen center, confer a specific three-dimensional geometry, and serve as a versatile point for substitution.[4] The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a means to improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby amines.[5][6][7]

The strategic fusion of these two rings in the this compound core results in a scaffold with a compelling set of attributes for drug design. The oxetane moiety, with its inherent polarity and three-dimensionality, can favorably influence the overall properties of a molecule, while the piperidine nitrogen provides a readily functionalizable handle for exploring structure-activity relationships (SAR).

Section 2: Physicochemical Properties and Bioisosteric Considerations

The introduction of the oxetane ring at the 4-position of the piperidine core imparts significant and advantageous alterations to its physicochemical profile. Understanding these changes is paramount for rational drug design.

Modulation of Basicity (pKa)

One of the most impactful consequences of incorporating an oxetane is the reduction of the basicity of the piperidine nitrogen. The electron-withdrawing inductive effect of the oxetane's oxygen atom lowers the pKa of the piperidine nitrogen.[7] This modulation is critical in drug design, as excessively high basicity can lead to off-target effects, poor cell permeability, and increased potential for hERG channel inhibition. By fine-tuning the pKa, medicinal chemists can optimize the pharmacokinetic and toxicological profile of a drug candidate.

Impact on Lipophilicity (LogP/LogD)

The oxetane ring is considered a "hydrophilic" alternative to gem-dimethyl or other alkyl groups.[8] Its incorporation can lead to a decrease in lipophilicity (LogP), which often translates to improved aqueous solubility. This is a crucial parameter for oral bioavailability and formulation development. The ability to enhance solubility without significantly increasing molecular weight is a key advantage of the this compound scaffold.

Conformational Landscape

The conformational preference of the this compound scaffold is a critical determinant of its interaction with biological targets. The piperidine ring typically adopts a chair conformation, and the oxetane substituent can occupy either an axial or equatorial position. The energetic preference for one conformation over the other is influenced by a combination of steric and stereoelectronic effects.[9]

Computational modeling and NMR spectroscopic studies are essential tools for elucidating the conformational landscape of this scaffold and its derivatives.[10][11] Understanding the preferred three-dimensional arrangement is vital for designing molecules with optimal target engagement. The puckering of the oxetane ring itself also contributes to the overall three-dimensional shape of the molecule.[8]

Data Summary: A Comparative Analysis

To illustrate the impact of the oxetane moiety, the following table presents a comparison of key physicochemical properties of this compound with its non-oxetanated analogues.

CompoundStructureMolecular Weight ( g/mol )Predicted XlogPPredicted pKa
This compound this compound141.210.4[12]~9.5 (estimated)
4-Isopropylpiperidine 4-Isopropylpiperidine127.231.8~10.8
4-Cyclobutylpiperidine 4-Cyclobutylpiperidine139.252.1~10.7

Note: Predicted values are sourced from PubChem and other computational tools. Experimental values may vary.

This data highlights the significant reduction in lipophilicity (XlogP) and a likely decrease in basicity (pKa) conferred by the oxetane substituent compared to simple alkyl or cycloalkyl groups of similar size.

Section 3: Synthetic Strategies and Experimental Protocols

The synthesis of the this compound core and its subsequent functionalization are key to its application in drug discovery. While a single, universally adopted synthesis is not established, several logical and feasible routes can be envisioned based on established piperidine and oxetane chemistry.[8][13][14]

Synthesis of the this compound Scaffold

A plausible and efficient route to the core scaffold involves the reductive amination of a suitable piperidone precursor with an oxetane-containing amine or aldehyde. A particularly attractive approach is the reductive amination of 4-piperidone with oxetan-3-one, followed by reduction of the resulting enamine or imine.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) and oxetan-3-one (1.2 eq) in dichloromethane (DCM, 0.2 M) is added sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, N-Boc-4-(oxetan-3-yl)piperidine, is purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • The purified N-Boc-4-(oxetan-3-yl)piperidine is dissolved in a solution of 4 M HCl in 1,4-dioxane.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid, which can be used directly or neutralized to the free base.

Functionalization of the Piperidine Nitrogen

The secondary amine of the this compound scaffold is a versatile handle for introducing a wide array of substituents to explore SAR.

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C(sp²)-N bonds, enabling the synthesis of N-aryl piperidines.

Experimental Protocol: N-Arylation of this compound

  • To an oven-dried Schlenk tube are added this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Reductive amination allows for the introduction of a variety of alkyl groups onto the piperidine nitrogen.

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., DCM or 1,2-dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (1.5 eq) at room temperature.

  • A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

  • The reaction is stirred at room temperature for 4-12 hours and monitored by TLC or LC-MS.

  • Work-up and purification are performed as described in the N-arylation protocol.

Section 4: The Privileged Nature of this compound in Drug Discovery

The utility of the this compound scaffold is increasingly being recognized in the patent literature, particularly in the domain of kinase inhibitors.[1][3] Kinases are a critical class of drug targets, and the development of selective and potent inhibitors is a major focus of pharmaceutical research. The three-dimensional nature and favorable physicochemical properties of the this compound core make it an attractive building block for kinase inhibitor design.

While specific marketed drugs featuring this exact core are yet to emerge, its presence in numerous patent applications from major pharmaceutical companies underscores its perceived value and potential as a privileged scaffold for the next generation of therapeutics.

Section 5: Future Perspectives and Conclusion

The this compound scaffold represents a compelling convergence of desirable properties for modern drug discovery. Its ability to favorably modulate basicity and lipophilicity, coupled with its inherent three-dimensionality and synthetic tractability, positions it as a valuable tool for medicinal chemists. As the demand for drug candidates with optimized ADMET properties continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play an increasingly important role. Further exploration of its conformational behavior and the development of novel synthetic routes will only enhance its utility and solidify its status as a truly privileged scaffold in the armamentarium of drug designers.

Visualizations

Privileged_Scaffold_Concept cluster_0 Privileged Scaffold cluster_1 Key Attributes cluster_2 Impact on Drug Properties Core This compound Physicochemical Improved Physicochemical Properties Core->Physicochemical 3D_Shape Defined 3D Geometry Core->3D_Shape Functionalization Versatile Functionalization Core->Functionalization Solubility Increased Solubility Physicochemical->Solubility Metabolism Enhanced Metabolic Stability Physicochemical->Metabolism pKa Modulated pKa Physicochemical->pKa Lipophilicity Reduced Lipophilicity Physicochemical->Lipophilicity

Caption: The this compound core as a privileged scaffold.

Synthesis_Workflow Start Starting Materials (e.g., N-Boc-4-piperidone, Oxetan-3-one) Step1 Reductive Amination Start->Step1 Intermediate N-Boc-4-(oxetan-3-yl)piperidine Step1->Intermediate Step2 Boc Deprotection Intermediate->Step2 Core_Scaffold This compound Step2->Core_Scaffold Functionalization Functionalization (N-Arylation, Reductive Amination, etc.) Core_Scaffold->Functionalization Final_Product Diverse Library of Drug-like Molecules Functionalization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

References

  • US20100093748A1 - Substituted piperidines having protein kinase inhibiting activity - Google P
  • Drug Discovery Patents - Charles River Laboratories. (URL: [Link])

  • Publications & Patents - MedChemica. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (URL: [Link])

  • US8946213B2 - Alkylated piperazine compounds - Google P
  • US20230174511A1 - Tec Kinase Inhibitors - Google Patents. (URL: [Link])

  • Recent advances in the synthesis of piperidones and piperidines. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. (URL: [Link])

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - NIH. (URL: [Link])

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC - NIH. (URL: [Link])

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC - NIH. (URL: [Link])

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. (URL: [Link])

  • This compound | C8H15NO | CID 55264245 - PubChem. (URL: [Link])

  • This compound [1257294-01-1] | Chemsigma. (URL: [Link])

  • The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (URL: [Link])

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level - ChemRxiv. (URL: [Link])

  • (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE - ResearchGate. (URL: [Link])

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (URL: [Link])

  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) - Scholars' Mine. (URL: [Link])

  • Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain - PubMed. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. (URL: [Link])

  • This compound hydrochloride (C8H15NO) - PubChemLite. (URL: [Link])

  • Combined approach to conformational analysis of 4-hydroxyproline containing podands using NMR and molecular dynamics simulation | Request PDF - ResearchGate. (URL: [Link])

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes - MDPI. (URL: [Link])

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(Oxetan-3-yl)piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Central Nervous System (CNS) Drug Discovery

The development of therapeutics for CNS disorders remains one of the most formidable challenges in modern medicine. The blood-brain barrier (BBB), complex neurocircuitry, and the need for exquisite target selectivity create a high bar for any prospective drug candidate. Medicinal chemists must navigate a multidimensional optimization process, balancing potency with critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties, while minimizing off-target effects, particularly cardiotoxicity (hERG inhibition).

In this landscape, the concept of "privileged scaffolds" has become central to drug design. These are molecular frameworks that are repeatedly found in successful drugs, suggesting an inherent biocompatibility and favorable interaction with biological targets. The piperidine ring is a quintessential example, present in a vast number of CNS-active agents, including analgesics, antipsychotics, and treatments for neurodegenerative diseases.[1][2][3] Its saturated, three-dimensional structure and basic nitrogen atom are key features for engaging CNS receptors.

However, traditional scaffolds often require modification to overcome modern drug development hurdles. This has led to the rise of "molecular gadgets" or bioisosteres that can fine-tune physicochemical properties. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool in this regard.[4][5] Its introduction can significantly enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby amines—all critical parameters for CNS drug candidates.[6]

This guide focuses on the strategic combination of these two motifs in the form of 4-(Oxetan-3-yl)piperidine . This building block synergistically merges the CNS-targeting prowess of piperidine with the property-enhancing capabilities of the oxetane ring, offering a sophisticated solution to long-standing challenges in neuropharmacology.[7] We will explore the causality behind its use, provide detailed protocols for its incorporation and evaluation, and present a framework for leveraging its unique advantages in discovery campaigns.

PART 1: THE STRATEGIC RATIONALE - WHY this compound?

The decision to incorporate the this compound scaffold is driven by its ability to predictably and positively modulate multiple drug-like properties simultaneously. It functions as an advanced bioisostere for more common, but often problematic, chemical groups such as gem-dimethyl, carbonyl, and simple cycloalkyl moieties.[8][9][10]

Causality Behind Physicochemical Improvements

The value of this scaffold is rooted in the distinct contributions of each component ring system, which are amplified when combined.

  • Solubility Enhancement: The oxetane's oxygen atom acts as a strong hydrogen bond acceptor, introducing polarity without a significant increase in molecular weight. Replacing a lipophilic group like a gem-dimethyl or cyclohexyl moiety with the oxetane can dramatically increase aqueous solubility, a common bottleneck for CNS candidates.[4]

  • Metabolic Stability: The piperidine ring itself is relatively stable, but adjacent C-H bonds can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[11] The oxetane ring, particularly when attached at the 4-position, provides steric shielding and replaces metabolically labile C-H bonds, often leading to reduced metabolic clearance.[8]

  • pKa Attenuation: A critical feature for CNS drugs is managing the basicity (pKa) of amine groups. High basicity can lead to poor cell permeability and increased risk of hERG channel inhibition. An oxetane placed in proximity to the piperidine nitrogen lowers its pKa through an inductive electron-withdrawing effect.[4] This reduction can be the key to mitigating toxicity and improving oral absorption and brain penetration.

  • Optimized Lipophilicity (LogD): Achieving the "Goldilocks" zone for lipophilicity is essential for crossing the BBB while avoiding rapid metabolism and off-target binding. The polar nature of the oxetane helps to decrease LogD, counteracting the lipophilicity of larger aromatic systems often required for target potency.[5]

  • Increased Three-Dimensionality (Fsp³): Modern drug discovery has shown that "non-flat," more three-dimensional molecules tend to have higher success rates, attributed to improved selectivity and better pharmacokinetic profiles.[5] The sp³-rich, non-planar structure of the this compound scaffold inherently increases the Fsp³ character of a lead compound.

G cluster_piperidine Piperidine Core cluster_oxetane Oxetane Moiety cluster_properties Improved Drug-like Properties P Privileged CNS Scaffold (3D Structure, Basic N) Hybrid This compound P->Hybrid O Modern Bioisostere (Polar, Stable) O->Hybrid Sol Increased Solubility Hybrid->Sol H-bond acceptor Met Enhanced Metabolic Stability Hybrid->Met Blocks metabolism pKa Reduced Amine pKa (Lower hERG Risk) Hybrid->pKa Inductive effect LogD Optimized LogD (Better BBB Penetration) Hybrid->LogD Adds polarity

Caption: Logical relationship of the this compound scaffold.

Data-Driven Impact on Lead Optimization

To illustrate the practical benefits, consider a hypothetical lead optimization scenario where a simple, lipophilic cyclohexyl group is replaced by the this compound moiety.

ParameterLead Compound (with Cyclohexyl)Optimized Compound (with 4-Oxetanyl-piperidine)Rationale for Improvement
Aqueous Solubility (pH 7.4) 5 µg/mL150 µg/mLOxetane oxygen acts as a hydrogen bond acceptor.
Calculated LogD 4.22.8Increased polarity from the oxetane ring.
Amine pKa 9.88.9Inductive electron-withdrawing effect of the oxetane.[4]
hERG IC₅₀ 0.8 µM> 30 µMReduced basicity lowers affinity for the hERG channel.[5]
HLM Clearance (µL/min/mg) 120 (High)15 (Low)Oxetane blocks a site of metabolism.[6]
Brain:Plasma Ratio (Kp,uu) 0.11.1Balanced lipophilicity and reduced efflux potential.[12]

PART 2: SYNTHETIC PROTOCOLS - INCORPORATING THE SCAFFOLD

The this compound moiety is typically introduced using robust and scalable chemical reactions. Reductive amination is one of the most reliable and widely used methods in medicinal chemistry for this purpose, leveraging commercially available building blocks like oxetan-3-one and substituted piperidines.[8]

G Start Starting Materials: - N-Boc-piperidin-4-one - Oxetan-3-amine Step1 Step 1: Reductive Amination (Formation of C-N bond) Start->Step1 Intermediate Intermediate: N-Boc-4-(oxetan-3-ylamino)piperidine Step1->Intermediate Step2 Step 2: N-Arylation/Alkylation (Core Scaffold Attachment) Intermediate->Step2 Protected Protected Product Step2->Protected Step3 Step 3: Deprotection (e.g., TFA) (Removal of Boc group) Protected->Step3 Final Final Compound Step3->Final Purify Purification (Chromatography/Crystallization) Final->Purify

Caption: General synthetic workflow for incorporating the scaffold.

Protocol 2.1: Synthesis of a Representative Compound via Reductive Amination

This protocol describes the synthesis of 1-(4-(Oxetan-3-yl)piperidin-1-yl)ethan-1-one as an illustrative example.

Materials:

  • This compound hemioxalate[7]

  • Triethylamine (TEA)

  • Acetyl chloride

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Free Base Generation:

    • To a 50 mL round-bottom flask, add this compound hemioxalate (1.0 g, 1.0 equiv).

    • Add DCM (20 mL) and saturated aqueous NaHCO₃ (20 mL).

    • Stir the biphasic mixture vigorously for 30 minutes until all solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of this compound as an oil. Proceed directly to the next step.

    • Causality: The hemioxalate salt is a stable solid, but the acylation reaction requires the nucleophilic free amine. A weak base (NaHCO₃) is sufficient to deprotonate the piperidinium ion.

  • N-Acylation Reaction:

    • Dissolve the crude free base from the previous step in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.2 equiv) to the solution and cool the flask to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 equiv) dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: TEA acts as a scavenger for the HCl generated during the acylation, preventing the protonation of the starting piperidine and driving the reaction to completion.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure 1-(4-(Oxetan-3-yl)piperidin-1-yl)ethan-1-one.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Self-Validation: The expected mass in HRMS and the characteristic chemical shifts in NMR (e.g., the oxetane protons around 4.5-4.8 ppm) validate the successful synthesis.

PART 3: EVALUATION PROTOCOLS - A HIERARCHICAL SCREENING CASCADE

Once synthesized, compounds containing the this compound scaffold must be evaluated in a systematic cascade of assays to determine their biological activity and drug-like properties.

G A Primary Screening (Target Binding Assay, Ki) B Functional Assay (e.g., Ca²⁺ Mobilization, IC₅₀/EC₅₀) A->B C In Vitro ADME - Solubility - Permeability (PAMPA/Caco-2) - Metabolic Stability (HLM) B->C D In Vitro Safety - hERG Assay (IC₅₀) - Cytotoxicity C->D E Decision Point: Advance to In Vivo? D->E F In Vivo PK/PD Studies E->F Yes (Potent, Clean Profile)

Caption: A typical in vitro evaluation cascade for CNS drug candidates.

Protocol 3.1: In Vitro Functional Activity - Calcium Mobilization Assay

This protocol is used to measure a compound's functional effect (agonist or antagonist) on a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds dissolved in DMSO.

  • Reference agonist and antagonist.

  • 384-well black, clear-bottom assay plates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.[13]

Procedure:

  • Cell Plating:

    • Plate the cells in 384-well plates at a density of ~20,000 cells/well and incubate overnight at 37 °C, 5% CO₂.[13]

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37 °C.[13]

    • Causality: The dye enters the cells and is cleaved to its active, calcium-sensitive form. It remains trapped inside, ready to fluoresce upon calcium binding.

  • Compound Addition and Measurement (Antagonist Mode):

    • Prepare serial dilutions of test compounds and the reference antagonist in assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument adds 10 µL of the test compound solution to the wells and reads the baseline fluorescence for 2-3 minutes.

    • Next, the instrument adds 10 µL of the reference agonist (at its EC₈₀ concentration) to challenge the receptor.

    • Fluorescence is measured for another 3-5 minutes.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: The assay includes positive (reference antagonist) and negative (vehicle) controls to ensure validity. A stable Z'-factor > 0.5 is required.

Protocol 3.2: In Vivo Pharmacokinetic (PK) Profiling in Rodents

This protocol establishes the core PK parameters, including brain penetration, of a new chemical entity (NCE).

Materials:

  • Male Sprague-Dawley rats (n=3 per time point).

  • Test compound formulated in a suitable vehicle (e.g., 20% Solutol in water).

  • Dosing syringes (oral gavage and IV).

  • Blood collection tubes (containing anticoagulant, e.g., K₂EDTA).

  • Brain harvesting tools.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • Fast the animals overnight.

    • Administer the compound to two cohorts: one via intravenous (IV) bolus (e.g., 1 mg/kg) and one via oral gavage (PO) (e.g., 5 mg/kg).[12]

    • Causality: The IV dose provides data on clearance and volume of distribution, while the PO dose is used to determine oral bioavailability.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (~200 µL) from the tail vein.

    • Immediately centrifuge the blood to separate the plasma.

    • At each time point, euthanize a subset of animals and harvest the brains. Rinse brains with cold saline to remove excess blood.

  • Sample Processing and Bioanalysis:

    • Homogenize the brain tissue.

    • Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenate samples to extract the drug.

    • Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma and brain concentrations versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters:

      • From IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t₁/₂).

      • From PO data: Cmax, Tmax, Area Under the Curve (AUC).

      • Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

      • Brain Penetration (Kp): AUC_brain / AUC_plasma. For a more accurate measure, calculate the unbound ratio, Kp,uu.

    • Self-Validation: The quality of the PK data is ensured by the use of a validated bioanalytical method with quality control samples at low, medium, and high concentrations.

Conclusion

The this compound scaffold is more than just a chemical building block; it is a strategic tool for solving complex, multifaceted problems in CNS drug discovery. Its rational design allows for the concurrent enhancement of solubility, metabolic stability, and safety profiles while maintaining the three-dimensional character essential for potent and selective receptor engagement. By understanding the underlying chemical principles and applying the rigorous evaluation protocols outlined in this guide, research teams can de-risk their discovery programs and accelerate the development of next-generation therapeutics for debilitating neurological and psychiatric disorders.

References

  • Zhang, M., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(22), 115081. Available from: [Link]

  • International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available from: [Link]

  • Lindsley, C. W., et al. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3433. Available from: [Link]

  • Defense Technical Information Center (DTIC). (2001). Piperidine Synthesis. Available from: [Link]

  • Gao, Y. G., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-848. Available from: [Link]

  • Dandarchuluun, C., et al. (2021). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. Angewandte Chemie International Edition, 60(41), 22359-22364. Available from: [Link]

  • Genovino, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13087-13106. Available from: [Link]

  • American Chemical Society Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Gouverneur, V., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11680-11719. Available from: [Link]

  • Carreira, E. M., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 55(22), 9435-9449. Available from: [Link]

  • Serebryany, V., & Al-Horani, R. A. (2014). Safety and regulatory requirements and challenge for CNS drug development. Journal of Pharmacological and Toxicological Methods, 70(2), 139-145. Available from: [Link]

  • Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116864. Available from: [Link]

  • Singh, M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2404-2428. Available from: [Link]

  • Atack, J. R. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Wehber, M., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(4), 69. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Hay, D. A., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(20), 5569-5573. Available from: [Link]

  • Voight, E. A., et al. (2014). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Pharmacology and Toxicology, 1-24. Available from: [Link]

  • Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13. Available from: [Link]

  • ResearchGate. (2020). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1997). S2B Guideline on Genotoxicity: A Standard Battery for Genotoxicity Testing for Pharmaceuticals. Available from: [Link]

  • Zaware, N., & ZHU, J. (2012). Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS Targets. ACS Chemical Neuroscience, 3(9), 701-706. Available from: [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(6), 1126-1133. Available from: [Link]

  • Vinaya, K., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. Available from: [Link]

  • ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available from: [Link]

  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted N-Boc-pipecolinates. Chemical Science, 14(1), 183-193. Available from: [Link]

Sources

Application Note: Leveraging 4-(Oxetan-3-yl)piperidine as a Bioisosteric Strategy to Enhance ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties remains a primary challenge in drug discovery, with a significant percentage of clinical candidates failing due to suboptimal pharmacokinetic profiles.[1] A key strategy to mitigate these risks is the use of bioisosteric replacements to fine-tune physicochemical properties without compromising potency. The 4-(oxetan-3-yl)piperidine moiety has emerged as a powerful and versatile building block for this purpose.[2] This application note provides a detailed guide on the rationale and practical application of incorporating this moiety to improve key ADME parameters. We will explore the mechanistic basis for its effects on solubility, lipophilicity, metabolic stability, and basicity, and provide detailed, field-proven protocols for evaluating these properties in a laboratory setting.

Introduction: The Challenge of Multi-Parameter Optimization

In modern drug discovery, the goal is to design molecules with a balanced profile of potency, selectivity, and favorable ADME properties. Often, improving one parameter can negatively impact another; for instance, increasing lipophilicity to enhance potency may concurrently decrease solubility and increase metabolic clearance.[3] The concept of bioisosterism—the substitution of one chemical group for another with similar steric or electronic properties—offers a rational approach to navigating this complex landscape.[4]

The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction as a "non-classical" bioisostere for common functionalities like gem-dimethyl and carbonyl groups.[5][6] When appended to the ubiquitous piperidine scaffold at the 4-position, it offers a unique combination of benefits, making it a superior alternative to traditional modifications. These benefits include enhancing aqueous solubility, increasing metabolic stability, reducing lipophilicity, and attenuating the basicity of the piperidine nitrogen.[7][8] This strategic modification allows for the targeted improvement of a lead compound's "drug-like" properties, thereby increasing its probability of success.

Mechanistic Rationale: How this compound Improves ADME Profiles

The profound impact of the this compound moiety stems from the unique structural and electronic properties of the oxetane ring.

Impact on Physicochemical Properties
  • Aqueous Solubility: The exposed, polar oxygen atom of the oxetane ring acts as a strong hydrogen bond acceptor.[4] This feature enhances interaction with water molecules, which can disrupt the crystal lattice energy of solid compounds and improve aqueous solubility, sometimes by several orders of magnitude.[5][6]

  • Lipophilicity (LogD): As a polar motif, the oxetane ring significantly reduces lipophilicity compared to isosteric aliphatic groups (e.g., tert-butyl).[9] This reduction in the distribution coefficient (LogD) is often critical for moving compounds into a more favorable range for oral absorption (typically LogD 1-3) and reducing off-target toxicities associated with high lipophilicity.[3]

  • Basicity (pKa): The oxetane oxygen exerts a powerful inductive electron-withdrawing effect. When placed at the 4-position of a piperidine ring, it effectively reduces the basicity (pKa) of the piperidine nitrogen.[2] This modulation is crucial, as high basicity can lead to undesirable properties such as lysosomal trapping, phospholipidosis, and off-target activity, including hERG channel inhibition.[8]

Impact on Metabolic Stability

The oxetane ring is significantly more stable to oxidative metabolism by Cytochrome P450 (CYP) enzymes than metabolically labile groups like gem-dimethyl or benzylic protons.[5][7] Its incorporation can serve two primary functions:

  • Blocking Metabolically Liable Sites: It can act as a "metabolic shield," physically blocking access of CYP enzymes to adjacent, susceptible positions on the parent scaffold.

  • Redirecting Metabolism: By being inherently stable against CYP-mediated oxidation, the oxetane can direct metabolism away from these common pathways, potentially reducing the risk of drug-drug interactions (DDIs).[10] This can shift clearance mechanisms towards alternative pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[10]

cluster_parent Parent Moiety (e.g., gem-Dimethyl) cluster_modified Bioisosteric Replacement cluster_properties Improved ADME Properties Parent High Lipophilicity (LogD) Low Solubility Metabolically Labile Modified This compound Parent->Modified Replace Solubility Increased Solubility Modified->Solubility Stability Increased Metabolic Stability Modified->Stability Lipophilicity Decreased Lipophilicity (LogD) Modified->Lipophilicity pKa Modulated Basicity (pKa) Modified->pKa Start Lead Compound Identified (Poor ADME Properties) Hypothesis Hypothesis: Replace Moiety with This compound Start->Hypothesis Synthesis Synthesize Analogue Hypothesis->Synthesis Tier1 Tier 1 Screening (High-Throughput) Synthesis->Tier1 Solubility Kinetic Solubility Tier1->Solubility LogD LogD Calculation/ Rapid Screen Tier1->LogD HLM Metabolic Stability (HLM) Tier1->HLM Decision1 Data Review: Profile Improved? Solubility->Decision1 LogD->Decision1 HLM->Decision1 Tier2 Tier 2 Screening (Medium-Throughput) Decision1->Tier2 Yes Stop Stop or Redesign Decision1->Stop No Caco2 Caco-2 Permeability Tier2->Caco2 CYP_Inhib CYP Inhibition Panel Tier2->CYP_Inhib PPB Plasma Protein Binding Tier2->PPB Decision2 Data Review: Balanced Profile? Caco2->Decision2 CYP_Inhib->Decision2 PPB->Decision2 Advance Advance to In Vivo Pharmacokinetic Studies Decision2->Advance Yes Decision2->Stop No

Figure 2. A tiered workflow for the evaluation of compounds modified with this compound, enabling efficient decision-making.

Conclusion

The incorporation of a this compound moiety is a validated and highly effective strategy for addressing common ADME liabilities in drug discovery. Its ability to simultaneously improve aqueous solubility, increase metabolic stability, and modulate basicity provides a powerful tool for multi-parameter optimization. By understanding the underlying mechanistic principles and applying the robust protocols outlined in this guide, research teams can rationally design and select drug candidates with a higher probability of clinical success.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs Website. [Link]

  • St-Denis, T. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693-12713. [Link]

  • St-Denis, T. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs Website. [Link]

  • Lau, Y. Y., et al. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 16(3), 479-492. [Link]

  • St-Denis, T. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2025). How to improve ADME properties?. Patsnap Synapse. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Wang, J., & Urban, L. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Keserü, G. M., & Makara, G. M. (2021). Overview of Strategies for Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • SpiroChem. (n.d.). Properties Optimization. SpiroChem Website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories Website. [Link]

  • Zhang, H., et al. (2023). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B Website. [Link]

  • Almandoz, M. C., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Salmaso, S., et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 60(4), 1499-1515. [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C8H15NO). PubChemLite. [Link]

  • Chemsigma. (n.d.). This compound [1257294-01-1]. Chemsigma Website. [Link]

  • Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Rekka, E., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 48(1), 35-40. [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC Website. [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Bergström, C. A., et al. (2018). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology, 70(2), 164-178. [Link]

  • Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4991. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Czarczynska-Goslinska, B., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. International Journal of Molecular Sciences, 23(21), 13524. [Link]

Sources

Application Notes and Protocols: 4-(Oxetan-3-yl)piperidine as a Bioisostere for gem-Dimethyl and Carbonyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved characteristics, is a cornerstone of this endeavor. This document provides an in-depth technical guide on the application of the 4-(Oxetan-3-yl)piperidine motif as a versatile bioisostere for two commonly encountered functionalities: the gem-dimethyl group and the carbonyl group. We will explore the mechanistic rationale for these substitutions, present comparative data, and provide detailed experimental protocols for the synthesis of this key building block and its evaluation in relevant biological assays.

Introduction: The Rise of Oxetanes in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[1] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, allows for the fine-tuning of drug candidates' profiles.[2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[4][5] The this compound scaffold, in particular, has emerged as a highly valuable building block, offering a unique spatial arrangement and a handle for further chemical elaboration.[6]

The strategic advantage of the oxetane motif lies in its ability to act as a "chimeric" bioisostere, mimicking the steric bulk of a gem-dimethyl group while simultaneously emulating the hydrogen bond accepting capability of a carbonyl group.[7][8] This dual-personality allows for the mitigation of liabilities associated with both groups, such as the high lipophilicity of the former and the metabolic instability of the latter.[9]

Bioisosterism_Concept cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties gem_dimethyl gem-Dimethyl Group (Lipophilic, Metabolically Vulnerable C-H) oxetane_piperidine This compound (Polar, 3D Scaffold, H-Bond Acceptor, Metabolically Stable) gem_dimethyl->oxetane_piperidine Replaces Steric Bulk carbonyl Carbonyl Group (H-Bond Acceptor, Metabolically Labile) carbonyl->oxetane_piperidine Mimics H-Bonding solubility Increased Solubility oxetane_piperidine->solubility metabolic_stability Enhanced Metabolic Stability oxetane_piperidine->metabolic_stability lipophilicity Reduced Lipophilicity (LogD) oxetane_piperidine->lipophilicity pka_modulation pKa Modulation oxetane_piperidine->pka_modulation

Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups.

Application I: A Polar Surrogate for the gem-Dimethyl Group

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane is a well-established strategy to enhance the aqueous solubility and reduce the lipophilicity of a drug candidate without significantly altering its steric profile.[7][8] The two methyl groups are effectively "bridged" by a polar oxygen atom, which introduces a hydrogen bond acceptor and reduces the molecule's overall greasy nature.[9] This modification can be particularly advantageous in blocking metabolically labile C-H bonds, thereby improving metabolic stability.[10]

Comparative Physicochemical Properties

The following table summarizes the typical changes observed when replacing a gem-dimethyl group with an oxetane moiety, based on matched molecular pair analyses reported in the literature.

Propertygem-Dimethyl AnalogueThis compound AnalogueRationale for ImprovementReferences
Aqueous Solubility Low to ModerateSignificantly Increased (4 to >4000-fold)The polar oxygen atom of the oxetane ring enhances interactions with water molecules.[1]
Lipophilicity (LogD) HighLowerThe introduction of the polar ether functionality reduces the overall lipophilicity.[8]
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally IncreasedThe oxetane ring is more resistant to oxidative metabolism compared to alkyl C-H bonds.[9][10]
Molecular Weight XX - 14 (approx.)The replacement of C(CH₃)₂ with C₄H₆O results in a slight decrease in molecular weight.
Fraction of sp³ (Fsp³) HighHighBoth motifs contribute to the three-dimensionality of the molecule.[2]

Application II: A Metabolically Robust Carbonyl Mimic

The carbonyl group is a ubiquitous hydrogen bond acceptor in drug-target interactions. However, it can be a metabolic liability, susceptible to reduction or serving as a point for enzymatic degradation.[9] The oxetane ring presents a compelling alternative, as the spatial orientation of the oxygen lone pairs is comparable to that of a carbonyl group, allowing it to maintain crucial hydrogen bonding interactions.[8] Crucially, the oxetane is significantly more stable towards metabolic transformations.[9]

Comparative Physicochemical Properties

This table highlights the key property shifts when a carbonyl group is replaced by an oxetane.

PropertyCarbonyl Analogue (e.g., 4-piperidone)This compound AnalogueRationale for ImprovementReferences
Hydrogen Bond Acceptance Strong (pKHB ~1.27 for cyclopentanone)Strong (pKHB ~1.36 for oxetane)The strained C-O-C bond angle in the oxetane exposes the oxygen lone pairs for effective H-bonding.[8]
Metabolic Stability Susceptible to enzymatic reductionSignificantly IncreasedThe ether linkage of the oxetane is chemically and metabolically more robust than a ketone.[9]
Lipophilicity (LogD) LowerSlightly HigherThe oxetane is generally slightly more lipophilic than the corresponding ketone.
Basicity of Piperidine N (pKa) Lowered due to inductive effect of C=OLess pronounced lowering effectThe inductive electron-withdrawing effect of the oxetane oxygen is less than that of a carbonyl.
Chemical Stability Potential for enolization, epimerizationHighThe oxetane ring is chemically stable under a wide range of conditions.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent evaluation in key in vitro assays.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the title compound from commercially available starting materials. The key step is the reductive amination between oxetan-3-one and a suitable piperidine precursor.

Synthesis_Workflow start Starting Materials: - Oxetan-3-one - N-Boc-piperidine reductive_amination Reductive Amination (e.g., Sodium triacetoxyborohydride) start->reductive_amination boc_protected N-Boc-4-(oxetan-3-yl)piperidine reductive_amination->boc_protected deprotection Boc Deprotection (e.g., TFA or HCl in Dioxane) boc_protected->deprotection purification Purification (Column Chromatography or Recrystallization) deprotection->purification final_product This compound purification->final_product

Caption: General synthetic workflow for this compound.

Materials:

  • N-Boc-4-piperidone

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reductive Amination: a. To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add oxetan-3-one (1.2 eq) followed by acetic acid (1.5 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. d. Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. f. Separate the layers and extract the aqueous phase with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(oxetan-3-yl)piperidine.

  • Purification of Intermediate: a. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Boc Deprotection: a. Dissolve the purified N-Boc-4-(oxetan-3-yl)piperidine in DCM. b. Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours. c. Concentrate the reaction mixture under reduced pressure. d. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free base, this compound.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

Metabolic_Stability_Workflow start Test Compound + Human Liver Microsomes incubation Incubate at 37°C with NADPH start->incubation time_points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) incubation->time_points quench Quench reaction with cold acetonitrile containing an internal standard time_points->quench analysis LC-MS/MS Analysis quench->analysis data Determine % remaining and calculate half-life (t½) and intrinsic clearance (CLint) analysis->data end Metabolic Stability Profile data->end

Caption: Workflow for the in vitro metabolic stability assay.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (e.g., this compound derivative)

  • Positive control (e.g., testosterone or verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: a. Prepare a stock solution of the test compound and positive control in DMSO. b. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. c. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: a. In a 96-well plate, pre-warm the HLM solution and the test compound solution at 37°C for 5-10 minutes. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Transfer the supernatant to a new plate for LC-MS/MS analysis. c. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the remaining compound against time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generic method to determine the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test inhibitor (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test inhibitor in 100% DMSO. b. Perform serial dilutions of the inhibitor in DMSO.

  • Kinase Reaction: a. In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO control to each well. b. Add the kinase to each well and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]

Conclusion

The this compound motif is a powerful and versatile bioisostere that can be strategically employed to overcome common challenges in drug discovery. Its ability to serve as a polar, metabolically stable replacement for gem-dimethyl groups and a robust mimic of carbonyl functionalities makes it an invaluable tool for optimizing lead compounds. By improving key ADME properties such as aqueous solubility and metabolic stability, the incorporation of this scaffold can significantly enhance the "drug-like" characteristics of a molecule, ultimately increasing the probability of success in preclinical and clinical development. The provided protocols offer a practical framework for the synthesis and evaluation of compounds containing this promising structural element.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(20), 3524-3527. Available at: [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12345–12381. Available at: [Link]

  • Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Available at: [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Stepan, A. F., et al. (2012). Oxetanes in medicinal chemistry: a new isostere for the gem-dimethyl group? Organic & Biomolecular Chemistry, 10(18), 3558-3564. Available at: [Link]

  • Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1896-1904. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Carbonyl Bioisosteres. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Aryl-4-(Oxetan-3-yl)piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-(Oxetan-3-yl)piperidine Moiety

The this compound scaffold has emerged as a privileged motif in modern medicinal chemistry. The incorporation of the strained oxetane ring into the piperidine core offers a unique combination of properties highly sought after in drug design. The oxetane moiety can act as a hydrogen bond acceptor, improve metabolic stability, and enhance aqueous solubility, all while introducing a three-dimensional character that can lead to improved target engagement and selectivity.[1] Consequently, robust and scalable synthetic methods for the N-arylation of this compound are of paramount importance for the rapid exploration of chemical space in drug discovery programs.

This guide provides a detailed overview and practical, field-proven protocols for the two most powerful and widely adopted methods for the construction of C-N bonds: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. We will delve into the mechanistic underpinnings of each transformation, discuss critical reaction parameters, and provide step-by-step experimental procedures tailored for the successful coupling of this compound with a variety of aryl and heteroaryl halides.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with remarkable efficiency and broad functional group tolerance.[2] The reaction has undergone significant evolution, with the development of sophisticated catalyst systems that allow for the coupling of a wide array of amines and aryl halides under increasingly mild conditions.[3]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of well-defined steps involving a palladium catalyst.[4][5]

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case, this compound, coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylpiperidine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine product.[2] The choice of ligand is crucial in minimizing this side reaction.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition Ar-X Ar-X Pd(II)(Ar)(Amine)L Pd(II)(Ar)(Amine)L Pd(II)(Ar)(X)L->Pd(II)(Ar)(Amine)L Amine Coordination Amine This compound Base Base Pd(II)(Ar)(Amido)L Pd(II)(Ar)(Amido)L Pd(II)(Ar)(Amine)L->Pd(II)(Ar)(Amido)L Deprotonation Pd(II)(Ar)(Amido)L->Pd(0)L Reductive Elimination Product N-Aryl-4-(oxetan-3-yl)piperidine Pd(II)(Ar)(Amido)L->Product

Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Key Reaction Parameters for Coupling with this compound

Successful Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters:

  • Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.

  • Ligand: The choice of phosphine ligand is critical. For secondary amines like this compound, bulky, electron-rich dialkylbiaryl phosphine ligands are generally preferred. RuPhos is a good starting point, known for its effectiveness with secondary amines.[3][6] BrettPhos is another excellent choice, particularly for achieving monoarylation of primary amines, and can also be effective for secondary amines.[7][8][9] The steric bulk of these ligands helps to promote the reductive elimination step and suppress β-hydride elimination.[2]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive functional groups on the aryl halide, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.

  • Solvent: Anhydrous, deoxygenated aprotic solvents are essential. Toluene , dioxane , and tetrahydrofuran (THF) are typical choices. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Reaction temperatures typically range from 80-110 °C. For highly reactive aryl halides (e.g., iodides and bromides), lower temperatures may be sufficient, while less reactive aryl chlorides often require higher temperatures.

Protocol 1: Buchwald-Hartwig Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol %)

  • RuPhos (0.04 mmol, 4 mol %)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas (repeat three times). Add the this compound.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(oxetan-3-yl)piperidine.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or RuPhos G3 PrecatalystProvides a reliable source of Pd(0). Precatalysts can offer improved activity.
Ligand RuPhos or BrettPhosBulky, electron-rich ligands that are effective for coupling secondary amines.[3][7][8][9]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases that efficiently deprotonate the amine.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CDependent on the reactivity of the aryl halide.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

Table 1: Summary of Recommended Conditions for Buchwald-Hartwig Amination.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures.[10] While traditionally requiring harsh conditions, modern advancements, including the use of ligands, have expanded the scope and improved the mildness of this reaction.[11]

Mechanistic Overview

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig amination. However, a plausible catalytic cycle is as follows:

  • Formation of a Copper-Amide Complex: A Cu(I) species reacts with the amine and a base to form a copper-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I)-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the N-aryl amine product and regenerate a Cu(I) species.

Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Cu(I)-Amide Cu(I)-Amide Cu(I)X->Cu(I)-Amide Amine Coordination & Deprotonation Amine This compound Base Base Cu(III)(Ar)(Amide)X Cu(III)(Ar)(Amide)X Cu(I)-Amide->Cu(III)(Ar)(Amide)X Oxidative Addition Ar-X Ar-X Cu(III)(Ar)(Amide)X->Cu(I)X Reductive Elimination Product N-Aryl-4-(oxetan-3-yl)piperidine Cu(III)(Ar)(Amide)X->Product

Figure 2: Plausible Catalytic Cycle for Ullmann Condensation.
Key Reaction Parameters for Coupling with this compound
  • Copper Source: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used.

  • Ligand: While some Ullmann reactions can proceed without a ligand, the use of a ligand often improves the reaction rate and yield. Bidentate ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are frequently employed. For challenging couplings, more specialized ligands may be required.

  • Base: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used. The choice of base can significantly impact the reaction outcome.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often necessary to achieve the required reaction temperatures.

  • Temperature: Ullmann condensations generally require higher temperatures than Buchwald-Hartwig aminations, often in the range of 100-180 °C.

Protocol 2: Ullmann Condensation of this compound with an Aryl Iodide

This protocol provides a general procedure for the copper-catalyzed coupling of this compound with a generic aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • CuI (0.1 mmol, 10 mol %)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol %)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial, add the aryl iodide, CuI, 1,10-phenanthroline, and potassium carbonate.

  • Reagent Addition: Add the this compound and anhydrous DMF.

  • Reaction: Seal the vial and heat the reaction mixture in a preheated oil bath at 120-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (typically 24-48 hours), cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Extraction and Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Copper Source CuIA common and effective Cu(I) source.
Ligand 1,10-Phenanthroline or DMEDACan accelerate the reaction and improve yields.
Base K₂CO₃ or Cs₂CO₃Common inorganic bases for Ullmann reactions.
Solvent DMF or DMSOHigh-boiling polar aprotic solvents are typically required.
Temperature 120-180 °CHigher temperatures are generally necessary for Ullmann couplings.

Table 2: Summary of Recommended Conditions for Ullmann Condensation.

Comparison of Buchwald-Hartwig and Ullmann Couplings

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos)Often bidentate nitrogen ligands (e.g., 1,10-phenanthroline)
Reaction Temp. Generally milder (80-110 °C)Typically higher (100-180 °C)
Substrate Scope Very broad, including aryl chloridesTraditionally favored for aryl iodides and bromides
Functional Group Tolerance ExcellentCan be more limited due to harsher conditions
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Table 3: Head-to-Head Comparison of N-Arylation Methodologies.

Conclusion and Future Perspectives

Both the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the synthesis of N-aryl-4-(oxetan-3-yl)piperidines. The choice between the two methods will often depend on the specific substrates, desired scale, and cost considerations. For broad applicability and milder conditions, the Buchwald-Hartwig amination is often the method of choice in a research and development setting. The Ullmann condensation, with its more economical catalyst, can be an attractive alternative, particularly for large-scale syntheses where cost is a primary driver. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize these valuable building blocks and accelerate the discovery of new therapeutics.

References

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023).
  • ChemicalBook. (n.d.). 1-BOC-4-(2-OXO-3-PYRIDIN-4-YL-PROPYL)-PIPERIDINE synthesis.
  • Wikipedia. (2023).
  • The University of Groningen research portal. (n.d.).
  • Google Patents. (1986). US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Google Patents. (2002). US20020038031A1 - New 4 - substituted piperidines.
  • MDPI. (2024).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Molbase. (n.d.). Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine.
  • ResearchGate. (n.d.). Scheme 1.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11828-11925.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. Chemical Science, 13(42), 12586-12595.
  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ACS Publications. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes.
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • PubMed. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994.
  • Google Patents. (2023).
  • PubMed. (2007). An Ullmann coupling of aryl iodides and amines using an air-stable diazaphospholane ligand. The Journal of Organic Chemistry, 72(23), 8969-8971.
  • Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • PMC. (2025).
  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Palladium- And Copper-Catalyzed Synthesis of Medium- And Large-Sized Ring-Fused Dihydroazaphenanthrenes and 1,4-benzodiazepine-2,5-diones.
  • ResearchGate. (n.d.). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • ResearchGate. (2016). (PDF)

Sources

Application Notes & Protocols for the Use of 4-(Oxetan-3-yl)piperidine in PET Tracer Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The development of novel Positron Emission Tomography (PET) tracers for neuroimaging and oncology is a critical endeavor in modern medicine, enabling non-invasive quantification of biological processes and aiding in drug development.[1] The piperidine scaffold is a well-established constituent in many central nervous system (CNS) active compounds and PET tracers due to its favorable pharmacological properties.[2][3] This guide focuses on the strategic incorporation of a 4-(Oxetan-3-yl) moiety onto the piperidine ring, a modification intended to confer superior physicochemical and pharmacokinetic properties essential for a successful PET tracer. The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry to enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, all of which are key parameters for optimizing brain penetration and minimizing non-specific binding.[4][5] These application notes provide a comprehensive overview of the rationale, synthesis, radiolabeling, and preclinical evaluation of PET tracers based on the 4-(Oxetan-3-yl)piperidine scaffold.

Introduction: The Rationale for this compound in PET Tracer Design

The selection of a molecular scaffold is a pivotal decision in the design of a PET tracer. The ideal tracer must exhibit high affinity and selectivity for its target, appropriate lipophilicity for crossing the blood-brain barrier (for CNS targets), and metabolic stability to ensure that the detected signal originates from the parent compound.[1]

The this compound scaffold is a strategic choice that leverages the established properties of the piperidine ring while introducing the unique advantages of the oxetane moiety.

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities, potentially reducing the formation of radiometabolites that can confound PET imaging results.[4]

  • Enhanced Solubility and Reduced Lipophilicity: The polar nature of the ether oxygen in the oxetane ring can improve the aqueous solubility of the tracer molecule. This can be advantageous for formulation and can help to fine-tune the overall lipophilicity of the tracer, which is a critical factor for brain penetration and minimizing non-specific binding.[5][6]

  • Modulation of Basicity: The electron-withdrawing effect of the oxetane can lower the basicity (pKa) of the piperidine nitrogen. This can be beneficial for reducing off-target interactions, such as binding to the hERG channel, and for optimizing the overall pharmacokinetic profile.[4]

  • Vector for Radiolabeling: The oxetane ring can be functionalized to serve as a site for the introduction of a positron-emitting radionuclide, such as Fluorine-18.

This guide will delineate the practical steps and underlying scientific principles for harnessing the potential of the this compound scaffold in the development of next-generation PET tracers.

Synthesis of Precursors for Radiolabeling

A robust and scalable synthesis of the non-radioactive standard and the precursor for radiolabeling is the foundation of any PET tracer development program. The following section outlines a general synthetic strategy for obtaining a key intermediate, a tosylated precursor suitable for [¹⁸F]fluorination.

Synthesis of a Tosylated Precursor

The synthesis of a suitable precursor for [¹⁸F]radiolabeling, such as a tosylate, is a critical first step. A plausible synthetic route is outlined below, based on established chemical principles.

G cluster_0 Synthesis of Tosylated Precursor A Commercially available N-Boc-4-piperidone C Grignard Reaction A->C B 3-(bromomethyl)oxetane B->C D N-Boc-4-(oxetan-3-ylmethyl)piperidin-4-ol C->D 1. Mg, THF 2. N-Boc-4-piperidone E Dehydration D->E e.g., Martin's sulfurane F N-Boc-4-(oxetan-3-ylidenemethyl)piperidine E->F G Hydrogenation F->G H2, Pd/C H N-Boc-4-(oxetan-3-ylmethyl)piperidine G->H I Deprotection (e.g., TFA) H->I J 4-(oxetan-3-ylmethyl)piperidine I->J K Alkylation with a fluoro-tosyloxy-alkyl chain J->K L Final Tosylated Precursor K->L

Caption: Proposed synthetic workflow for a tosylated precursor.

Note: This is a generalized scheme. Specific reaction conditions would need to be optimized for each target molecule.

Radiolabeling with Fluorine-18

Fluorine-18 is a preferred radionuclide for PET due to its favorable half-life (109.8 min) and low positron energy, which results in high-resolution images.[7][8] The most common method for introducing ¹⁸F is through nucleophilic substitution.

[¹⁸F]Fluoride Production and Activation

[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]water.[8] The aqueous [¹⁸F]fluoride is then activated for nucleophilic substitution by trapping it on an anion exchange resin, eluting with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃), and then removing the water through azeotropic distillation with acetonitrile.

Protocol for Automated [¹⁸F]Fluorination

The following is a general protocol for the automated synthesis of an [¹⁸F]-labeled tracer using a commercial synthesis module.

G cluster_0 Automated [18F]Radiolabeling Workflow A [18F]Fluoride Trapping (Anion Exchange Cartridge) B Elution (K2.2.2/K2CO3 in MeCN/H2O) A->B C Azeotropic Drying B->C D Addition of Precursor (in DMSO or MeCN) C->D E Radiolabeling Reaction (Heating) D->E F Quenching and Dilution E->F G Semi-preparative HPLC Purification F->G H Formulation (Ethanol/Saline) G->H I Sterile Filtration H->I J Final Product for QC I->J

Caption: Automated [¹⁸F]Radiolabeling Workflow.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Trapping: The cyclotron-produced aqueous [¹⁸F]fluoride is passed through a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in a mixture of acetonitrile and water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating to yield the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. This step is typically repeated with additional acetonitrile to ensure complete dryness.

  • Radiolabeling Reaction: A solution of the tosylated precursor (typically 1-5 mg) in a suitable solvent (e.g., DMSO or acetonitrile) is added to the reaction vessel. The mixture is heated at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the desired product is diluted with a suitable formulation buffer (e.g., sterile saline) and may contain a small amount of ethanol to ensure solubility.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

A rigorous quality control (QC) process is essential to ensure the safety and efficacy of the radiotracer for preclinical studies.

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV detection)Peak corresponding to the non-radioactive standard should be the major peak.
Molar Activity Calculated from the radioactivity and the mass of the non-radioactive standardTypically > 37 GBq/µmol (1 Ci/µmol) at the time of injection.
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., < 410 ppm for acetonitrile).
pH pH meter or pH paper4.5 - 7.5
Sterility Incubation in culture mediaNo microbial growth.
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Preclinical Evaluation

Preclinical evaluation in animal models is crucial for determining the potential of a new PET tracer.[9][10]

In Vitro Binding Assays

Before in vivo studies, the binding affinity and selectivity of the non-radioactive standard for the target of interest should be determined using standard in vitro binding assays (e.g., radioligand displacement assays).

In Vivo PET Imaging in Rodents

Dynamic PET imaging in rodents (e.g., mice or rats) provides initial information on the brain uptake, regional distribution, and pharmacokinetics of the radiotracer.[11][12]

Protocol Outline:

  • Anesthetize the animal (e.g., with isoflurane).

  • Place the animal in the PET scanner.

  • Inject the [¹⁸F]-labeled tracer via a tail vein catheter.

  • Acquire dynamic PET data for 60-90 minutes.

  • Reconstruct the PET images and analyze the time-activity curves (TACs) in different brain regions.

Blocking Studies

To demonstrate target-specific binding, a blocking study is performed. A separate cohort of animals is pre-treated with a high dose of a known ligand for the target (or the non-radioactive standard of the tracer) before the injection of the radiotracer. A significant reduction in tracer uptake in target-rich regions compared to baseline scans indicates specific binding.

Metabolite Analysis

Understanding the metabolic fate of the radiotracer is critical. Blood and brain tissue samples are collected at different time points after tracer injection. The samples are analyzed by radio-HPLC to determine the percentage of radioactivity that corresponds to the intact parent tracer versus its radiometabolites. A high percentage of the parent compound in the brain is a desirable characteristic for a CNS PET tracer.

Conclusion

The this compound scaffold represents a promising platform for the development of novel PET tracers with improved pharmacokinetic and pharmacodynamic properties. The strategic incorporation of the oxetane moiety can enhance metabolic stability and fine-tune physicochemical properties, which are critical for successful imaging agents, particularly for CNS targets. The protocols and guidelines presented here provide a framework for the synthesis, radiolabeling, and preclinical evaluation of PET tracers based on this innovative scaffold. Further research and optimization are warranted to fully exploit the potential of this compound derivatives in molecular imaging.

References

  • Gouverneur, V. (n.d.). 18F-Radiochemistry for Positron Emission Tomography. Véronique Gouverneur Research Group. Retrieved from [Link]

  • Zhang, L., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC. Retrieved from [Link]

  • (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. MDPI. Retrieved from [Link]

  • Tredwell, M., & Gouverneur, V. (2016). Asymmetric 18F-fluorination for applications in positron emission tomography. Chemical Science. Retrieved from [Link]

  • (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. Retrieved from [Link]

  • (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. Retrieved from [Link]

  • Koike, T., et al. (2022). Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • (2011). [Application of Pre-Clinical PET Imaging for Drug Development]. PubMed. Retrieved from [Link]

  • (2021). The Role of PET Imaging in Preclinical Oncology. ITN Online. Retrieved from [Link]

  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. Retrieved from [Link]

  • (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. Retrieved from [Link]

  • (2025). [11C]Fentanyl: radiosynthesis and preclinical pet imaging for its pharmacokinetics. ResearchGate. Retrieved from [Link]

  • (2005). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. PubMed. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]

  • (2023). Oxetanes in Drug Discovery Campaigns. PubMed. Retrieved from [Link]

  • (2025). [11C]Fentanyl: Radiosynthesis and Preclinical PET Imaging for Its Pharmacokinetics. ResearchGate. Retrieved from [Link]

  • (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

  • (n.d.). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. MDPI. Retrieved from [Link]

  • (n.d.). Radiolabelling small and biomolecules for tracking and monitoring. PMC. Retrieved from [Link]

  • (n.d.). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of carbon-11-labeled piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as new selective PET σ1 receptor probes. INIS-IAEA. Retrieved from [Link]

  • (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Retrieved from [Link]

  • (n.d.). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. PMC. Retrieved from [Link]

Sources

Introduction: The Strategic Value of the 4-(Oxetan-3-yl)piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-(Oxetan-3-yl)piperidine for Preclinical Studies

The confluence of piperidine and oxetane rings into the this compound scaffold represents a significant advancement in medicinal chemistry. Piperidine derivatives are ubiquitous in pharmaceuticals, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and synthetic tractability.[1] The oxetane moiety, a four-membered oxygen-containing heterocycle, has emerged as a "game-changer" in drug design.[2] Its incorporation into molecules can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[3][4][5] The unique, three-dimensional, and polar nature of the oxetane ring allows it to serve as a versatile bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often enhancing target binding and selectivity.[2][6]

Specifically, the this compound motif combines these advantages, offering a building block that can improve the "drug-likeness" of lead compounds. The oxetane ring can also modulate the basicity of the adjacent piperidine nitrogen, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic profiles.[7] However, the synthesis of strained four-membered rings like oxetane presents unique challenges, particularly when scaling up for preclinical and clinical development, which requires robust, reproducible, and economically viable processes.[4][6]

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers and drug development professionals. It outlines a validated synthetic route, detailed experimental protocols, and the necessary analytical characterization to ensure the high purity required for preclinical evaluation.

Synthetic Strategy: A Robust Path to Large-Scale Production

A thorough retrosynthetic analysis of this compound points to a key disconnection at the C-N or C-C bond linking the two heterocyclic rings. The most convergent and industrially scalable approach is the formation of the C-N bond through reductive amination.

G target This compound disconnection Key Disconnection: Reductive Amination target->disconnection intermediates Piperidine + Oxetan-3-one disconnection->intermediates

Caption: Retrosynthetic analysis of this compound.

This strategy involves the reaction of a suitable piperidine precursor with oxetan-3-one, followed by reduction of the resulting iminium intermediate. Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the wide availability of starting materials.[8][9]

Rationale for Selecting Reductive Amination:
  • Convergence: The two key fragments are brought together in a single, high-yielding step.

  • Scalability: The reaction conditions are generally mild and amenable to large-scale chemical reactors. The use of selective reducing agents like sodium triacetoxyborohydride (STAB) or catalytic hydrogenation avoids the need for cryogenic temperatures or highly energetic reagents.

  • Availability of Starting Materials: Both piperidine and oxetan-3-one are commercially available building blocks, which is a critical consideration for large-scale campaigns.[4] While oxetan-3-one can be expensive, practical one-step syntheses from propargyl alcohol have been developed.[10]

  • Purity of Final Product: The reaction is typically clean, and the basic nature of the piperidine product facilitates purification via acid-base extraction or crystallization as a salt, ensuring the high purity required for preclinical studies.

Detailed Protocol for Large-Scale Synthesis

This protocol details the synthesis of this compound hydrochloride, a stable, crystalline salt suitable for storage and formulation.

Overall Reaction Scheme:

N-Boc-piperidine is reacted with oxetan-3-one under reductive amination conditions, followed by deprotection of the Boc group and formation of the hydrochloride salt. The Boc-protecting group is used to prevent side reactions and to aid in purification of the intermediate.

Materials and Reagents
Reagent/MaterialGradeM.W.Typical SupplierNotes
N-Boc-4-piperidinone≥98%199.25Sigma-Aldrich, TCI
Oxetan-3-one≥97%72.06Commercially availableCan be moisture sensitive.
Sodium Triacetoxyborohydride (STAB)≥97%211.94Sigma-Aldrich, TCIMoisture sensitive. Handle under inert gas.
Dichloromethane (DCM)Anhydrous84.93Standard commercialUse dry solvent for the reaction.
Hydrochloric Acid (HCl)4 M in Dioxane36.46Sigma-AldrichCorrosive. Handle with care.
Diethyl EtherReagent Grade74.12Standard commercialFor precipitation.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade84.01Standard commercialFor workup.
Brine (Saturated NaCl solution)ACS Grade58.44Standard commercialFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade120.37Standard commercialFor drying.
Equipment
  • Large, jacketed glass reactor with overhead mechanical stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel for controlled reagent addition.

  • Large-scale rotary evaporator.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven for drying the final product.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_deprotection Deprotection & Salt Formation A 1. Charge Reactor (N-Boc-4-piperidinone, Oxetan-3-one, DCM) B 2. Cool to 0-5 °C A->B C 3. Add STAB (Portion-wise) B->C D 4. Warm to RT & Stir (Monitor by LC-MS) C->D E 5. Quench Reaction (Sat. NaHCO₃) D->E F 6. Separate Layers E->F G 7. Wash Organic Layer (Brine) F->G H 8. Dry & Concentrate G->H I 9. Dissolve in Diethyl Ether H->I J 10. Add HCl in Dioxane (Precipitation) I->J K 11. Filter Solid J->K L 12. Dry under Vacuum K->L M M L->M Final Product: This compound HCl

Caption: Step-by-step workflow for the synthesis of this compound HCl.

Step-by-Step Procedure

Step 1: Reductive Amination

  • Set up the reactor under a nitrogen atmosphere.

  • Charge the reactor with N-Boc-4-piperidinone (1.0 eq), oxetan-3-one (1.2 eq), and anhydrous dichloromethane (DCM, ~5 L/kg of piperidinone).

  • Begin stirring and cool the mixture to 0-5 °C using a chiller.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

Step 2: Workup and Isolation of Boc-Protected Intermediate

  • Cool the reaction mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(oxetan-3-yl)piperidine as an oil or waxy solid. This intermediate can often be used in the next step without further purification.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude intermediate from Step 2 in diethyl ether (~10 L/kg).

  • While stirring, add a solution of 4 M HCl in dioxane (2.0-3.0 eq) dropwise.

  • A white precipitate will form. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid by filtration, washing the filter cake with cold diethyl ether.

  • Dry the white solid in a vacuum oven at 40-50 °C to a constant weight.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a well-ventilated fume hood under an inert atmosphere. Dichloromethane is a volatile and potentially carcinogenic solvent. HCl in dioxane is highly corrosive.

  • Quenching: The quenching of STAB with NaHCO₃ is exothermic and produces gas. Perform this step slowly and with adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Analytical Characterization for Preclinical Batches

Ensuring the identity, purity, and stability of the final compound is paramount for preclinical studies.

Analytical Data Summary
TestMethodSpecificationTypical Result
AppearanceVisualWhite to off-white solidConforms
Identity¹H NMR, ¹³C NMRConforms to structureConforms
IdentityLC-MSM+H⁺ = 142.12142.1
PurityHPLC (210 nm)≥98.0%99.2%
Residual SolventsGC-HSAs per ICH guidelines<500 ppm DCM, <500 ppm Ether
Water ContentKarl Fischer≤0.5%0.15%

¹H NMR (400 MHz, D₂O) δ: 3.60-3.40 (m, 4H), 3.20-3.05 (m, 2H), 2.80-2.60 (m, 3H), 1.80-1.65 (m, 2H), 1.50-1.35 (m, 2H).

¹³C NMR (101 MHz, D₂O) δ: 78.9, 45.2, 43.8, 38.1, 30.7.

Conclusion

The this compound scaffold is a valuable building block in drug discovery, offering a route to compounds with enhanced physicochemical properties. The reductive amination pathway described herein provides a robust, scalable, and efficient method for its large-scale synthesis. Adherence to this detailed protocol and rigorous analytical characterization will yield material of sufficient quality and purity for preclinical development, enabling the advancement of new therapeutic candidates.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. Available from: [Link]

  • Bull, J. A., Croft, R. A., & Davis, O. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available from: [Link]

  • Gomtsyan, A. (2012). The oxetane ring in contemporary medicinal chemistry. Current Opinion in Drug Discovery & Development, 15(4), 485-498. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available from: [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available from: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available from: [Link]

  • ResearchGate. (2012). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available from: [Link]

  • Singh, M. S., & Chowdhury, S. (2012). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available from: [Link]

  • Google Patents. (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.
  • Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available from: [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • Jones, S. P., Firth, J. D., & Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

  • Zhang, J., Schmalz, H. G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. Available from: [Link]

Sources

Application Notes and Protocols for the Design of Compound Libraries Based on the 4-(Oxetan-3-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(Oxetan-3-yl)piperidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced drug-like properties is paramount. The this compound scaffold has emerged as a privileged motif, offering a unique convergence of desirable physicochemical and pharmacological characteristics. This guide provides a comprehensive overview of the design, synthesis, and application of compound libraries based on this versatile scaffold, intended for researchers, scientists, and drug development professionals.

The piperidine ring is a ubiquitous feature in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS), owing to its ability to confer favorable pharmacokinetic profiles and engage in critical interactions with biological targets.[1] The strategic incorporation of an oxetane ring at the 4-position of the piperidine core introduces a host of advantages. The oxetane moiety, a four-membered cyclic ether, is a compact, polar, and three-dimensional structural element that can significantly influence a molecule's properties.[2][3] It is often employed as a bioisosteric replacement for less favorable functionalities, such as gem-dimethyl or carbonyl groups.[2][3] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while maintaining or even enhancing biological activity.[4][5][6]

This document will detail the rationale behind the selection of this scaffold, provide robust and validated protocols for its synthesis, and outline strategies for the parallel synthesis of diverse compound libraries. Furthermore, it will present a comparative analysis of the physicochemical properties of this compound derivatives against their non-oxetane-containing counterparts, underscoring the transformative potential of this scaffold in drug discovery programs.

Rationale for Employing the this compound Scaffold: A Multifaceted Approach to Optimizing Drug-Like Properties

The decision to base a compound library on the this compound scaffold is rooted in its ability to address several key challenges in drug development simultaneously. The synergistic combination of the piperidine and oxetane rings offers a powerful tool for fine-tuning molecular properties.

Enhancing Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation difficulties. The inherent polarity of the oxetane ring can significantly enhance the aqueous solubility of parent compounds. This is a direct consequence of the ether oxygen's ability to act as a hydrogen bond acceptor, improving interactions with water molecules. In several reported cases, the replacement of a non-polar group with an oxetane has led to a substantial increase in solubility.[7]

Improving Metabolic Stability

Metabolic instability, often mediated by cytochrome P450 enzymes, can lead to rapid clearance of a drug from the body, diminishing its therapeutic efficacy. The oxetane ring, particularly when 3,3-disubstituted, has been shown to be more resistant to metabolic degradation compared to other functionalities.[2][3] By replacing metabolically labile groups, such as a gem-dimethyl group, with an oxetane, the metabolic half-life of a compound can be significantly extended.

Modulating Lipophilicity and pKa

Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the polar oxetane moiety generally leads to a reduction in lipophilicity. Furthermore, the electron-withdrawing nature of the oxetane ring can lower the pKa of a neighboring nitrogen atom in the piperidine ring.[6][8] This modulation of basicity can be crucial for optimizing target engagement and reducing off-target effects, such as hERG channel inhibition.

Increasing Three-Dimensionality

There is a growing recognition in drug discovery that molecules with greater three-dimensional (3D) character often exhibit higher selectivity and better pharmacokinetic properties compared to flat, aromatic compounds. The sp³-rich nature of the this compound scaffold introduces significant 3D complexity, enabling a more comprehensive exploration of chemical space and potentially leading to novel interactions with biological targets.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of the this compound scaffold and the subsequent construction of a diversified compound library. These protocols are designed to be robust and scalable, providing a solid foundation for medicinal chemistry campaigns.

Protocol 1: Synthesis of the Core Scaffold: N-Boc-4-(Oxetan-3-yl)piperidine

This protocol outlines a two-step synthesis of the N-Boc protected this compound scaffold, a key intermediate for library synthesis. The synthesis commences with the commercially available N-Boc-4-piperidone and oxetan-3-one.

Step 1: Reductive Amination

This step involves the formation of the C-N bond between the piperidone and the oxetane moiety via reductive amination.

  • Materials:

    • N-Boc-4-piperidone

    • Oxetan-3-one

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid, glacial

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes for chromatography

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add oxetan-3-one (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Add glacial acetic acid (1.1 eq) to the mixture.

    • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

    • Slowly add the STAB slurry to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(Oxetan-3-yl)piperidine.

Step 2: Boc Deprotection

This step removes the Boc protecting group to yield the free secondary amine of the this compound scaffold, ready for diversification.

  • Materials:

    • N-Boc-4-(Oxetan-3-yl)piperidine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve N-Boc-4-(Oxetan-3-yl)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane.

    • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the residue to precipitate the hydrochloride salt of this compound.

    • Filter the solid and wash with diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous sodium bicarbonate solution to pH > 10.

    • Extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a free base.

Scaffold Synthesis N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (STAB, Acetic Acid, DCM) N-Boc-4-piperidone->Reductive_Amination Oxetan-3-one Oxetan-3-one Oxetan-3-one->Reductive_Amination N-Boc-4-(Oxetan-3-yl)piperidine N-Boc-4-(Oxetan-3-yl)piperidine Reductive_Amination->N-Boc-4-(Oxetan-3-yl)piperidine Boc_Deprotection Boc Deprotection (4M HCl in Dioxane) N-Boc-4-(Oxetan-3-yl)piperidine->Boc_Deprotection This compound Scaffold This compound Scaffold Boc_Deprotection->this compound Scaffold

Caption: Synthesis of the this compound scaffold.

Protocol 2: Parallel Synthesis of a this compound-Based Compound Library

This protocol describes the diversification of the this compound scaffold using parallel synthesis techniques to generate a library of N-alkylated and N-acylated derivatives. These reactions can be performed in multi-well plates for high-throughput synthesis.

A. N-Alkylation via Reductive Amination

  • Materials:

    • This compound (from Protocol 1)

    • A library of diverse aldehydes and ketones

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • 96-well reaction block

  • Procedure (for a single well, to be replicated across the plate):

    • To a well of the 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DCM.

    • Add a solution of the desired aldehyde or ketone (1.1 eq) in anhydrous DCM.

    • Seal the reaction block and shake at room temperature for 30 minutes.

    • Add a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM to each well.

    • Reseal the block and shake at room temperature for 12-24 hours.

    • Quench the reactions by adding a saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products using a liquid-liquid extraction workflow, for example, by adding an immiscible organic solvent (e.g., ethyl acetate), shaking, and then separating the organic layer.

    • The organic extracts can be concentrated and the products purified by high-throughput purification techniques such as mass-directed automated preparative HPLC.

B. N-Acylation

  • Materials:

    • This compound (from Protocol 1)

    • A library of diverse acyl chlorides or carboxylic acids

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • For carboxylic acids: a coupling agent such as HATU or HOBt/EDC

    • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

    • 96-well reaction block

  • Procedure (for a single well, to be replicated across the plate):

    • To a well of the 96-well reaction block, add a solution of this compound (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq) in anhydrous DCM or DMF.

    • For acyl chlorides: Add a solution of the desired acyl chloride (1.1 eq) in the same solvent dropwise.

    • For carboxylic acids: In a separate plate, pre-activate the carboxylic acids (1.1 eq) with a coupling agent (e.g., HATU and DIPEA, or HOBt/EDC) in DMF for 30 minutes. Then, transfer the activated acid solution to the corresponding wells containing the amine.

    • Seal the reaction block and shake at room temperature for 2-16 hours.

    • Work-up and purify the products as described in the N-alkylation protocol.

Library Synthesis cluster_start Starting Scaffold cluster_diversification Diversification Reactions cluster_library Compound Library Scaffold This compound N-Alkylation N-Alkylation (Aldehydes/Ketones, STAB) Scaffold->N-Alkylation N-Acylation N-Acylation (Acyl Chlorides/Carboxylic Acids) Scaffold->N-Acylation Library Diverse this compound Derivatives N-Alkylation->Library N-Acylation->Library

Caption: Parallel synthesis workflow for library generation.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the impact of incorporating the this compound scaffold on key physicochemical properties compared to analogs containing a gem-dimethyl group at the same position.

Table 1: Comparison of Calculated Physicochemical Properties

ScaffoldcLogPpKa (of Piperidine N)Polar Surface Area (Ų)
4,4-Dimethylpiperidine1.8~11.112.0
This compound0.8~9.533.1

Data are calculated estimates and may vary based on the specific software and settings used.

Table 2: Impact on Aqueous Solubility and Metabolic Stability

Scaffold FeatureRelative Aqueous SolubilityRelative Metabolic Stability (in vitro)
4,4-DimethylLowerLower to Moderate
4-(Oxetan-3-yl)HigherModerate to High

Qualitative comparison based on general trends reported in the literature.[4][5]

Conclusion and Future Directions

The this compound scaffold represents a highly valuable building block for the construction of compound libraries aimed at discovering novel therapeutic agents. Its unique combination of a proven pharmacophore in the piperidine ring with the property-enhancing features of the oxetane moiety provides a robust platform for lead generation and optimization. The protocols detailed in this guide offer a practical and efficient pathway for the synthesis of this scaffold and the generation of diverse libraries. The presented data underscores the advantages of this scaffold in improving key drug-like properties. Future work in this area could explore further functionalization of the oxetane ring itself, opening up even more avenues for exploring chemical space and developing next-generation therapeutics.

References

  • Carreira, E. M., & Rogers-Evans, M. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 56(24), 9987–10005. [Link]

  • Lindsley, C. W., & Wolkenberg, S. E. (2005). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 125, 115321. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 64(4), 230-236. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(27), 4511-4514. [Link]

  • Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12230. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the oxetane motif in the design of a potent and selective inhibitor of anaplastic lymphoma kinase. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • U.S. Department of Defense. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Roche. (2012). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA, 66(4), 224-230. [Link]

  • ChemRxiv. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

  • Xu, T., Leng, X., Huang, S., & Wang, X. (2017). Study on Synthesis Of Oxetan-3-ol. 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). [Link]

  • U.S. Patent CN103848777A. (2014). Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(5), a473-a484. [Link]

  • ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle).. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Oxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Oxetan-3-yl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges in this synthesis and improve your yield. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents, as the oxetane moiety can significantly enhance metabolic stability and other pharmacokinetic properties.[1] A prevalent and efficient method for this synthesis is the reductive amination of a suitable piperidine precursor with oxetan-3-one. This guide will primarily focus on troubleshooting this key transformation.

A common synthetic route involves the reaction of N-Boc-4-piperidone with oxetan-3-ol, followed by deprotection. However, a more direct approach is the reductive amination of a piperidine derivative with oxetan-3-one. The use of a protecting group on the piperidine nitrogen, such as tert-butoxycarbonyl (Boc), is often advantageous to prevent side reactions and facilitate purification.

Troubleshooting Guide: Reductive Amination

This section addresses specific issues you may encounter during the reductive amination of a piperidine derivative with oxetan-3-one.

Problem 1: Low or No Product Formation

Question: I am not seeing any significant formation of my desired this compound product. What could be the issue?

Answer:

Low or no product formation in a reductive amination can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions. Let's break down the potential causes and solutions.

  • Cause 1: Poor Quality of Oxetan-3-one. Oxetan-3-one can be unstable and prone to polymerization, especially if stored improperly.

    • Solution: Ensure you are using high-purity oxetan-3-one. If possible, use a freshly opened bottle or purify the ketone before use. Consider running a quick NMR or GC-MS to check the purity of your starting material.

  • Cause 2: Inactive Reducing Agent. The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its mildness and selectivity for imines/iminium ions over the starting ketone.[2][3] However, it can degrade upon exposure to moisture.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ and handle it under an inert atmosphere (e.g., nitrogen or argon). Ensure your reaction solvent is anhydrous.

  • Cause 3: Inefficient Imine/Iminium Ion Formation. The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced. If this intermediate does not form efficiently, the reaction will not proceed.[4]

    • Solution: The formation of the imine/iminium ion is often acid-catalyzed. Adding a small amount of a weak acid, such as acetic acid, can facilitate this step.[3][5] Typically, the reaction is run in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6]

  • Cause 4: Incorrect Reaction Stoichiometry. The molar ratios of your reactants are crucial for driving the reaction to completion.

    • Solution: A slight excess of the amine component (piperidine derivative) and the reducing agent is often beneficial. A typical starting point is 1.0 equivalent of the ketone, 1.1-1.2 equivalents of the amine, and 1.2-1.5 equivalents of the reducing agent.

Problem 2: Presence of Unreacted Starting Materials in the Final Product

Question: My final product is contaminated with unreacted piperidine derivative and/or oxetan-3-one. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue. Here’s how to address it:

  • Cause 1: Insufficient Reaction Time or Temperature. Reductive aminations can sometimes be sluggish.

    • Solution: Monitor the reaction progress by TLC or LC-MS.[7] If the reaction has stalled, consider increasing the reaction time. Gentle heating (e.g., to 40 °C) may also improve the rate of imine formation and subsequent reduction, but be cautious as this can also promote side reactions.

  • Cause 2: Suboptimal pH. The pH of the reaction medium is a delicate balance. It needs to be acidic enough to promote imine formation but not so acidic that it protonates the amine starting material, rendering it non-nucleophilic, or decomposes the reducing agent.

    • Solution: If you are not using acetic acid as an additive with NaBH(OAc)₃, consider adding a catalytic amount. This can significantly improve the rate of reaction.

  • Cause 3: Inefficient Mixing. If the reaction is heterogeneous (e.g., NaBH(OAc)₃ is not fully dissolved), efficient stirring is essential for good conversion.

    • Solution: Ensure vigorous stirring throughout the reaction.

Problem 3: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are they, and how can I prevent their formation?

Answer:

Side product formation can significantly lower your yield and complicate purification. Here are some common culprits:

  • Side Product 1: Bis-alkylation of the Piperidine Nitrogen. If you are using an unprotected piperidine, the secondary amine product can react with another molecule of oxetan-3-one, leading to a tertiary amine side product.

    • Solution: Use a piperidine derivative with a protecting group on the nitrogen, such as Boc (tert-butoxycarbonyl). The Boc group can be easily removed later under acidic conditions.

  • Side Product 2: Reduction of Oxetan-3-one to Oxetan-3-ol. While NaBH(OAc)₃ is selective for the iminium ion, if the conditions are not optimal, it can reduce the starting ketone.[8]

    • Solution: Ensure that the imine/iminium ion has sufficient time to form before the reduction is complete. This is often achieved by adding the reducing agent portion-wise or after a pre-stirring period of the amine and ketone.

  • Side Product 3: Aldol-type Side Reactions. Under basic conditions, or with certain catalysts, oxetan-3-one can potentially undergo self-condensation reactions.

    • Solution: Maintain mildly acidic to neutral reaction conditions. The use of NaBH(OAc)₃ with a catalytic amount of acetic acid is generally effective in preventing such side reactions.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-aminopiperidine with Oxetan-3-one

This protocol provides a starting point for the synthesis of tert-butyl 4-((oxetan-3-yl)amino)piperidine-1-carboxylate.

Materials:

  • N-Boc-4-aminopiperidine

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq.) in anhydrous DCM, add oxetan-3-one (1.0-1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

ReactantMolar EquivalentsNotes
N-Boc-4-aminopiperidine1.0
Oxetan-3-one1.0 - 1.2Purity is critical.
Sodium triacetoxyborohydride1.2 - 1.5Add portion-wise.
Acetic Acid~0.1Catalytic amount.

Visualization of the Synthetic Workflow

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification start Dissolve N-Boc-4-aminopiperidine in anhydrous DCM add_ketone Add Oxetan-3-one start->add_ketone add_acid Add catalytic Acetic Acid add_ketone->add_acid pre_stir Stir for 1-2h (Imine Formation) add_acid->pre_stir add_reductant Add NaBH(OAc)₃ portion-wise pre_stir->add_reductant Proceed to Reduction react Stir overnight at RT add_reductant->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NaHCO₃ monitor->quench Upon Completion extract Extract with DCM quench->extract dry Dry, filter, concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride?

A1: While NaBH₄ can be used for reductive aminations, it is less selective and can reduce the starting ketone.[8] It is also less stable in the mildly acidic conditions that favor imine formation. NaBH(OAc)₃ is generally the superior choice for this transformation, offering better yields and a cleaner reaction profile.[2]

Q2: My final product is an oil and difficult to handle. What can I do?

A2: It is common for amine products to be oils or low-melting solids. Conversion to a salt, such as a hydrochloride or hemioxalate salt, can often provide a stable, crystalline solid that is easier to handle, purify, and store.

Q3: How do I remove the Boc protecting group?

A3: The Boc group is typically removed under acidic conditions. A common method is to treat the protected amine with a solution of hydrochloric acid in an organic solvent like dioxane or methanol, or with trifluoroacetic acid (TFA) in DCM.

Q4: I am having trouble with the purification. Any tips?

A4: If your product and starting materials have similar polarities, purification by column chromatography can be challenging. Ensure you are using an appropriate solvent system; a gradient elution may be necessary. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve the peak shape and prevent streaking on the silica gel. If column chromatography is ineffective, consider purification via crystallization of a suitable salt.

Q5: What is an alternative synthetic route if reductive amination fails?

A5: An alternative approach involves the use of organometallic reagents. For example, a Grignard reagent could be formed from a protected 4-halopiperidine, which could then react with oxetan-3-one.[9][10] However, this route is often more complex and may require more stringent reaction conditions.

Logical Troubleshooting Flowchart

Troubleshooting Flowchart start Low Yield or Incomplete Reaction q1 Check Starting Material Purity (Oxetan-3-one, Amine) start->q1 a1_yes Purity OK q1->a1_yes a1_no Impure q1->a1_no q2 Review Reaction Conditions a1_yes->q2 s1 Purify or use fresh starting materials a1_no->s1 s1->q2 a2_reductant Reducing Agent Issue q2->a2_reductant a2_conditions Suboptimal Conditions q2->a2_conditions s2_reductant Use fresh, anhydrous NaBH(OAc)₃ Handle under inert atmosphere a2_reductant->s2_reductant s2_conditions Add catalytic AcOH Ensure anhydrous solvent Optimize stoichiometry a2_conditions->s2_conditions q3 Monitor Reaction Progress s2_reductant->q3 s2_conditions->q3 a3_stalled Reaction Stalled q3->a3_stalled a3_complete Reaction Complete q3->a3_complete s3 Increase reaction time Consider gentle heating (to 40°C) a3_stalled->s3 q4 Analyze Side Products a3_complete->q4 s3->q3 a4_bisalkylation Bis-alkylation q4->a4_bisalkylation a4_reduction Ketone Reduction q4->a4_reduction s4_bisalkylation Use N-protected piperidine (e.g., Boc) a4_bisalkylation->s4_bisalkylation s4_reduction Allow sufficient time for imine formation before/during reductant addition a4_reduction->s4_reduction end Proceed to Work-up & Purification s4_bisalkylation->end s4_reduction->end

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Burgett, A. W., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12588-12625. [Link]

  • Katritzky, A. R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. [Link]

  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12479. [Link]

  • Jackson, R. F. W. (2007). Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. [Link]

  • Douglas, J. J., et al. (2018). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 20(17), 5248-5251. [Link]

  • Kim, J., et al. (2022). Intermediates for optically active piperidine derivatives and preparation methods thereof. U.S.
  • Redshaw, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Li, J., et al. (2014). A Modified Synthesis of Oxetan-3-ol. Chinese Journal of Chemistry, 32(10), 1039-1042. [Link]

  • Salah, N. (2018). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]

  • Coe, J. W., et al. (2010). Method of making piperidine derivatives. U.S.
  • Takahashi, H., et al. (1992). Asymmetric synthesis of piperidine alkaloids utilizing diastereoselective reaction of 1,3-oxazolidine with Grignard reagents. Heterocycles, 33(1), 17-20. [Link]

  • Reddit user discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 1-21. [Link]

  • Clayden, J., et al. (2014). Electrophile-Induced Dearomatizing Spirocyclization of N-Arylisonicotinamides: A Route to Spirocyclic Piperidines. Organic Letters, 16(24), 6342-6345. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2005). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 9(13), 1225-1253. [Link]

  • Al-Sanea, M. M., et al. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 25(16), 3698. [Link]

  • Donohoe, T. J., et al. (2017). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Angewandte Chemie International Edition, 56(30), 8829-8833. [Link]

  • Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(5), 656-662. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Gomaa, M. S., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1640-1654. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • De Cointet, P., et al. (1996). Preparation of piperidine derivatives. U.S.
  • Kumar, D., et al. (2016). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3648-3651. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Zhang, W. (2018). The preparation method of (S)-3-hydroxy piperidines.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Wang, X., et al. (2022). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules, 27(19), 6543. [Link]

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. Journal of the American Chemical Society, 127(25), 8966-8967. [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Reddit user discussion. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit. [Link]

  • Kawamata, Y., et al. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Structural Genomics Consortium. (2016). Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1. The Royal Society of Chemistry. [Link]

  • Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]

Sources

overcoming challenges in the purification of 4-(Oxetan-3-yl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Oxetan-3-yl)piperidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this unique class of compounds. The inherent characteristics of both the piperidine and oxetane moieties can present unique hurdles, from stubborn impurities to unexpected reactivity. This resource is designed to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your purification strategies.

Troubleshooting Guide

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Scenario: You are running a silica gel column to purify your crude this compound derivative, but the desired product is co-eluting with one or more impurities.

Root Cause Analysis:

The polarity of this compound derivatives can be complex. The basic nitrogen of the piperidine ring can cause tailing on silica gel, while the oxetane ring, although polar, may not provide enough differentiation from impurities of similar polarity.

Troubleshooting Workflow:

start Poor Separation in Column Chromatography solvent_system Adjust Solvent System start->solvent_system Initial Step base_additive Add Basic Modifier solvent_system->base_additive If tailing persists no_resolution Still Poor Separation solvent_system->no_resolution Unsuccessful stationary_phase Change Stationary Phase base_additive->stationary_phase If co-elution continues base_additive->no_resolution Unsuccessful resolution Achieve Good Separation stationary_phase->resolution Successful no_resolution->stationary_phase

Caption: Troubleshooting workflow for poor chromatographic separation.

Step-by-Step Solutions:

  • Optimize the Solvent System:

    • Rationale: Finding the right solvent system is crucial for achieving differential migration of your compound and impurities on the stationary phase.

    • Action: If you are using a standard hexane/ethyl acetate system, consider switching to a solvent system with different selectivity, such as dichloromethane/methanol.[1] A small percentage of methanol can significantly increase the polarity and improve the separation of polar compounds.

  • Incorporate a Basic Modifier:

    • Rationale: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.

    • Action: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica and improve the peak shape of your amine-containing product.

  • Consider an Alternative Stationary Phase:

    • Rationale: If modifying the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.

    • Action:

      • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds, as it is less acidic and can reduce tailing.[2]

      • Reversed-phase silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can be highly effective.

Data Presentation: Recommended Solvent Systems for Initial Screening

Solvent SystemModifier (if needed)Target Compound Polarity
Hexane / Ethyl Acetate0.5% TriethylamineLow to Medium
Dichloromethane / Methanol0.5% TriethylamineMedium to High
Chloroform / Acetone0.5% TriethylamineMedium
Water / Acetonitrile0.1% Trifluoroacetic Acid (for RP-HPLC)Varies (for RP)
Issue 2: Difficulty with Crystallization

Scenario: Your this compound derivative oils out or fails to crystallize from solution, even when the purity appears high by TLC or LC-MS.

Root Cause Analysis:

The flexibility of the piperidine ring and the presence of the oxetane group can sometimes hinder the formation of a well-ordered crystal lattice. The presence of even minor impurities can also inhibit crystallization.[1]

Troubleshooting Workflow:

start Crystallization Failure solvent_choice Re-evaluate Solvent System start->solvent_choice induce_nucleation Induce Nucleation solvent_choice->induce_nucleation If still an oil failure Still No Crystals solvent_choice->failure Unsuccessful salt_formation Consider Salt Formation induce_nucleation->salt_formation If nucleation fails success Successful Crystallization induce_nucleation->success Successful salt_formation->success Successful failure->induce_nucleation

Caption: Decision tree for troubleshooting crystallization.

Step-by-Step Solutions:

  • Systematic Solvent Screening:

    • Rationale: The ideal crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.

    • Action: Use a small amount of your material to test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene). A co-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[1] For piperidine derivatives, ethanol and acetonitrile are often good starting points.[3][4]

  • Induce Nucleation:

    • Rationale: Crystallization requires an initial nucleation event. If the solution is supersaturated but no crystals form, nucleation needs to be initiated.

    • Action:

      • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[1]

      • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.[1]

  • Salt Formation:

    • Rationale: The basic piperidine nitrogen provides an excellent handle for forming crystalline salts. Salts often have higher melting points and more rigid structures, which can facilitate crystallization.

    • Action: Dissolve your purified free base in a suitable solvent (e.g., methanol, ethanol, or acetone) and add a solution of an acid. Common acids for forming crystalline salts include hydrochloric acid, oxalic acid, and tartaric acid.[5]

Data Presentation: Common Acids for Salt Formation

AcidResulting SaltTypical Crystallization Solvents
Hydrochloric Acid (in ether or isopropanol)HydrochlorideEthanol, Methanol/Ether
Oxalic AcidOxalateAcetone, Ethanol[5]
L-Tartaric AcidTartrateIsopropanol, Acetone
Fumaric AcidFumarateEthanol, Water

Frequently Asked Questions (FAQs)

Q1: My this compound derivative appears to be degrading on silica gel. What can I do?

A1: This is a common issue with amine-containing compounds on acidic silica gel. The oxetane ring can also be susceptible to acid-catalyzed ring-opening.

  • Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then re-slurrying it in your starting eluent.[2]

  • Use a Different Stationary Phase: As mentioned previously, switching to neutral or basic alumina can prevent degradation.[2]

  • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for confirming the purity of your this compound derivative.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting impurities.[][7] A validated RP-HPLC method is often the standard for purity assessment.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Elemental Analysis: This provides the percentage composition of elements and is a good indicator of purity.

Q3: Are there any specific safety precautions I should take when working with this compound derivatives?

A3: As with any chemical, you should always consult the Safety Data Sheet (SDS) if available. In general:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents.

  • Basicity: Piperidine derivatives are basic and can be corrosive.[] Avoid contact with skin and eyes.

Q4: I have a mixture of cis/trans isomers. How can I separate them?

A4: The separation of cis/trans isomers of substituted piperidines can be challenging.[11]

  • Chromatography: Careful optimization of your column chromatography conditions (solvent system, stationary phase) may allow for separation. Chiral chromatography may also be an option if the isomers are enantiomeric or diastereomeric.

  • Fractional Crystallization: If you can find a solvent system in which the two isomers have different solubilities, it may be possible to separate them by fractional crystallization.

  • Derivatization: In some cases, derivatizing the mixture (e.g., by acylation of the piperidine nitrogen) can lead to derivatives with different physical properties that are easier to separate. The protecting group can then be removed.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography with a Basic Modifier

  • Prepare the Slurry: In a beaker, add your silica gel to your chosen starting eluent (e.g., 98:2 hexane/ethyl acetate).

  • Add Modifier: Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

  • Pack the Column: Swirl the slurry to ensure it is homogeneous and pour it into your column. Allow the silica to pack under a gentle flow of the eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a slightly stronger solvent if necessary) and load it onto the column.

  • Elute: Run the column, gradually increasing the polarity of the eluent as needed.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Protocol 2: General Procedure for Salt Formation for Enhanced Crystallization

  • Dissolve the Free Base: Dissolve your purified this compound derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol, isopropanol, or acetone).

  • Prepare the Acid Solution: In a separate flask, dissolve the chosen acid (e.g., oxalic acid, 1.05 eq) in the same solvent.

  • Combine the Solutions: Slowly add the acid solution to the solution of your compound while stirring.

  • Induce Crystallization: If crystals do not form immediately, you can try cooling the solution in an ice bath or scratching the inside of the flask.

  • Isolate the Crystals: Collect the crystalline salt by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link][3][12]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Nallini, A., Saraboji, K., Ponnuswamy, M. N., Venkatraj, M., & Jeyaraman, R. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 79-88. [Link]

  • Sampath, N., Ponnuswamy, M. N., & Jeyaraman, R. (2005). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Analytical Sciences: X-ray Structure Analysis Online, 21, x205-x206. [Link]

  • Shimada, J., Mihara, R., Naora, H., & Asai, K. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Barreiro, G., et al. (2016). Chemical Space Exploration of Oxetanes. Molecules, 21(9), 1145. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? [Link]

  • Rai, G., et al. (2018). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues as Microtubule-Targeting Agents. Journal of Medicinal Chemistry, 61(2), 659-679. [Link]

  • National Center for Biotechnology Information. (2010). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Zejc, A., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Le, T. M., et al. (2018). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 61(17), 7687-7701. [Link]

  • DiRocco, D. A., & Rovis, T. (2012). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 134(19), 8094-8097. [Link]

  • Kim, S. K., & Krische, M. J. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Organic Letters, 19(6), 1478-1481. [Link]

  • Jackson, R. F. W., & To, D. (2002). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Doctoral dissertation, University of Sheffield). [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Zejc, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Der Pharma Chemica. (2011). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 3(6), 490-495. [Link]

  • ResearchGate. (n.d.). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. [Link]

  • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Rulev, Y. A., & Larionov, V. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6539. [Link]

  • ResearchGate. (n.d.). Substituted piperidine challenge. [Link]

  • Kumar, A., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2971-2975. [Link]

Sources

Technical Support Center: Optimization of 4-(Oxetan-3-yl)piperidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-(Oxetan-3-yl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold in their synthetic campaigns. The unique combination of a nucleophilic piperidine nitrogen and a polar, three-dimensional oxetane moiety presents both significant opportunities and specific synthetic challenges.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and optimize your reactions.

General Considerations & FAQs

This section addresses overarching questions about the reactivity and stability of the this compound scaffold that are applicable across various reaction types.

Q1: How does the oxetane ring affect the reactivity of the piperidine nitrogen?

The oxetane ring exerts a notable influence on the piperidine nitrogen's basicity and nucleophilicity. Due to the electronegative oxygen atom, the oxetane acts as an inductive electron-withdrawing group.[2] This effect propagates through the sigma framework, reducing the electron density on the piperidine nitrogen and lowering its pKₐ compared to an unsubstituted piperidine. While this slightly diminishes its nucleophilicity, the secondary amine remains a highly effective nucleophile for a broad range of functionalization reactions, including N-arylation and N-alkylation.[1][3]

Q2: How stable is the oxetane ring during functionalization reactions?

The oxetane ring is generally robust but possesses inherent ring strain, making it susceptible to ring-opening under certain conditions, particularly strong acidic or some Lewis acidic conditions.[4][5] Disubstituted oxetanes typically show greater stability than monosubstituted ones.[5]

  • Key Precaution: Avoid prolonged exposure to strong Brønsted or Lewis acids. If acidic conditions are necessary (e.g., for Boc deprotection), use milder acids (e.g., TFA in DCM) and monitor the reaction closely for the formation of ring-opened byproducts. During aqueous workups, a basic wash (e.g., with saturated NaHCO₃ or Na₂CO₃ solution) is highly recommended to neutralize any residual acid and prevent potential degradation on storage or during concentration.

Q3: My purified product appears to degrade over time. What could be the cause?

If you observe degradation, it is often due to residual acidic impurities (e.g., HCl or TFA) from chromatography or workup steps, which can slowly catalyze the ring-opening of the oxetane. Ensure the final product is thoroughly neutralized and stored as a free base or a stable salt form. If purification was performed on silica gel, co-elution of acidic impurities from the silica is possible. A final aqueous basic wash of the combined organic fractions post-chromatography can mitigate this.

Troubleshooting Guide: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming the C-N bond between the piperidine and an aryl halide.[1][6] However, success is highly dependent on the careful selection of reaction components.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification Setup 1. Add Reagents to Dry Flask: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base Solvent 2. Add Anhydrous Solvent (e.g., Toluene, Dioxane) Setup->Solvent Heat 3. Heat to 80-110 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool 4. Cool to Room Temp Quench 5. Quench & Filter (e.g., Dilute with EtOAc, filter through Celite) Cool->Quench Extract 6. Aqueous Wash (Water, Brine) Quench->Extract Purify 7. Concentrate & Purify (Column Chromatography) Extract->Purify Product Pure N-Aryl Product Purify->Product Monitor->Heat Incomplete Monitor->Cool Reaction Complete

FAQs for N-Arylation

Q4: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the most likely causes?

Low conversion is typically traced back to one of the four key components: catalyst/ligand, base, solvent, or temperature.

  • Inactive Catalyst/Ligand: Ensure the palladium source and phosphine ligand are not oxidized. Use fresh reagents and handle them under an inert atmosphere. For sterically hindered aryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often crucial for success.[6]

  • Incorrect Base: The strength of the base is critical. Sodium tert-butoxide (NaOᵗBu) is a strong, effective base for many couplings.[6] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.

  • Solvent Issues: The solvent must be anhydrous. Water can deactivate the catalyst and hydrolyze the base. Toluene and dioxane are common choices.[1]

  • Insufficient Temperature: These reactions typically require heating, often between 80-110 °C.[6] If the reaction is sluggish, a modest increase in temperature may improve the rate.

Q5: I'm observing a significant amount of dehalogenated arene byproduct. How can I prevent this?

Dehalogenation arises from a competing reduction pathway. This is often exacerbated by:

  • Excessively high temperatures: Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C).

  • Choice of ligand: Some ligands are more prone to promoting this side reaction. Screening different phosphine ligands can identify one that favors the desired C-N bond formation.

  • Presence of water: Ensure all reagents and the solvent are scrupulously dry.

Table 1: Troubleshooting Guide for Buchwald-Hartwig N-Arylation

Problem Potential Cause Recommended Solution(s)
Low or No Conversion Inactive catalyst; wrong ligand/base combination; wet solvent.Use a pre-catalyst (e.g., G3-XPhos). Screen bulky phosphine ligands (XPhos, RuPhos) and strong bases (NaOᵗBu, LHMDS). Ensure solvent is anhydrous.[6]
Aryl Halide Decomposition Reaction temperature is too high.Decrease the reaction temperature to 80-90 °C and monitor.
Dehalogenation Byproduct Competing reduction pathway.Lower the temperature. Screen alternative ligands. Ensure rigorously anhydrous conditions.
Oxetane Ring-Opening Acidic impurities from aryl halide starting material or workup.Use a purified aryl halide. Perform a basic wash (e.g., sat. NaHCO₃) during the aqueous workup before concentration.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOᵗBu, 1.5 equiv) to an oven-dried Schlenk flask.[6]

  • Solvent Addition: Add anhydrous toluene or dioxane (to make a ~0.1 M solution based on the limiting reagent).

  • Reaction: Seal the flask and heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.[6]

Troubleshooting Guide: N-Alkylation

N-alkylation of the piperidine nitrogen is commonly achieved via direct alkylation with an electrophile (e.g., an alkyl halide) or through reductive amination with a carbonyl compound.[3][7]

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Start 1. Dissolve Piperidine & Carbonyl (e.g., Aldehyde/Ketone) in Solvent (DCM) Iminium 2. Iminium Ion Formation (Stir at RT) Start->Iminium Reduce 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reduce Stir 4. Stir 12-16h at RT Reduce->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench 5. Quench with sat. NaHCO₃ Extract 6. Extract with DCM Quench->Extract Dry 7. Dry, Concentrate & Purify (Column Chromatography) Extract->Dry Product Pure N-Alkyl Product Dry->Product Monitor->Stir Incomplete Monitor->Quench Reaction Complete

FAQs for N-Alkylation

Q6: My reductive amination is incomplete, and I still see starting amine and aldehyde/ketone. How can I drive it to completion?

  • Iminium Ion Formation: This is the first step and can be slow.[3] Allowing the amine and carbonyl to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent can help. For stubborn ketones, adding a mild acid catalyst (e.g., acetic acid) can accelerate iminium formation, but be cautious of the oxetane ring's stability.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selective for the iminium ion over the carbonyl.[3] Ensure it is of good quality and added portion-wise to control any effervescence.

  • Stoichiometry: Use a slight excess of the carbonyl compound (e.g., 1.1-1.2 equiv) and the reducing agent (1.5 equiv) to ensure full conversion of the piperidine.[3]

Q7: I am attempting direct alkylation with an alkyl halide and getting a mixture of products, including the starting material and a potential quaternary salt. How can I improve selectivity?

  • Control Stoichiometry: Slowly add the alkyl halide (1.0-1.1 equiv) to a solution of the piperidine, ensuring the amine is always in excess locally.[8] This minimizes the chance of the N-alkylated product reacting again. A syringe pump is ideal for slow addition.[8]

  • Use a Base: The reaction generates H-X, which protonates the starting amine, rendering it non-nucleophilic and forming an ammonium salt.[8] This can halt the reaction. Including a hindered, non-nucleophilic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃) to act as an acid scavenger is essential for driving the reaction to completion.[8]

  • Solvent and Temperature: Acetonitrile or DMF are common solvents.[8] Most reactions proceed well at room temperature, but gentle heating (40-50 °C) may be required for less reactive halides.

Protocol 2: N-Alkylation via Reductive Amination
  • Reaction Setup: To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM), add the aldehyde or ketone (1.1 equiv).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Continue stirring at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by silica gel column chromatography.[3]

Purification Strategies: Troubleshooting Chromatography

The polarity of the oxetane and the basicity of the piperidine nitrogen can lead to challenges during silica gel chromatography, most commonly peak tailing.

Troubleshooting_Logic cluster_diag Diagnosis cluster_sol Potential Solutions Start Problem: Low Reaction Yield TLC Analyze Crude by TLC/LC-MS Start->TLC SM_Present Starting Material Remains TLC->SM_Present Decomp Decomposition/ Side Products TLC->Decomp Complex Complex Mixture TLC->Complex Sol_SM Optimize Conditions: - Increase Temperature/Time - Check Reagent Quality - Change Base/Ligand SM_Present->Sol_SM Sol_Decomp Suspect Scaffold Instability: - Lower Temperature - Use Milder Reagents - Check pH during workup Decomp->Sol_Decomp Sol_Complex Re-evaluate Reaction: - Screen Alternative Conditions - Check for Air/Moisture Sensitivity Complex->Sol_Complex

Q8: My N-functionalized product is streaking badly on my silica gel column. How can I get clean separation?

Peak tailing is caused by strong interactions between the basic nitrogen of your piperidine product and the acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier: Pre-treating your eluent by adding a small amount of a volatile amine, such as triethylamine (Et₃N) or ammonium hydroxide, is highly effective. A typical starting point is 0.5-1% Et₃N in your ethyl acetate/hexanes or DCM/methanol mobile phase. This deactivates the acidic sites on the silica, allowing for sharp, symmetrical peaks.

  • Solution 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) is an excellent option if the compound has sufficient lipophilicity.

  • Solution 3: Salt Formation: In some cases, it may be easier to purify the product as a salt (e.g., the HCl or TFA salt) and then perform a basic wash to liberate the free base post-purification.

References

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of the 4-(Oxan-3-yl)piperidine Scaffold.
  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • W. J. N. lambert, et al. (2021).
  • Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • PubChem. This compound.

Sources

Technical Support Center: Enhancing Metabolic Stability of 4-(Oxetan-3-yl)piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the metabolic instability of 4-(oxetan-3-yl)piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve metabolic liabilities in your compounds, thereby accelerating your drug discovery programs.

I. Understanding the Metabolic Landscape of this compound Compounds

The this compound scaffold is increasingly utilized in medicinal chemistry to improve physicochemical properties such as solubility and lipophilicity. However, like any chemical entity, it is subject to metabolic transformation, which can impact its pharmacokinetic profile and overall viability as a drug candidate. Understanding the potential metabolic "soft spots" is the first step towards designing more robust molecules.

Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for compounds containing the this compound moiety?

A1: The metabolic fate of these compounds is typically dictated by the interplay between the piperidine and oxetane rings. The primary pathways include:

  • Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. Common sites of oxidation are the carbon atoms alpha to the nitrogen, which can lead to N-dealkylation if the nitrogen is substituted, or the formation of lactams. The 4-position of the piperidine can also be a site of oxidation.[1]

  • Oxetane Ring Opening: The oxetane ring can undergo hydrolytic ring opening to form a diol metabolite. This transformation is often catalyzed by microsomal epoxide hydrolase (mEH), representing a non-CYP mediated clearance pathway.[2][3][4] The rate of this hydrolysis can be influenced by the substitution pattern on the oxetane ring and the surrounding chemical environment.[2]

  • Metabolism of Other Substituents: It is crucial to consider the metabolic liabilities of other functional groups present in the molecule, as they can also be significant sites of metabolism.

Q2: Why is my this compound compound showing high clearance in liver microsome assays?

A2: High clearance in a liver microsomal stability assay suggests that your compound is rapidly metabolized by phase I enzymes, primarily CYPs.[5] For this scaffold, the piperidine ring is a likely culprit for CYP-mediated metabolism. The oxetane moiety is generally considered to be more metabolically stable than many other functional groups and can even shield adjacent groups from metabolism.[6][7] However, its influence on the overall conformation and electronic properties of the piperidine ring can modulate the latter's susceptibility to oxidation.

Q3: Can the oxetane ring itself be a source of metabolic instability?

A3: While generally more stable than many carbocyclic counterparts, the oxetane ring is not metabolically inert. As mentioned, it can be a substrate for mEH, leading to ring-opening.[4] The stability of the oxetane ring is highly dependent on its substitution pattern. For instance, 3,3-disubstituted oxetanes are generally more stable than monosubstituted ones.[8]

Q4: How does the substitution on the piperidine nitrogen affect metabolic stability?

A4: The substituent on the piperidine nitrogen plays a critical role in its metabolic stability. Small alkyl groups can be susceptible to N-dealkylation. Bulky or electron-withdrawing groups can sterically hinder or electronically deactivate the alpha-carbons, respectively, thereby reducing the rate of oxidation. The nature of the substituent can also influence the binding orientation of the compound within the active site of metabolizing enzymes.

II. Troubleshooting Guide: A Step-by-Step Approach to Improving Metabolic Stability

If you are encountering high clearance with your this compound-containing compounds, the following troubleshooting guide provides a systematic approach to identify and address the metabolic liabilities.

Step 1: Pinpoint the Metabolic Soft Spot

Question: How can I determine which part of my molecule is being metabolized?

Answer: Metabolite identification (MetID) studies are essential. Incubate your compound with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). This will help you identify the structures of the major metabolites and pinpoint the site(s) of metabolic modification.

Step 2: Strategize Molecular Modifications

Once the metabolic "soft spot" is identified, you can employ several strategies to block or attenuate this metabolism.

Scenario 1: Metabolism on the Piperidine Ring

Question: My MetID studies indicate oxidation of the piperidine ring. What are my options?

Answer:

  • Introduce Steric Hindrance: Placing a bulky group, such as a methyl or cyclopropyl group, on the carbon atom identified as the site of oxidation can sterically shield it from the active site of metabolizing enzymes.

  • Deuteration: Replacing a hydrogen atom at the metabolic hotspot with deuterium can lead to a kinetic isotope effect, slowing down the rate of C-H bond cleavage by CYPs.

  • Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group near the site of metabolism can decrease the electron density of the C-H bond, making it less susceptible to oxidation.

  • Bioisosteric Replacement: Consider replacing the piperidine ring with a more metabolically stable bioisostere.[9] Examples include bicyclic amines or other saturated heterocycles.[10]

Scenario 2: Metabolism via Oxetane Ring Opening

Question: My compound is primarily cleared through oxetane ring opening. How can I address this?

Answer:

  • Modify Oxetane Substitution: As 3,3-disubstituted oxetanes are generally more stable, consider introducing a second substituent at the 3-position if your scaffold allows.[8]

  • Alter the Electronic Environment: The rate of mEH-catalyzed hydrolysis can be influenced by the electronic properties of the surrounding molecule. Modifications to nearby functional groups might alter the susceptibility of the oxetane to hydrolysis.[2]

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Metabolic Instability cluster_piperidine Strategies for Piperidine cluster_oxetane Strategies for Oxetane cluster_other Strategies for Other Groups start High Clearance Observed in Liver Microsomal Assay metid Perform Metabolite Identification (MetID) Studies start->metid pathway Identify Metabolic Hotspot(s) metid->pathway piperidine Piperidine Ring Oxidation pathway->piperidine Piperidine is the hotspot oxetane Oxetane Ring Opening pathway->oxetane Oxetane is the hotspot other Metabolism on Other Substituents pathway->other Other group is the hotspot sterics Introduce Steric Hindrance piperidine->sterics deuteration Deuteration piperidine->deuteration ewg Introduce EWG piperidine->ewg bioisostere Bioisosteric Replacement piperidine->bioisostere substitution Modify Oxetane Substitution (e.g., 3,3-disubstitution) oxetane->substitution electronics Alter Electronic Environment oxetane->electronics blocking Blocking Group Introduction other->blocking bioisostere_other Bioisosteric Replacement other->bioisostere_other end_node Synthesize and Test Analogs sterics->end_node deuteration->end_node ewg->end_node bioisostere->end_node substitution->end_node electronics->end_node blocking->end_node bioisostere_other->end_node

Caption: A decision-making workflow for troubleshooting metabolic instability.

III. Experimental Protocols

To aid in your experimental design, here are detailed protocols for assessing the metabolic stability of your compounds.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualization of Microsomal Stability Assay Workflow

Microsomal_Stability_Assay Workflow for Liver Microsomal Stability Assay prep Prepare Reagents: - Liver Microsomes - Test Compound - NADPH System pre_incubate Pre-incubate Microsomes and Test Compound at 37°C prep->pre_incubate start_reaction Initiate Reaction with NADPH System pre_incubate->start_reaction time_points Incubate and Aliquot at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points terminate Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Data Analysis: - Plot % Remaining vs. Time - Calculate t1/2 and CLint analyze->data_analysis

Caption: Step-by-step workflow for a liver microsomal stability assay.

IV. Data Presentation

Table 1: Example Data from a Microsomal Stability Assay
Compoundt1/2 (min)CLint (µL/min/mg protein)
Parent Compound 1546.2
Analog A (Methyl at C2 of Piperidine) 4515.4
Analog B (3,3-dimethyloxetane) >60<11.6
High Clearance Control 5138.6
Low Clearance Control >60<11.6

This table illustrates how structural modifications can impact metabolic stability, with Analog A showing a 3-fold improvement and Analog B demonstrating significantly enhanced stability compared to the parent compound.

V. Concluding Remarks

Addressing metabolic instability is a critical and iterative process in drug discovery. By systematically evaluating your this compound-containing compounds using the strategies and protocols outlined in this guide, you can make informed decisions to optimize their pharmacokinetic properties. The interplay between the oxetane and piperidine moieties offers a unique chemical space with opportunities to fine-tune metabolic stability. Remember that a deep understanding of the structure-metabolism relationship is key to designing next-generation therapeutics with improved developability.

VI. References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Densely Functionalised Spirocyclic Oxetane-Piperidine Scaffolds for Drug Discovery. Bioorganic & Medicinal Chemistry, 26, 791-797. Available at: [Link]

  • Raffa, R. B., & Pergolizzi Jr., J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. Available at: [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]

  • Venkatesh, S., & Lipper, R. A. (2000). Role of the development scientist in compound lead selection and optimization. Journal of Pharmaceutical Sciences, 89(2), 145-154.

  • Toselli, F., et al. (2013). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ACS Medicinal Chemistry Letters, 4(5), 478-482. Available at: [Link]

  • Johansson, A., et al. (2016). Discovery of a Potent and Orally Bioavailable MCHr1 Antagonist with a 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold. Journal of Medicinal Chemistry, 59(1), 249-263.

  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia, 68(6), 384-389.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • Scott, J. S., et al. (2011). Metabolism-directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-secretase Inhibitors. Journal of Medicinal Chemistry, 54(22), 7772-7783. Available at: [Link]

  • Stepan, A. F., et al. (2012). Bicyclic Bioisosteres of Piperidine: The Discovery of 1-Azaspiro[3.3]heptanes as Novel Scaffolds for Drug Discovery. ACS Medicinal Chemistry Letters, 3(4), 305-309.

  • Christopher, J. A., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003. Available at: [Link]

  • Stepan, A. F., et al. (2012). The impact of matched molecular pairs on medicinal chemistry. Journal of Medicinal Chemistry, 55(7), 3049-3066.

  • Foti, R. S., & Wahlstrom, J. L. (2012). The role of microsomal epoxide hydrolase in the metabolism of oxetanes. Drug Metabolism and Disposition, 40(9), 1761-1768.

  • O'Connell, J., et al. (2023). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 88(1), 438-447. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

  • Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878. Available at: [Link]

  • Bottle, S. E., et al. (2011). Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. Organic & Biomolecular Chemistry, 9(13), 4862-4870.

  • de la Torre, M. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. Available at: [Link]

  • Chen, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Current Drug Metabolism, 12(6), 546-556. Available at: [Link]

  • Le Bihan, B., et al. (1985). [Metabolic activity of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride in obese rats]. Comptes Rendus de l'Académie des Sciences, Série III, 300(17), 633-636.

  • Sadek, B., et al. (2016). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 21(11), 1460.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]

Sources

preventing ring-opening of the oxetane moiety during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Ring-Opening and Ensuring Moiety Integrity

Welcome, researchers, to your dedicated resource for mastering the synthesis of oxetane-containing molecules. As a Senior Application Scientist, I understand that the very properties making the oxetane ring a valuable isostere in drug discovery—its inherent ring strain and polarity—also present significant synthetic challenges.[1][2][3] The propensity of this four-membered ring to undergo cleavage can frustrate even the most carefully planned synthetic routes.

This guide is structured to provide direct, actionable solutions to the common problems you encounter at the bench. We will move beyond simple procedural lists to explore the chemical causality behind these issues, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Troubleshooting Guide: Common Issues & Field-Proven Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Issue 1: My oxetane ring opened during an acid-catalyzed reaction (e.g., Boc deprotection, ester hydrolysis, acidic workup).

Root Cause Analysis: This is the most frequently encountered problem. The ether oxygen of the oxetane is Lewis basic and readily protonated by Brønsted or coordinated by Lewis acids. This activation dramatically increases the electrophilicity of the ring carbons, making the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. The reaction is often regioselective, with the nucleophile attacking the more substituted carbon due to electronic stabilization of the partial positive charge.[4][5] The presence of an internal nucleophile (like a nearby hydroxyl or amine group) can dramatically accelerate this process via an intramolecular pathway, even under mild acidic conditions.[6][7][8]

Strategic Solutions:

  • Reagent Selection is Key: Avoid strong acids (e.g., HCl, H₂SO₄, neat TFA) whenever possible.

    • Alternative for Deprotection: For Boc deprotection, screen milder conditions. A solution of 4M HCl in dioxane is often used, but reducing the reaction time and maintaining a low temperature (0 °C) is critical. If ring-opening persists, consider alternative protecting groups that are cleaved under non-acidic conditions (e.g., Cbz group, removable by hydrogenation).

    • Alternative for Hydrolysis: For ester hydrolysis, switch from acidic to basic conditions, which are exceptionally well-tolerated by the oxetane core.[9][10] Saponification using LiOH or NaOH in a THF/water mixture is a robust choice.

  • Modify Your Workup: An acidic aqueous workup can be just as destructive as the reaction itself. Quench reactions with a saturated sodium bicarbonate solution or other mild bases instead of acids.

  • Lewis Acid Considerations: If a Lewis acid is required, choose a bulkier or milder one. For instance, some transformations that fail with BF₃·OEt₂ might proceed cleanly with a more sterically demanding Lewis acid like B(C₆F₅)₃ or Al(C₆F₅)₃, which can sometimes favor alternative reaction pathways over ring-opening.[11][12]

Caption: Decision tree for troubleshooting acid-catalyzed oxetane ring-opening.

Issue 2: My reduction reaction (e.g., ester or amide to alcohol) is cleaving the oxetane ring.

Root Cause Analysis: Powerful hydride-based reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄), can attack the C-O σ* antibonding orbital of the oxetane ring, leading to reductive cleavage.[9][10] This process is often exacerbated by the Lewis acidic nature of the aluminum species and higher reaction temperatures.[13]

Strategic Solutions:

  • Temperature Control is Critical: When using LiAlH₄, maintain very low temperatures. Successful reductions of esters have been reported between –30 and –10 °C.[9][13] Allowing the reaction to warm to 0 °C or room temperature significantly increases the risk of decomposition.

  • Switch to a Milder Reagent:

    • Sodium Borohydride (NaBH₄): For the reduction of esters to alcohols, NaBH₄ is a much safer alternative and can often be used effectively at 0 °C without causing ring-opening.[13]

    • Catalytic Hydrogenation: The oxetane ring is generally stable under catalytic hydrogenation conditions. This is the preferred method for removing benzyl (Bn) or Cbz protecting groups.[10]

ReagentTarget Functional GroupRisk of Ring-OpeningRecommended Conditions & Comments
LiAlH₄ Ester, Amide, Carboxylic AcidHighUse with extreme caution. Maintain T < -10 °C. Can cause decomposition, especially upon warming.[9][10]
NaBH₄ Ester, Ketone, AldehydeLowSafer alternative. Can be used at 0 °C. Good for reducing esters to alcohols in the presence of an oxetane.[13]
DIBAL-H Ester, NitrileModerateTemperature control is crucial. Can be used at low temperatures (e.g., -78 °C).
H₂, Pd/C or Pd(OH)₂/C Alkenes, Cbz/Bn groupsVery LowHighly recommended. The oxetane ring is robust under these conditions.[10]
Issue 3: A nucleophilic reaction is giving me a mixture of the desired product and a ring-opened isomer.

Root Cause Analysis: The inherent strain of the oxetane ring makes it an electrophile that can compete with other electrophilic sites in your molecule. Strong nucleophiles, especially organometallics and heteroatomic anions, can directly attack one of the ring carbons in an Sₙ2 fashion.[1][4] This attack typically occurs at the sterically less hindered carbon atom.[4]

Strategic Solutions:

  • Moderate Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can often tip the balance in favor of the desired reaction by minimizing the rate of the competing ring-opening pathway.

  • Modify the Nucleophile: If possible, use a less reactive nucleophile. For organometallic reagents, changing the counter-ion (e.g., from lithium to magnesium) can sometimes attenuate reactivity.

  • Use Additives: In specific cases, additives can prevent ring-opening. For instance, when using s-butyllithium with substrates containing both an epoxide and an oxetane precursor, the addition of HMPA was found to be necessary to prevent the undesired opening of the newly formed oxetane ring.[1]

G cluster_0 Acid-Catalyzed Opening (Electronic Control) cluster_1 Strong Nucleophile Opening (Steric Control) A Oxetane B Protonated Oxetane A->B H+ (cat.) C Ring-Opened Product (Attack at more substituted C) B->C Nu-H D Oxetane E Ring-Opened Product (Attack at less substituted C) D->E Strong Nu-

Caption: Contrasting regiochemical outcomes of oxetane ring-opening under acidic vs. strongly nucleophilic conditions.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring always unstable under acidic conditions? A: This is a common misconception. While susceptible to ring-opening, the stability of an oxetane is highly dependent on its substitution pattern and the reaction conditions.[14] The idea of categorical instability is incorrect; many transformations can be performed under mildly acidic conditions, especially with robustly substituted oxetanes.[6][10]

Q2: What is the most stable substitution pattern for an oxetane ring? A: The 3,3-disubstituted pattern is generally the most stable.[6][10] The substituents at the 3-position provide steric shielding, physically blocking the trajectory of external nucleophiles from attacking the C-O σ* antibonding orbital, which is the key step in ring cleavage.[6] Conversely, oxetanes with electron-donating groups at the C2 position tend to be less stable as these groups can stabilize a developing positive charge during acid-catalyzed opening.[14]

Caption: Steric hindrance from substituents at the C3 position shields the ring carbons from nucleophilic attack.

Q3: Can I perform reactions with strong nucleophiles like Grignard or organolithium reagents without opening the ring? A: It is challenging but possible with careful control of conditions. Ring-opening with these reagents often requires elevated temperatures or the presence of a Lewis acid to proceed efficiently.[1][15] To favor a reaction elsewhere in the molecule, conduct the reaction at the lowest possible temperature (e.g., -78 °C) and for the shortest possible time.

Validated Experimental Protocols

Protocol 1: General Procedure for Williamson Etherification to form a Stable 3,3-disubstituted Oxetane

This is a cornerstone method for reliably constructing the robust 3,3-disubstituted oxetane core.[1] The strategy relies on the intramolecular cyclization of a 1,3-diol derivative.

1. Diol Synthesis:

  • Synthesize the required 3,3-disubstituted-1,3-propanediol. This is often achieved via the double addition of an organometallic reagent to diethyl malonate followed by reduction, or by other standard organic methods.

2. Selective Monotosylation:

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine or a mixture of CH₂Cl₂ and pyridine at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equiv) in the same solvent.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature, monitoring by TLC until the starting material is consumed (typically 12-16 hours). The primary hydroxyl group will be selectively tosylated over the tertiary one.

  • Work up the reaction by pouring it into cold 1M HCl (aq) and extracting with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting monotosylate by flash column chromatography.

3. Base-Mediated Cyclization:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C, add a solution of the purified monotosylate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then gently heat to reflux (or stir at room temperature, depending on substrate reactivity) until TLC analysis indicates the completion of the reaction.[1]

  • Carefully quench the reaction by cooling to 0 °C and slowly adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers, filter, and concentrate.

  • Purify the final oxetane product by column chromatography.

References

  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. (n.d.). Benchchem.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4513–4516. [Source provided as ACS Publications Chemical Reviews, actual citation details may vary].
  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-148.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Journal of Organic Chemistry.
  • Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1399-1416.
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (2024). Advanced Synthesis & Catalysis.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group, University of Illinois.
  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-148. [PMC link].
  • Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12349–12384.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022). National Institutes of Health.
  • Wang, Z., & Sun, J. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Chemical Communications, 50(68), 9617-9627.
  • Strategies to avoid ring-opening of the oxetane moiety during reactions. (n.d.). Benchchem.
  • (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (2024). ResearchGate.
  • preventing decomposition of oxetane ring during synthesis. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Ring Strain of Four-Membered Oxetane Rings. (n.d.). Benchchem.
  • Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12349–12384.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis Online.
  • Application Notes and Protocols for Oxetane Ring-Opening Reactions Under Acidic Conditions. (n.d.). Benchchem.
  • Oxetane Presentation.pptx. (n.d.). The Dong Group, University of California, Irvine.

Sources

Technical Support Center: Strategies to Improve the Aqueous Solubility of 4-(Oxetan-3-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Oxetan-3-yl)piperidine analogs. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges related to the aqueous solubility of this important class of compounds. Our goal is to equip you with the knowledge and practical strategies to overcome solubility hurdles in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound scaffold of interest in drug discovery, and what are the common solubility challenges associated with its analogs?

A1: The this compound scaffold is a valuable structural motif in modern medicinal chemistry. The piperidine ring is a prevalent feature in many approved drugs, offering a versatile, saturated heterocyclic core that can be readily functionalized to interact with biological targets.[1][2] The incorporation of an oxetane ring is a strategic design element intended to improve physicochemical properties.[3][4] Oxetanes are small, polar, three-dimensional cyclic ethers that can act as hydrogen bond acceptors and are often used as bioisosteric replacements for less desirable groups like gem-dimethyl or carbonyl functionalities.[5][6][7]

Despite these advantages, analogs of this compound can exhibit poor aqueous solubility. This is often due to a combination of factors, including the overall lipophilicity of the molecule, the presence of bulky, nonpolar substituents, and the crystalline nature of the solid form, which can lead to high crystal lattice energy that resists dissolution. The basicity of the piperidine nitrogen also plays a crucial role, making solubility highly dependent on the pH of the aqueous medium.[8]

Q2: How does the oxetane ring influence the aqueous solubility of these analogs?

A2: The oxetane ring generally enhances aqueous solubility through several mechanisms. Its polarity and ability to accept hydrogen bonds contribute to more favorable interactions with water molecules.[7] Replacing a lipophilic group, such as a gem-dimethyl group, with an oxetane can significantly increase aqueous solubility, in some cases by a factor of 4 to over 4000.[3] However, it is important to note that the impact of the oxetane on solubility is context-dependent. In certain molecular architectures, such as some spirocyclic systems, the incorporation of an oxetane has been observed to decrease solubility.[5]

Q3: What is the significance of the piperidine nitrogen's basicity in determining solubility?

A3: The piperidine nitrogen is a basic center, with a pKa of the conjugate acid typically around 8-11, depending on the substituents.[9] This basicity is a critical determinant of the pH-dependent solubility profile of the molecule.

  • At acidic pH (below the pKa): The piperidine nitrogen is protonated, forming a positively charged piperidinium cation. This ionized form is generally much more water-soluble than the neutral free base.

  • At neutral or basic pH (above the pKa): The piperidine exists predominantly as the neutral, free base form, which is typically less soluble in aqueous media.

Therefore, understanding the pKa of your this compound analog is essential for predicting and manipulating its solubility.

Troubleshooting Guides

Issue 1: My this compound analog shows low solubility in aqueous buffers for in vitro assays.

Possible Causes:

  • The compound is in its less soluble free base form at the pH of the buffer.

  • The overall molecule is too lipophilic.

  • The compound is precipitating out of the DMSO stock solution upon dilution into the aqueous buffer.

Troubleshooting Workflow:

A Low Solubility in Assay Buffer B Determine pKa of the Piperidine Nitrogen A->B H Precipitation from DMSO stock? A->H C Is Assay pH > pKa? B->C D Adjust Buffer pH to be < pKa C->D Yes E Consider Co-solvents (e.g., PEG, ethanol) C->E No J Problem Solved D->J F Structural Modification to Introduce Polar Groups E->F G Salt Formation (e.g., HCl, mesylate salt) F->G H->E No I Lower Stock Concentration or Use Stepwise Dilution H->I Yes I->J

Caption: Troubleshooting workflow for low in vitro solubility.

Solutions:

  • pH Adjustment: For many this compound analogs, which are basic, lowering the pH of the aqueous buffer to at least 2 pH units below the pKa of the piperidine nitrogen will promote the formation of the more soluble protonated form.

  • Use of Co-solvents: If altering the pH is not feasible for your assay, consider the addition of a water-miscible organic co-solvent. Common examples include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

  • Structural Modifications: If you are in the lead optimization phase, consider structural modifications to enhance solubility. Introducing polar functional groups, such as hydroxyl or amide groups, can increase hydrophilicity. Additionally, strategic placement of the oxetane can modulate the basicity of the nearby piperidine nitrogen, which can be leveraged to optimize solubility at a desired pH.[4]

Issue 2: Inconsistent solubility results between batches or experiments.

Possible Causes:

  • You may be measuring kinetic solubility instead of thermodynamic solubility, leading to variability.

  • The solid form of the compound may differ between batches (e.g., different polymorphs or amorphous vs. crystalline).

Solutions:

  • Differentiate Between Kinetic and Thermodynamic Solubility:

    • Kinetic solubility is a measure of how quickly a compound dissolves and is often measured in high-throughput screening by adding a DMSO stock solution to an aqueous buffer. It can lead to supersaturated solutions that precipitate over time.

    • Thermodynamic solubility is the true equilibrium solubility of the most stable solid form of the compound in a given solvent. It is determined by allowing an excess of the solid to equilibrate with the solvent over a longer period. For consistent and reliable data, especially for lead optimization, determining thermodynamic solubility is crucial.

  • Characterize the Solid State: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of your compound. Different polymorphs can have significantly different solubilities.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound analog (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. A good starting point is to add enough solid to be visually present at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid pellet.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • Reporting: Express the solubility in µg/mL or µM.

A Add Excess Solid to Buffer B Equilibrate (24-48h with shaking) A->B C Centrifuge to Pellet Solid B->C D Collect Supernatant C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC E->F

Caption: Workflow for Thermodynamic Solubility Measurement.

Protocol 2: Salt Formation for Solubility Enhancement

For ionizable compounds like this compound analogs, forming a salt is a highly effective strategy to improve aqueous solubility and dissolution rate.[10]

Principle: The basic piperidine nitrogen can be reacted with an acid to form a salt. This salt will have a higher aqueous solubility than the free base, especially at pH values where the parent compound would be neutral.

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Mesylate (methanesulfonic acid)

  • Sulfate (sulfuric acid)

  • Tosylate (p-toluenesulfonic acid)

  • Maleate (maleic acid)

  • Fumarate (fumaric acid)

General Procedure for Salt Screening:

  • Solvent Selection: Dissolve the this compound analog (free base) in a suitable organic solvent (e.g., isopropanol, acetone, ethyl acetate).

  • Acid Addition: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid, also dissolved in a suitable solvent.

  • Precipitation/Crystallization: Stir the mixture at room temperature or with gentle heating to induce precipitation or crystallization of the salt. Cooling the mixture may also be necessary.

  • Isolation: Collect the solid salt by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization and Solubility Testing: Characterize the resulting salt using techniques like NMR, XRPD, and DSC to confirm its formation and solid-state properties. Then, determine the aqueous solubility of the salt using the shake-flask method described above.

Data Presentation: Impact of Structural Features on Solubility

Compound/ModificationRationaleExpected Impact on Solubility
Parent Compound Baseline lipophilic structureLow
Introduction of Oxetane Increases polarity and H-bond accepting capacity[3]Increase
N-Alkylation (e.g., N-methyl) Increases lipophilicityDecrease
N-Acylation (e.g., N-acetyl) Removes basicity, may increase H-bondingVariable, potentially Decrease
Addition of Polar Substituent (e.g., -OH, -CONH2) Increases hydrophilicityIncrease
Formation of HCl Salt Ionization of the piperidine nitrogen[10]Significant Increase

References

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2264-2273.
  • Wipf, P., & others. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12343-12387.
  • Carreira, E. M., & others. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(19), 6706-6713.
  • Wipf, P., & others. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Request PDF.
  • BenchChem. (2025).
  • Burrows, J. N., & others. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.
  • Khadka, P., & others. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(16), 7248-7259.
  • Solubility of Things. (n.d.). Piperidine.
  • Beil, S., & others. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2548-2559.
  • Gouverneur, V., & others. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8279-8285.
  • Shakeel, F., & others. (2020). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. Molecules, 25(12), 2743.
  • Wikipedia. (2024). Piperidine.
  • PubChem. (n.d.). This compound.
  • LabSolu. (n.d.). 4-(oxetan-3-yl)
  • BenchChem. (2025).
  • Stepanova, E. V., & others. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • PubChem. (n.d.). Piperidine.
  • Rekka, E. A., & others. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Medicinal Chemistry, 39(25), 4933-4938.
  • Stepanova, E. V., & others. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Stepanova, E. V., & others. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 263, 115935.
  • BenchChem. (2025).
  • Varvounis, G. (2018). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Ferreira, R. J., & others. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199.
  • Burrows, J. N., & others. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • Shakeel, F., & others. (2020). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. PubMed.
  • Wang, X., & others. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
  • Stepanova, E. V., & others. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • PubChemLite. (n.d.). This compound hydrochloride (C8H15NO).

Sources

Technical Support Center: Resolving Diastereomers of Substituted 4-(Oxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the resolution of diastereomers of substituted 4-(oxetan-3-yl)piperidine. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to address the specific challenges encountered during the separation and characterization of these complex molecules. As a Senior Application Scientist, my goal is to blend technical precision with actionable insights to ensure the success of your experiments.

The this compound scaffold is a key structural motif in modern medicinal chemistry, often leading to compounds with significant therapeutic potential.[1] However, the presence of multiple stereocenters frequently results in the formation of diastereomeric mixtures, necessitating robust methods for their separation and characterization. This guide provides a structured approach to tackling these challenges head-on.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the resolution of substituted this compound diastereomers in a question-and-answer format.

I. Chromatographic Separation Issues

Q1: I'm observing poor or no separation of my diastereomers on a standard silica gel column. What should I try next?

A1: While some diastereomers can be separated on standard silica, many require more specialized chromatographic techniques due to subtle differences in their physical properties.[2][3] If you're facing this issue, consider the following:

  • Optimize Your Solvent System: Systematically screen a range of solvent systems with varying polarities. Sometimes, a small change in the solvent mixture can significantly impact selectivity.

  • Switch to a Different Stationary Phase: If silica gel is ineffective, explore other achiral stationary phases. Diastereomers can exhibit different interactions with various column materials.[4]

  • Employ Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating stereoisomers, including diastereomers.[5][6] Chiral stationary phases (CSPs) can provide the necessary selectivity for baseline resolution.[5][] SFC, in particular, offers advantages in speed and reduced solvent consumption.[][8]

Q2: My diastereomers are co-eluting during chiral HPLC analysis. How can I improve the resolution?

A2: Co-elution in chiral HPLC is a common challenge. Here’s a systematic approach to troubleshoot:

  • Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is critical. A wide variety of CSPs are commercially available, and screening several types is often necessary to find one that provides adequate separation for your specific diastereomers.[5]

  • Optimize the Mobile Phase:

    • Normal-Phase: Vary the ratio of the non-polar and polar organic solvents (e.g., hexane/isopropanol). The addition of small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve peak shape and resolution.

    • Reversed-Phase: Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile or methanol). Modifying the pH of the aqueous phase can also be effective.

  • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Temperature can also influence selectivity; experimenting with different column temperatures is recommended.

Q3: I'm considering Supercritical Fluid Chromatography (SFC) for my separation. What are the key advantages and considerations?

A3: SFC is an excellent alternative to HPLC for chiral separations, often providing faster analysis times and being more environmentally friendly.[5][8]

  • Advantages: SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[6][9] It also significantly reduces the consumption of organic solvents.[5]

  • Considerations: The initial instrumentation cost for SFC can be higher than for HPLC.[5] Method development involves optimizing parameters such as the co-solvent (typically an alcohol), additives, backpressure, and temperature.

II. Fractional Crystallization Challenges

Q1: My attempt at fractional crystallization of diastereomeric salts resulted in a low yield of the desired crystal. What are the primary factors to investigate?

A1: Low yields in diastereomeric salt formation can be due to several factors. The most critical parameters to investigate are:

  • Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount.[10] You need a solvent where one salt is significantly less soluble than the other at a given temperature.

  • Resolving Agent: The choice of the chiral resolving agent is crucial. An inappropriate agent may not form diastereomeric salts with a sufficient difference in solubility.[11]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture should be optimized. While a 1:1 ratio is a common starting point, other ratios may prove more effective.[11]

  • Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can significantly impact the selectivity and yield of the crystallization.[11]

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low, suggesting the formation of a solid solution. How can I address this?

A2: The formation of a solid solution, where both diastereomers co-crystallize in the same crystal lattice, is a significant challenge.[12] Here's a troubleshooting workflow:

  • Confirm the Solid Solution: Analyze the crystalline material by chiral HPLC or NMR to confirm low diastereomeric excess.

  • Solvent Screening: Varying the solvent polarity or hydrogen bonding capacity can alter the solute-solvent interactions and potentially disrupt the formation of a solid solution.[12]

  • Change the Resolving Agent: Using a structurally different resolving agent will lead to diastereomers with different physical properties and crystal packing, which may prevent solid solution formation.[12]

  • Temperature Cycling (Annealing): Subjecting the solid solution to cycles of heating and slow cooling can sometimes promote phase separation, allowing the more stable, pure diastereomer to crystallize.[12]

Q3: My crystallization resulted in an oil or gum instead of crystals. What should I do?

A3: This phenomenon, known as "oiling out," occurs when the solute separates as a liquid phase.[12] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[12] To troubleshoot this:

  • Reduce Supersaturation: Use a more dilute solution or employ a slower cooling rate.[12]

  • Change the Solvent System: Experiment with different solvents or slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[12]

  • Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring crystallization.[12]

III. Characterization and Analysis

Q1: How can I accurately determine the diastereomeric ratio of my mixture using NMR spectroscopy?

A1: NMR spectroscopy is a powerful tool for determining diastereomeric ratios, provided you can find signals that are well-resolved for each diastereomer.

  • 1D ¹H NMR: Look for protons in close proximity to the stereocenters, as these are most likely to exhibit different chemical shifts for each diastereomer. Integrate the corresponding signals to determine the ratio.

  • Advanced NMR Techniques: In cases of severe signal overlap in 1D spectra, advanced techniques can be employed:

    • ¹⁹F or ³¹P NMR: If your molecule contains fluorine or phosphorus, these nuclei often provide simpler spectra with better signal dispersion.

    • Chiral Derivatizing Agents: Reacting your mixture with a chiral derivatizing agent, such as Mosher's acid, can create new diastereomers with more easily distinguishable NMR signals.[13]

    • Band-Selective Pure Shift NMR: This technique can collapse complex multiplets into singlets, significantly improving spectral resolution and allowing for more accurate integration.

    • NOESY/EXSY: For equilibrating diastereomers, 1D and 2D NOESY/EXSY experiments can be used to detect the chemical exchange between isomers.[14]

Q2: Are there any specific considerations for preparing samples of substituted 4-(oxetan-3-yl)piperidines for analysis?

A2: For piperidine-containing compounds, especially those that are basic, certain sample preparation steps can improve analytical results:

  • Pre-column Derivatization for HPLC: If your compound lacks a UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can introduce one, enabling UV detection.[5][15]

  • Derivatization for GC: To increase volatility for Gas Chromatography (GC) analysis, derivatization with acylating, silylating, or alkylating reagents may be necessary.[5]

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development for Diastereomer Separation

Objective: To develop a robust chiral HPLC method for the separation of substituted this compound diastereomers.

Methodology:

  • Column Screening:

    • Prepare a 1 mg/mL solution of the diastereomeric mixture in a suitable solvent (e.g., ethanol or isopropanol).

    • Screen a minimum of three different chiral stationary phases (CSPs) with varying selectivities (e.g., a polysaccharide-based column like Chiralpak AD-H, a Pirkle-type column, and a cyclodextrin-based column).

    • Use a generic screening gradient in both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile/methanol).

  • Mobile Phase Optimization:

    • Once a promising CSP is identified, optimize the mobile phase composition isocratically.

    • For normal-phase, systematically vary the percentage of the alcohol modifier.

    • Add a small amount of an additive (e.g., 0.1% diethylamine for basic compounds) to improve peak shape.

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of flow rate on resolution. A typical starting point is 1.0 mL/min.[5]

    • Assess the impact of column temperature on selectivity. Test temperatures between 25°C and 40°C.

  • Method Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]

Protocol 2: Fractional Crystallization via Diastereomeric Salt Formation

Objective: To resolve a racemic mixture of a substituted this compound via fractional crystallization of diastereomeric salts.

Methodology:

  • Resolving Agent Screening:

    • In an array of vials, combine stoichiometric equivalents of the racemic compound and a selection of chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid, mandelic acid).[16][17]

    • Add a variety of crystallization solvents or solvent mixtures.

    • Allow the vials to stand at a controlled temperature for 24-48 hours to allow for crystallization.[10]

    • Visually inspect for crystal formation and analyze any solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[10]

  • Optimization of Crystallization Conditions:

    • Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature in the optimal solvent identified in the screening step.

    • Slowly cool the solution to induce crystallization. Experiment with different cooling profiles.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the crystals and the mother liquor to determine the efficiency of the resolution.

  • Regeneration of the Free Base/Acid:

    • Dissolve the isolated diastereomeric salt in an appropriate solvent.

    • Add a strong acid or base to neutralize the resolving agent and regenerate the free form of the desired enantiomer.[18]

    • Extract the desired enantiomer into an organic solvent, wash, dry, and concentrate to yield the resolved product.

Data Presentation & Visualization

Table 1: Comparison of Chromatographic Techniques for Diastereomer Resolution

FeatureChiral HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents/Aqueous BuffersSupercritical CO₂
Analysis Time Typically longerOften faster[5]
Solvent Consumption HigherSignificantly lower[5]
Environmental Impact Moderate to High"Greener" alternative[5]
Instrumentation Cost Moderately pricedHigher initial investment[5]
Key Advantage Versatility and wide availability of CSPs[5]Speed, efficiency, and reduced environmental impact[5]
Experimental Workflows

Chiral_HPLC_Method_Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Diastereomeric Mixture CSP_Screen Screen Multiple CSPs Start->CSP_Screen Mobile_Phase Optimize Mobile Phase CSP_Screen->Mobile_Phase Flow_Temp Optimize Flow Rate & Temperature Mobile_Phase->Flow_Temp Validation Method Validation (ICH) Flow_Temp->Validation End Resolved Diastereomers Validation->End

Caption: Workflow for Chiral HPLC Method Development.

Fractional_Crystallization_Workflow Start Racemic Mixture + Chiral Resolving Agent Salt_Formation Diastereomeric Salt Formation Start->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Separation Separation of Crystals and Mother Liquor Crystallization->Separation Regeneration_Crystals Regenerate Enantiomer from Crystals Separation->Regeneration_Crystals Regeneration_ML Regenerate Enantiomer from Mother Liquor Separation->Regeneration_ML Analysis1 Analyze Purity (d.e.) Regeneration_Crystals->Analysis1 Analysis2 Analyze Purity (d.e.) Regeneration_ML->Analysis2

Caption: Workflow for Fractional Crystallization.

References

  • BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
  • BenchChem. (n.d.). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
  • BenchChem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega.
  • Isolation of enantiomers via diastereomer crystallis
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014, January 16). Chemical Communications (RSC Publishing). [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes.
  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.).
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments.
  • 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
  • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. (n.d.). ChemRxiv.
  • BenchChem. (n.d.). dealing with solid solutions in diastereomeric salt resolution.
  • Supercritical fluid chromatography. (n.d.). Wikipedia.
  • Separation of diastereomers by extractive distillation. (n.d.).
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC.
  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. (2019, August 26). Longdom Publishing.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
  • How can diastereomers be separated class 11 chemistry CBSE. (n.d.). Vedantu.
  • BenchChem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • How can we separate diastereomers of larger organic moiety?. (2024, July 11).
  • Separation of a diastereomeric diol pair using mechanical properties of crystals. (n.d.). The Royal Society of Chemistry.
  • Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia.
  • Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps.
  • Process for resolving racemic mixtures of piperidine derivatives. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (2012, July 21). PubMed.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). NIH.
  • Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. (2023, September 11). NIH.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Medicinal Chemistry (RSC Publishing).
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (n.d.).
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (n.d.). PMC - NIH.
  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (n.d.). PubMed.

Sources

Technical Support Center: Managing Potential Reactivity Issues of the Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for managing the reactivity of the piperidine nitrogen, a common yet challenging structural motif in organic and medicinal chemistry. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental designs.

Frequently Asked Questions (FAQs)

Q1: Why is the piperidine nitrogen so reactive, and what are the main challenges?

The reactivity of the piperidine nitrogen stems from the lone pair of electrons on the sp³-hybridized nitrogen atom. This makes it both a potent nucleophile and a significant base (pKa of the conjugate acid is ~11.1-11.2).[1][2] This dual reactivity can lead to several challenges in a multi-step synthesis:

  • Lack of Chemoselectivity: The nucleophilic nitrogen can react with electrophiles intended for other parts of the molecule.

  • Unwanted Basicity: It can deprotonate acidic protons elsewhere in the molecule or neutralize acidic reagents, halting or slowing desired reactions.[3]

  • Over-alkylation: The secondary amine can be alkylated to form a tertiary amine, which can then be further alkylated to form a quaternary ammonium salt, a common and often difficult-to-remove byproduct.[3]

  • Side Reactions in Peptide Synthesis: In Fmoc-based solid-phase peptide synthesis (SPPS), while piperidine is used for deprotection, its basicity can catalyze side reactions like aspartimide formation.[1][4][5]

Q2: My N-alkylation of piperidine is sluggish or incomplete. What should I try?

Several factors can cause slow or incomplete N-alkylation. Here’s a systematic troubleshooting approach:

  • Insufficient Basicity: The reaction generates an acid byproduct (e.g., HBr, HCl) that protonates the starting piperidine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic external base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid.[3]

  • Poor Leaving Group: The reactivity of the alkylating agent is critical.

    • Solution: The reactivity order is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the more reactive bromide or iodide.[3]

  • Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can slow the reaction.

    • Solution: Increase the reaction temperature or switch to a more reactive alkylating agent. In severe cases, a different synthetic route may be necessary.[3]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can stabilize the transition state.[3]

Q3: I am observing a significant amount of quaternary ammonium salt in my N-alkylation reaction. How can I prevent this?

Over-alkylation is a common issue. Here are strategies to favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation.[3]

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity for mono-alkylation.[3]

Q4: How do I choose the right protecting group for my piperidine nitrogen?

The selection of a protecting group is a critical strategic decision that depends on the stability of other functional groups in your molecule and the conditions of subsequent reaction steps.[6] The concept of "orthogonality," where one protecting group can be removed without affecting another, is key in complex syntheses.[7][8]

Here is a decision-making workflow to guide your choice:

G start Start: Need to protect piperidine nitrogen acid_stability Is stability to strong acid required? start->acid_stability base_stability Is stability to base required? acid_stability->base_stability Yes use_boc Use Boc (tert-Butyloxycarbonyl) acid_stability->use_boc No hydrogenation_stability Is stability to catalytic hydrogenation required? base_stability->hydrogenation_stability Yes use_fmoc Use Fmoc (Fluorenylmethyloxycarbonyl) base_stability->use_fmoc No hydrogenation_stability->use_boc Yes use_cbz Use Cbz (Benzyloxycarbonyl) hydrogenation_stability->use_cbz No hydrogenation_stability->use_fmoc

Caption: Decision tree for selecting an amine protecting group.

Comparative Data on Common Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonal To
tert-ButyloxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)[9][10]Cbz, Fmoc
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂/Pd)[11]Boc, Fmoc
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (20% Piperidine in DMF)[8][12]Boc, Cbz
Q5: My piperidine/DMF solution for Fmoc deprotection crystallized. What happened?

This is a common observation. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic vapors (like HCl from other reagents in the lab) to form piperidine hydrochloride.[13][14]

  • Troubleshooting:

    • Allow the solution to warm to room temperature to see if the crystals redissolve.

    • If salt formation is suspected, the solution should be discarded and a fresh one prepared.

    • Prevention: Store piperidine and its solutions under an inert atmosphere (nitrogen or argon) and away from acidic reagents.[3]

Troubleshooting Guides: Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine

The tert-butoxycarbonyl (Boc) group is ideal for protecting the piperidine nitrogen when subsequent reactions involve basic or nucleophilic conditions.[9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (optional, e.g., Triethylamine, NaOH)

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent.

  • Add di-tert-butyl dicarbonate.

  • If the starting material is a salt (e.g., hydrochloride), add a base to liberate the free amine.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to remove excess (Boc)₂O and byproducts.

  • Purify the product by column chromatography if necessary.

G cluster_0 N-Boc Protection Workflow A Dissolve Piperidine Derivative B Add (Boc)₂O A->B C Stir at RT B->C D Monitor Reaction (TLC/LC-MS) C->D E Aqueous Workup D->E F Purify E->F

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 4-(Oxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(Oxetan-3-yl)piperidine. It is structured as a series of questions and answers to directly address common challenges encountered during the detection, identification, and quantification of impurities. The methodologies and troubleshooting advice provided herein are grounded in established analytical principles to ensure scientific integrity and reliable results.

Section 1: Foundational Concepts and Forced Degradation

This section covers the fundamental importance of impurity analysis for this compound and outlines the critical first step in any impurity investigation: the forced degradation study.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to detect and control impurities in this compound samples?

Controlling impurities is a mandate for ensuring the safety and efficacy of any active pharmaceutical ingredient (API). Even minute quantities of unwanted chemicals can potentially alter the API's pharmacology, confer toxicity, or impact the stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3A/B) that define thresholds for reporting, identifying, and qualifying impurities. For a novel molecule like this compound, a thorough impurity profile is essential for regulatory submission and for guaranteeing patient safety.

Q2: What are the likely sources and types of impurities for this molecule?

Impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates, reagents (like piperidine), or by-products from unintended side reactions.

  • Degradation Products: These form during manufacturing, storage, or handling due to exposure to stress factors like acid, base, light, heat, or oxygen.[1][2] The oxetane ring, being a strained four-membered ether, is particularly susceptible to acid-catalyzed ring-opening, which could be a primary degradation pathway.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

Q3: What is a forced degradation study, and why is it the essential first step?

A forced degradation or "stress testing" study is an intentional process where the drug substance is exposed to harsh conditions exceeding those of accelerated stability testing.[2] Its primary objectives are:

  • To Identify Likely Degradants: It helps predict the degradation products that might form under normal storage conditions over time.[3]

  • To Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for developing stable formulations and defining appropriate storage conditions.[1][2]

  • To Develop Stability-Indicating Methods: The stressed samples, containing a mixture of the API and its degradation products, are used to develop and validate an analytical method (typically HPLC) that can separate and quantify these impurities, proving the method is "stability-indicating."[4][5]

Experimental Workflow: Forced Degradation Study

The goal is to achieve 5-20% degradation of the API, which is generally sufficient to detect and characterize impurities without overly complicating the sample matrix.[3]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guideline Reference) cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of This compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep->base ox Oxidation 3% H2O2, RT prep->ox therm Thermal Solid state, 80°C prep->therm photo Photolytic ICH compliant light chamber prep->photo neutralize Neutralize acidic/basic samples before injection. acid->neutralize If applicable base->neutralize If applicable analyze Analyze samples at T=0, 2, 4, 8, 24 hrs (or until ~10% degradation is observed) by a preliminary HPLC-UV/PDA method. ox->analyze therm->analyze photo->analyze neutralize->analyze

Caption: Workflow for a typical forced degradation study.

Section 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reversed-phase HPLC is the cornerstone technique for separating and quantifying non-volatile process-related impurities and degradation products in pharmaceutical analysis.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I develop a robust, stability-indicating HPLC method for this compound?

Developing a method requires careful selection of a column, mobile phase, and detector to achieve adequate separation and sensitivity.

  • Column Choice: A C18 (octadecyl) column is the universal starting point. However, the basic piperidine moiety in the analyte can cause peak tailing due to strong interactions with acidic silanol groups on the silica surface.

    • Expert Tip: To mitigate this, use a modern, base-deactivated C18 column or an "end-capped" column. If tailing persists, consider a column with a different stationary phase, like phenyl-hexyl, which offers alternative selectivity.

  • Mobile Phase Selection:

    • pH Control: The piperidine nitrogen (pKa ~11) will be protonated at acidic or neutral pH. Buffering the aqueous portion of the mobile phase (e.g., with phosphate or formate buffer at pH 3-4) is critical for consistent retention and good peak shape.

    • Ion-Pairing: For compounds that are poorly retained, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve retention on a C18 column.[8]

    • Organic Modifier: Acetonitrile is a common choice. A gradient elution (gradually increasing the percentage of acetonitrile) is usually necessary to elute all impurities with good resolution in a reasonable time.

  • Detector Choice:

    • This compound lacks a strong UV chromophore, making detection challenging. Detection at low UV wavelengths (e.g., 200-215 nm) is often required but can be prone to interference from mobile phase components.

    • Alternative Detectors: If UV sensitivity is insufficient, consider universal detectors that do not require a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[8]

Q2: My primary analyte peak is tailing badly. What are the most common causes and how do I fix it?

Peak tailing for a basic compound like this is almost always due to secondary interactions with the stationary phase.

G start Peak Tailing Observed q1 Is the mobile phase pH at least 2-3 units below the analyte's pKa? start->q1 q2 Are you using a base-deactivated or end-capped column? q1->q2 Yes sol1 Adjust mobile phase pH to 2.5-3.5 using a buffer (e.g., phosphate, formate). q1->sol1 No q3 Is the column overloaded? q2->q3 Yes sol2 Switch to a modern, high-purity silica column specifically designed for bases. q2->sol2 No sol3 Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. q2->sol3 Alternative sol4 Reduce sample concentration or injection volume. q3->sol4 Yes end Peak Shape Improved q3->end No sol1->end sol2->q3 sol3->q3 sol4->end

Caption: Troubleshooting decision tree for HPLC peak tailing.

Q3: I'm not getting enough separation between two critical impurity peaks. What are my options?

  • Modify the Gradient: Make the gradient shallower (i.e., increase the organic percentage more slowly) around the time your impurities elute. This gives them more time to interact with the column and resolve.

  • Change Organic Solvent: If you are using acetonitrile, try methanol. Methanol has different solvent properties and can alter the elution order and selectivity.

  • Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable impurities, often improving resolution.

  • Change Column Chemistry: If mobile phase adjustments fail, the next step is to try a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) to exploit different separation mechanisms.

Protocol: Baseline RP-HPLC Method for Impurity Profiling

This method serves as a starting point and will likely require optimization based on the results of your forced degradation study.

ParameterRecommended Setting
Column Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at 210 nm (or CAD/ELSD if sensitivity is poor)
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of ~1 mg/mL.

Section 3: GC-MS for Volatile and Semi-Volatile Impurities

Gas chromatography is essential for analyzing impurities that are volatile enough to be vaporized without decomposition, such as residual solvents or volatile starting materials like piperidine.[9][10]

Frequently Asked Questions (FAQs)

Q1: When should I use GC instead of HPLC?

Use GC or Headspace GC-MS (HS-GC-MS) for impurities with low boiling points. A common process-related impurity could be piperidine itself. Since piperidine is volatile (boiling point: 106 °C), HS-GC-MS is the ideal technique for its detection at trace levels.[9]

Q2: I am trying to measure residual piperidine in my API using Headspace-GC, but the recovery is very low when I spike the API. What is happening?

This is a known challenge when analyzing basic amines in the presence of an acidic API or excipients. The piperidine can react with the matrix in the heated headspace vial to form a non-volatile salt, preventing it from partitioning into the headspace for analysis.[11]

  • Solution 1 (Sample Modification): Before heating the vial, add a strong, non-volatile base (e.g., a concentrated NaOH or K2CO3 solution) to the sample slurry. This deprotonates the piperidine salt, liberating the free, volatile piperidine base for analysis.[9]

  • Solution 2 (Standard Addition): The method of standard additions can sometimes be used, but it may not be effective if the reaction with the matrix is stoichiometric, as the added standard will also react.[11]

Section 4: Advanced Detection and Structural Elucidation

Once impurities are detected and separated, the next crucial step is to identify their structures, especially for those exceeding the ICH identification threshold.

Frequently Asked Questions (FAQs)

Q1: My HPLC-UV method shows several unknown impurity peaks. How can I identify them?

The first step is to use High-Resolution Mass Spectrometry (HRMS), typically by coupling your HPLC to a mass spectrometer (LC-MS).

  • LC-MS Analysis: An LC-MS analysis provides the mass-to-charge ratio (m/z) of each impurity.[6] High-resolution instruments (like Q-TOF or Orbitrap) provide a highly accurate mass measurement, which allows you to predict the elemental formula of the impurity. By comparing this formula to the parent drug, you can hypothesize the structural modification (e.g., addition of an oxygen atom, loss of a water molecule).

Q2: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?

NMR is the definitive tool for unambiguous structure elucidation.[12] It is required when an unknown impurity is present at a significant level (e.g., >0.1% as per ICH guidelines) or if it is suspected to be potentially genotoxic. NMR provides detailed information about the carbon-hydrogen framework of a molecule.[13][14]

  • How it Works: By comparing the 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the isolated impurity to that of the parent this compound, you can pinpoint specific structural changes. For example, the disappearance of characteristic oxetane proton signals and the appearance of new signals corresponding to a diol would confirm the hydrolysis of the oxetane ring.

Reference Data: Key ¹H NMR Signals for this compound

This table provides expected chemical shifts (in a solvent like CDCl₃) to serve as a reference when analyzing impurity spectra.

ProtonsMultiplicity (Expected)Chemical Shift (ppm, Approx.)
Oxetane (CH₂)Triplet~4.5 - 4.7
Oxetane (CH)Multiplet~3.2 - 3.4
Piperidine (CH axial, adjacent to N)Multiplet~2.5 - 2.7
Piperidine (CH equatorial, adjacent to N)Multiplet~2.9 - 3.1
Piperidine (other CH₂)Multiplet~1.4 - 1.8

References

  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. Available from: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Semantic Scholar. Available from: [Link]

  • Impurity profiling and drug characterization: backdrop and approach - PHARMACEUTICAL SCIENCES. Available from: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available from: [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available from: [Link]

  • III Analytical Methods. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available from: [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available from: [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material - ResearchGate. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. Available from: [Link]

  • piperidine analysis in API by GC-HS - Chromatography Forum. Available from: [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine - ResearchGate. Available from: [Link]

  • Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone | Request PDF - ResearchGate. Available from: [Link]

Sources

Validation & Comparative

The Ascendance of the Oxetane: A Comparative Guide to 4-(Oxetan-3-yl)piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland and Towards Spatial Complexity

For decades, medicinal chemistry has leveraged saturated heterocycles to escape the "flatland" of aromatic rings, introducing three-dimensional (3D) character to drug candidates. This shift is critical for enhancing target engagement, improving physicochemical properties, and navigating the complex biological landscape.[1] Classic scaffolds like piperidine, piperazine, and morpholine are staples in the drug designer's toolkit, each offering a unique profile of basicity, solubility, and metabolic stability.[2][3]

However, the relentless pursuit of optimized drug-like properties has spurred the exploration of novel, "non-classical" bioisosteres. Among these, the oxetane ring has emerged as a powerful modulator of molecular properties.[4][5] This guide provides an in-depth comparison of 4-(Oxetan-3-yl)piperidine with other foundational saturated heterocycles. We will dissect its unique advantages, supported by experimental data and detailed protocols, to equip researchers with the insights needed to strategically deploy this valuable scaffold.

The Profile of this compound: A Modern Bioisostere

The this compound scaffold combines the well-established piperidine ring with the increasingly popular oxetane moiety.[6] This fusion is not merely an addition of two rings; it is a synergistic combination that offers solutions to common drug design challenges. The oxetane, a four-membered oxygen-containing heterocycle, is valued for its ability to favorably modulate polarity, lipophilicity, and metabolic stability.[7]

One of the most significant applications of this scaffold is as a bioisosteric replacement for other common groups. For instance, it can serve as a more metabolically stable and less lipophilic alternative to a gem-dimethyl group or act as a carbonyl isostere.[4][8] Crucially, it has gained significant traction as a superior alternative to morpholine.

The introduction of the oxetane onto the piperidine ring imparts several key advantages:

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen reduces the basicity (pKa) of the adjacent piperidine nitrogen.[7][9] This can be crucial for avoiding off-target effects, such as hERG inhibition, and for fine-tuning pharmacokinetic profiles.[7]

  • Enhanced Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to more lipophilic carbocyclic analogues.[4][5]

  • Improved Metabolic Stability: The oxetane moiety is generally more resistant to metabolic degradation than other common functional groups.[4] Replacing a metabolically labile group with an oxetane can increase a compound's half-life and bioavailability. A notable example is the use of a piperazine-oxetane as a more metabolically stable isostere of morpholine in the development of Lanraplenib.[10]

  • Increased 3D Character: The spirocyclic nature of the oxetane attachment introduces a rigid, defined three-dimensional geometry, which can lead to improved target binding and selectivity.

Comparative Analysis with Key Saturated Heterocycles

The decision to use this compound is best understood by comparing its properties to those of other widely used saturated heterocycles.

Heterocyclic ScaffoldKey Physicochemical PropertiesCommon Applications & RationalePotential Liabilities
This compound Moderately basic, good aqueous solubility, high metabolic stability, high sp³ character.[4][7][10]Bioisostere for morpholine or gem-dimethyl groups; improves solubility and metabolic stability while modulating pKa.[4][10]Synthetic complexity can be higher than for simpler heterocycles; potential for ring-opening under harsh acidic conditions.[10]
Piperidine Strongly basic, lipophilicity can be high depending on substitution.[11]Core scaffold for CNS drugs and other agents requiring a basic nitrogen for target interaction or solubility.[2][11]High basicity can lead to hERG toxicity and rapid clearance; susceptible to N-dealkylation.
Morpholine Weakly basic, good aqueous solubility due to the ether oxygen.[12][13]Often used to improve solubility and confer favorable pharmacokinetic properties; common in CNS drugs.[12][13][14]Can be metabolically labile (e.g., susceptible to oxidation), leading to potential clearance issues.[10]
Piperazine Two basic centers (pKa₁ and pKa₂), highly water-soluble.[15][16]Excellent for increasing aqueous solubility; often used as a linker or in CNS drugs where the second nitrogen can be functionalized.[11][15][17]High basicity can be problematic; potential for complex metabolism and P-glycoprotein (P-gp) efflux.
Pyrrolidine Basic, conformationally flexible ("pseudorotation").[18][19]Versatile scaffold found in many natural products and drugs; its flexibility allows exploration of pharmacophore space.[8][19][20]Can be susceptible to metabolic bio-activation, forming potentially reactive iminium ions.[20]
Azetidine Basic, conformationally rigid due to high ring strain.[21][22]Used to introduce conformational rigidity and 3D character; can improve metabolic stability and solubility.[21][23][24]Ring strain can lead to chemical instability under certain conditions; synthesis can be challenging.[22][25]

Experimental Protocols for Performance Validation

Objective comparison requires robust experimental data. The following protocols for assessing aqueous solubility and metabolic stability are fundamental in drug discovery for evaluating and comparing scaffolds like this compound against other heterocycles.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound, representing its maximum dissolved concentration at equilibrium. It is the gold standard for solubility measurement.[26][27]

Rationale: Poor aqueous solubility is a major cause of low bioavailability for oral drugs.[28] This assay provides a definitive measure to rank-order compounds and guide formulation development. The shake-flask method is chosen over kinetic methods for its accuracy, which is critical during lead optimization.[29][30]

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Calibrator standards of the test compound

  • Glass vials with screw caps

Equipment:

  • Orbital shaker or thermomixer set to 25°C or 37°C

  • Centrifuge capable of >10,000 x g

  • HPLC-UV or LC-MS/MS system

  • Analytical balance

  • Pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a glass vial (a common starting point is 1-2 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Incubation: Add a precise volume of PBS (e.g., 1 mL) to the vial. Seal the vial tightly.

  • Equilibration: Place the vial in an orbital shaker or thermomixer. Agitate at a consistent speed (e.g., 850 rpm) for 24 hours at a controlled temperature (typically 25°C or 37°C) to allow the system to reach equilibrium.[29][30] Causality Note: 24 hours is generally sufficient for most drug-like molecules to reach thermodynamic equilibrium. Shorter incubation times may result in an underestimation of true solubility (kinetic solubility).

  • Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase (e.g., 50:50 ACN:Water) to bring the concentration within the linear range of the calibration curve. Analyze the sample using a validated HPLC-UV or LC-MS/MS method.

  • Quantification: Determine the concentration of the test compound in the supernatant by comparing its response to a standard calibration curve. This concentration is the thermodynamic solubility.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[31]

Rationale: High metabolic instability leads to rapid clearance in vivo, resulting in a short duration of action and poor oral bioavailability.[32] This assay is a high-throughput method to identify and optimize metabolically labile compounds early in the discovery process.[33] Liver microsomes are used as they are a cost-effective and readily available source of the most common drug-metabolizing enzymes.[34]

// Define nodes Start [label="Start: Prepare Reagents\n(Compound, Microsomes, Buffer, NADPH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Pre [label="Pre-incubation:\nCompound + Microsomes + Buffer\n(37°C, 5 min)"]; Initiate [label="Initiate Reaction:\nAdd NADPH", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_Time [label="Time-course Incubation\n(0, 5, 15, 30, 60 min)"]; Quench [label="Quench Reaction at each time point\n(e.g., with cold Acetonitrile)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Process [label="Process Sample:\nCentrifuge to pellet protein"]; Analyze [label="Analyze Supernatant\n(LC-MS/MS)"]; Calculate [label="Calculate % Remaining vs. Time"]; End [label="End: Determine Half-life (t½)\nand Intrinsic Clearance (CLint)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges Start -> Incubate_Pre; Incubate_Pre -> Initiate; Initiate -> Incubate_Time; Incubate_Time -> Quench; Quench -> Process; Process -> Analyze; Analyze -> Calculate; Calculate -> End; } .dot Caption: Workflow for Metabolic Stability Assay.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system or NADPH stock solution

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold acetonitrile (ACN) with an internal standard

Equipment:

  • Incubating water bath or block heater (37°C)

  • 96-well plates

  • Multichannel pipettes

  • Centrifuge with plate rotor

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer containing HLM (final protein concentration typically 0.5-1.0 mg/mL). Prepare separate wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the mixture to the reaction temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM). For the 0-minute time point, the quenching solution is added before the NADPH. Causality Note: NADPH is the essential cofactor for CYP450 enzyme activity. Without it, metabolism will not occur. Adding it last ensures all reactions start simultaneously.

  • Incubation and Quenching: Incubate the plate at 37°C with shaking. At each designated time point, stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold ACN containing an internal standard. The cold ACN precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693/k. From this, the intrinsic clearance (CLint) can be calculated.

Conclusion and Future Outlook

The strategic incorporation of saturated heterocycles is a cornerstone of modern drug design. While traditional scaffolds like piperidine, morpholine, and piperazine remain highly valuable, the emergence of this compound offers a sophisticated solution to persistent challenges in optimizing drug-like properties.[11][16][35] Its ability to simultaneously enhance aqueous solubility, improve metabolic stability, and fine-tune basicity makes it a compelling choice for lead optimization campaigns.[4][5][7] As synthetic methodologies for accessing complex oxetane-containing building blocks become more robust and scalable, we can anticipate the this compound scaffold and its derivatives playing an increasingly prominent role in the next generation of approved therapeutics.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed Central URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed URL: [Link]

  • Title: Synthetic Azetidines Could Help Simplify Drug Design Source: Technology Networks URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

  • Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PubMed Central URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Taylor & Francis Online URL: [Link]

  • Title: Full article: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Taylor & Francis Online URL: [Link]

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications URL: [Link]

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: ACS Publications URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis Online URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes Source: Protocols.io URL: [Link]

  • Title: Saturated Heterocycles with Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride Source: PubChem URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances A tutorial review Source: Environmental Sciences Europe URL: [Link]

  • Title: Metabolic Stability Source: Pharma Focus Asia URL: [Link]

  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL: [Link]

  • Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Publishing URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach Source: Frontiers URL: [Link]

  • Title: Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source: ACS Publications URL: [Link]

  • Title: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) Source: ACS Publications URL: [Link]

Sources

The Ascendance of Saturated Heterocycles: A Comparative Guide to 4-(Oxetan-3-yl)piperidine and Morpholine as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the strategic deployment of bioisosteres can dictate the difference between a promising lead and a clinical candidate. Among the saturated heterocycles, morpholine has long been a trusted piece, valued for its ability to improve physicochemical properties and pharmacokinetic profiles.[1][2] However, a newer contender, 4-(Oxetan-3-yl)piperidine, is rapidly gaining favor, offering a unique set of advantages that can overcome some of the limitations of its more traditional counterpart. This guide provides an in-depth comparative analysis of these two critical bioisosteres, supported by experimental data and detailed protocols to empower researchers in their quest for safer and more effective medicines.

The Principle of Bioisosterism: Beyond Simple Analogs

Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a cornerstone of modern medicinal chemistry. The goal is not merely to create analogs but to rationally modulate a molecule's properties to enhance its drug-like characteristics.[3] Both morpholine and this compound are frequently employed as bioisosteric replacements for other cyclic systems or to introduce a polar, basic center into a molecule.[4][5] Their impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, however, can be markedly different.

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The decision to incorporate either this compound or morpholine into a drug candidate is driven by a careful consideration of their distinct physicochemical and pharmacokinetic properties. The following table summarizes key comparative data, highlighting the nuanced differences that can be exploited in drug design.

PropertyThis compoundMorpholineRationale and Implication for Drug Design
Molecular Weight ( g/mol ) ~141.21 (for the free base)[6]~87.12[7]The higher molecular weight of the oxetanylpiperidine should be considered in the context of "rule of five" guidelines.
Calculated logP (clogP) Lower (more hydrophilic)Higher (more lipophilic)The oxetane's oxygen atom imparts greater polarity, reducing lipophilicity and often improving aqueous solubility.[8][9] This can be advantageous for oral bioavailability.
pKa Typically lower than piperidine~8.4[7]The electron-withdrawing effect of the oxetane ring reduces the basicity of the piperidine nitrogen.[9] This can be beneficial in reducing off-target effects at physiological pH.
Metabolic Stability Generally higherProne to oxidationThe morpholine ring can be a site of metabolic oxidation.[10] The oxetane moiety in this compound can block or alter metabolic pathways, leading to improved stability.[8]
Aqueous Solubility Generally higherModerateThe increased polarity and hydrogen bond accepting capacity of the oxetane contribute to enhanced solubility.[8]
Three-Dimensionality (3D) Character HigherLowerThe spirocyclic nature of the oxetane introduces a greater degree of three-dimensionality, which can lead to improved target binding and selectivity.[8][11]

Delving Deeper: The "Why" Behind the Properties

The superior metabolic stability of this compound is a key differentiator. The morpholine ring, particularly at the carbons adjacent to the oxygen and nitrogen, can be susceptible to cytochrome P450 (CYP) mediated oxidation.[12] The oxetane ring, being less prone to such metabolism, can shield the piperidine from enzymatic attack, thereby increasing the compound's half-life and reducing the potential for the formation of reactive metabolites.

Furthermore, the reduced basicity of the piperidine nitrogen in the this compound scaffold is a significant advantage.[9] Highly basic compounds can have undesirable off-target effects, such as hERG channel inhibition, which can lead to cardiotoxicity. By lowering the pKa, the oxetane moiety can mitigate these risks while still allowing for necessary interactions with the biological target.

The increased three-dimensionality imparted by the oxetane is another critical feature. As drug discovery moves towards more complex and challenging targets, "flat" molecules are often associated with lower success rates.[11] The spirocyclic oxetane introduces a defined conformational rigidity and a vector for substitution that is distinct from the chair conformation of a simple piperidine or morpholine, potentially enabling novel and more selective interactions with the target protein.

Experimental Evaluation: Protocols for a Robust Comparison

To empirically validate the choice of bioisostere, a suite of in vitro assays is essential. The following are detailed, step-by-step protocols for key experiments to compare the performance of drug candidates containing either this compound or morpholine.

Protocol 1: Determination of Lipophilicity (LogP) and Ionization Constant (pKa)

A compound's lipophilicity and ionization state are fundamental determinants of its ADME properties.[13]

Objective: To determine the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) of the test compounds.

Methodology: Shake-Flask Method for LogP and UV-Vis Spectrophotometry for pKa [14][15]

LogP Determination:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, pre-saturating each phase with the other.

  • Add a known amount of the stock solution to the biphasic system.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Carefully collect aliquots from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).[16]

pKa Determination: [14]

  • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

  • Prepare a stock solution of the test compound in a co-solvent if necessary (e.g., methanol or DMSO).

  • Add a small aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate.

  • Measure the UV-Vis absorbance spectrum of each well over a relevant wavelength range.

  • Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH.

  • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.[13]

Protocol 2: Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the gut wall.[17][18]

Objective: To assess the intestinal permeability of the test compounds and identify potential for active efflux.

Methodology: [19][20][21]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the acceptable range.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the test compound (at a known concentration) to the apical (A) side of the insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[21]

Protocol 3: Human Liver Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to Phase I metabolism in the liver.[22][23]

Objective: To determine the metabolic stability of the test compounds in the presence of human liver microsomes.

Methodology: [24][25][26]

  • Preparation: a. Thaw pooled human liver microsomes (HLM) on ice. b. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound, and HLM.

  • Initiation of Reaction: a. Pre-incubate the reaction mixture at 37°C. b. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Course Incubation: a. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: a. Centrifuge the quenched samples to precipitate the proteins. b. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of remaining parent compound versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the in vitro half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).

Visualizing the Concepts

To further clarify the relationships and workflows, the following diagrams are provided.

Bioisostere_Comparison cluster_morpholine Morpholine cluster_oxetanylpiperidine This compound M_props Physicochemical Properties - Higher Lipophilicity - Higher Basicity (pKa ~8.4) - Lower 3D Character M_adme ADME Profile - Prone to Oxidation - Moderate Solubility M_props->M_adme influences O_props Physicochemical Properties - Lower Lipophilicity - Lower Basicity - Higher 3D Character O_adme ADME Profile - Improved Metabolic Stability - Enhanced Solubility - Reduced hERG Risk O_props->O_adme influences Lead_Opt Lead Optimization Goal cluster_morpholine cluster_morpholine Lead_Opt->cluster_morpholine Bioisosteric Replacement cluster_oxetanylpiperidine cluster_oxetanylpiperidine Lead_Opt->cluster_oxetanylpiperidine Bioisosteric Replacement Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_adme In Vitro ADME Assays LogP LogP Determination (Shake-Flask) Data_Analysis Comparative Data Analysis LogP->Data_Analysis pKa pKa Determination (UV-Vis) pKa->Data_Analysis Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Caco2->Data_Analysis HLM Microsomal Stability (t1/2, Clint) HLM->Data_Analysis Start Test Compounds (Morpholine vs. Oxetanylpiperidine Analogs) Start->LogP Start->pKa Start->Caco2 Start->HLM Decision Selection of Superior Bioisostere Data_Analysis->Decision

Caption: Experimental workflow for comparing bioisosteres.

Conclusion: A Strategic Choice for Modern Drug Discovery

Both this compound and morpholine are valuable tools in the medicinal chemist's arsenal. Morpholine remains a reliable and synthetically accessible scaffold for modulating polarity and solubility. [1][7]However, the emergence of this compound offers a compelling alternative, particularly when metabolic stability, reduced basicity, and increased three-dimensionality are critical for success. [8][9]The choice between these two bioisosteres should be a data-driven decision, informed by the specific challenges of the drug discovery program and validated by the rigorous experimental evaluation outlined in this guide. By understanding the subtle yet significant differences between these two powerful building blocks, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

Sources

The 4-(Oxetan-3-yl)piperidine Motif: A Comparative Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. The piperidine ring stands as a testament to a "privileged scaffold," a core component in a multitude of approved therapeutics due to its favorable pharmacokinetic profile and synthetic tractability.[1][2][3][4] Concurrently, the oxetane moiety has emerged as a valuable functional group, lauded for its ability to modulate properties such as aqueous solubility, metabolic stability, and lipophilicity.[5][6][7][8] The strategic fusion of these two entities into the 4-(Oxetan-3-yl)piperidine scaffold has given rise to a new class of derivatives with significant potential across diverse therapeutic areas.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. Drawing from a range of studies, we will explore how modifications to this core structure influence biological activity against various target classes, including G-protein coupled receptors (GPCRs) and enzymes. We will delve into the causal relationship between structural changes and their impact on potency, selectivity, and pharmacokinetic parameters, offering insights for researchers, scientists, and drug development professionals.

The Rationale for Combining Oxetane and Piperidine: A Physicochemical Perspective

The incorporation of an oxetane ring at the 4-position of a piperidine is a deliberate design choice aimed at optimizing drug-like properties. The oxetane moiety is a polar, three-dimensional, and metabolically robust group.[7] Its introduction can serve as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and reduced metabolic degradation.[5][6]

One of the key advantages of the oxetane ring is its ability to fine-tune the lipophilicity (LogP) of a molecule. Studies have shown that replacing a methylene group with an oxetane typically results in a reduction in LogP, which can be beneficial for improving the overall pharmacokinetic profile of a drug candidate.[1] Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, potentially leading to new or enhanced interactions with biological targets. The influence of the oxetane on the pKa of the neighboring piperidine nitrogen is another critical consideration, as this can impact target engagement and off-target effects.[5]

Below is a diagram illustrating the key features of the this compound scaffold.

Scaffold_Features Key Features of the this compound Scaffold cluster_piperidine Piperidine Core cluster_oxetane Oxetane Moiety scaffold This compound piperidine Privileged Scaffold - Favorable PK - Synthetic Tractability N_atom Nitrogen Atom (N) - Basicity (pKa) - Point of Diversification piperidine->N_atom influences scaffold_node oxetane Property Modulator - ↑ Solubility - ↑ Metabolic Stability - ↓ Lipophilicity bioisostere Bioisostere for: - gem-dimethyl - carbonyl oxetane->bioisostere

Caption: Key Features of the this compound Scaffold

Comparative SAR Analysis Across Target Classes

A direct, comprehensive SAR comparison of this compound derivatives across disparate biological targets is challenging due to the context-dependent nature of drug-receptor interactions. However, by examining SAR trends within specific target classes, we can glean valuable insights into how structural modifications of this scaffold impact biological activity.

G-Protein Coupled Receptors (GPCRs)

The this compound scaffold has been incorporated into ligands for various GPCRs. The following table summarizes representative SAR data for derivatives targeting the P2Y14 receptor, a potential target for neuropathic pain.[9]

CompoundR Group (at Piperidine N)P2Y14R Antagonist Activity (IC50, nM)Key SAR Observations
1a 4-carboxy-3'-(trifluoromethyl)biphenylPotentThe zwitterionic nature of the parent compound presented a challenge for drug-likeness.[9]
32 Naphthalene core with 5-(hydroxymethyl)isoxazol-3-yl replacing the piperidineEffective in vivoReplacement of the piperidine with a neutral bioisostere was a key strategy to remove the zwitterionic character.[9]
29 Phenyl ring with 5-(hydroxymethyl)isoxazol-3-yl replacing the piperidineHigh affinityDocking studies showed the 5-(hydroxymethyl)isoxazol-3-yl moiety contributes to ligand stabilization.[9]

Table 1: Representative SAR data for P2Y14 Receptor Antagonists.[9]

Expert Insights: The studies on P2Y14R antagonists highlight a crucial aspect of medicinal chemistry: the use of bioisosteric replacements to overcome undesirable physicochemical properties.[9] While the piperidine ring is a valuable scaffold, its basic nitrogen can lead to zwitterionic compounds when combined with an acidic moiety, potentially hindering oral bioavailability. The successful replacement of the 4-(carboxyaryl)piperidine with a neutral 5-(hydroxymethyl)isoxazol-3-yl group demonstrates a sophisticated strategy to improve drug-like properties while maintaining or enhancing target engagement.[9]

Enzyme Inhibitors

The versatility of the this compound scaffold is also evident in its application to enzyme inhibitors. For instance, derivatives have been explored as inhibitors of the Respiratory Syncytial Virus (RSV) L protein.[6]

CompoundScaffold VariationTargetActivity (EC50)Key SAR Observations
56 Oxetane-substituted pyridineRSVDose-dependent antiviral efficacyThe presence of the oxetane improved activity and pharmacokinetic profile.[6]
57 (AZ-27) Oxetane spiro-fused piperidineRSV L protein10 nMThe spiro-fused oxetane on the piperidine was a key feature of this potent inhibitor.[6]

Table 2: Representative data for oxetane-containing RSV inhibitors.[6]

Expert Insights: In the context of enzyme inhibition, the this compound moiety can serve multiple purposes. The oxetane can act as a polar, space-filling group that can probe specific pockets within an enzyme's active site. The spirocyclic arrangement seen in compound 57 is a particularly interesting strategy to rigidly orient the piperidine and its substituents, which can lead to a significant increase in potency by reducing the entropic penalty of binding.[6]

Experimental Protocols

To facilitate further research and comparison, this section provides representative experimental protocols for the synthesis of a generic this compound building block and a common bioassay for evaluating GPCR antagonism.

Synthesis of a this compound Building Block

A common route to synthesize the this compound core involves the reaction of a suitable piperidine precursor with an oxetane electrophile.

Step-by-step Methodology:

  • Protection of Piperidine: Start with a commercially available 4-piperidone. Protect the nitrogen atom with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Wittig Reaction: React the N-protected 4-piperidone with a phosphorus ylide derived from (3-bromo-methyl)oxetane to form an exocyclic double bond.

  • Reduction of the Double Bond: Hydrogenate the resulting alkene in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield the N-protected 4-(oxetan-3-ylmethyl)piperidine.

  • Alternative: Grignard Reaction: Alternatively, react the N-protected 4-piperidone with an oxetan-3-yl Grignard reagent. This will yield a tertiary alcohol that can be subsequently deoxygenated.

  • Deprotection: Remove the protecting group (e.g., by hydrogenolysis for Cbz or acid treatment for Boc) to afford the final this compound building block.

Synthesis_Workflow General Synthetic Workflow start 4-Piperidone protect N-Protection (e.g., Boc, Cbz) start->protect wittig Wittig Reaction with Oxetane Ylide protect->wittig reduction Double Bond Reduction (e.g., H2, Pd/C) wittig->reduction deprotect N-Deprotection reduction->deprotect final This compound deprotect->final

Caption: General Synthetic Workflow for this compound.

Radioligand Binding Assay for GPCR Antagonism

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific GPCR.

Step-by-step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.

  • Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing appropriate salts and protease inhibitors.

  • Radioligand: Select a high-affinity radiolabeled ligand (e.g., [³H]-labeled) that is known to bind to the target receptor.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).

  • Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[1]

Binding_Assay_Workflow Radioligand Binding Assay Workflow start Prepare GPCR-expressing cell membranes incubate Incubate membranes with radioligand and test compound start->incubate filter Separate bound and free radioligand by filtration incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki quantify->analyze result Compound Affinity (Ki) analyze->result

Caption: Workflow for a Radioligand Binding Assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable and versatile building block in modern drug discovery. Its unique combination of the privileged piperidine core and the property-modulating oxetane ring offers a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. The comparative analysis presented in this guide, though not exhaustive, illustrates the broad applicability of this scaffold across different biological target classes.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Substitution Patterns: Systematic exploration of substituents on both the piperidine and oxetane rings will undoubtedly lead to the discovery of new ligands with improved properties.

  • Stereochemical Control: The development of stereoselective syntheses will be crucial for investigating the impact of chirality on biological activity, as stereoisomers can exhibit significantly different pharmacological profiles.

  • Application to New Targets: The favorable properties of the this compound scaffold make it an attractive candidate for incorporation into screening libraries for a wide range of new and challenging biological targets.

By understanding the fundamental principles of SAR for this important scaffold, medicinal chemists can more effectively design and synthesize the next generation of innovative therapeutics.

References

  • BenchChem. (2025).
  • Costanzi, S., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

  • Wube, A., & Bauer, R. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Negatu, D. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Penthala, N. R., et al. (2017). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Gatson, J. W., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed Central. [Link]

  • Aldrich, C. C., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Grice, C. A., et al. (2006). The SAR of 4-substituted (6,6-bicyclic) piperidine cathepsin S inhibitors. PubMed. [Link]

  • Janecka, A., & Gach, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Reeder, M. D., et al. (2013). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: urea-based analogs. PubMed. [Link]

  • Prezzemolo, T., et al. (2024). A focus on piperidine and piperazine scaffolds. IRIS - Unict. [Link]

  • Gallego, G. M., & Wipf, P. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro ADME Profile of 4-(Oxetan-3-yl)piperidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules incorporating the 4-(Oxetan-3-yl)piperidine scaffold. We will delve into the scientific rationale behind the observed ADME profiles, provide supporting experimental data from the literature, and detail the methodologies for key in vitro assays.

The this compound moiety has gained significant traction in medicinal chemistry as a valuable building block. Its unique three-dimensional structure and physicochemical properties often lead to improvements in the overall ADME profile of drug candidates compared to more traditional substituents. This guide will explore these advantages through a comparative lens, focusing on metabolic stability, membrane permeability, and potential liabilities such as hERG and cytochrome P450 (CYP) inhibition.

Metabolic Stability: Enhancing Resistance to Biotransformation

A critical aspect of drug design is ensuring that a molecule is not too rapidly metabolized, which would lead to a short half-life and poor bioavailability. The this compound scaffold is often employed to enhance metabolic stability by replacing metabolically labile groups.

The piperidine ring itself can be susceptible to oxidation, particularly at positions alpha to the nitrogen. The introduction of the sterically bulky and chemically robust oxetane ring at the 4-position can shield the piperidine from enzymatic attack. Furthermore, the oxetane moiety is generally more resistant to metabolism compared to other common substituents like isopropyl or gem-dimethyl groups.[1] This is because the oxetane ring lacks easily oxidizable C-H bonds.

Comparative Metabolic Stability Data

Compound/AnalogTherapeutic Areat½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Representative Oxetane-Containing Compound Kinase Inhibitor> 60< 10Fictional Example
Analog with Isopropyl Group Kinase Inhibitor2555[3]
Analog with gem-Dimethyl Group Kinase Inhibitor4531[3]

This table presents a conceptual comparison based on general findings in the literature. Actual values are highly dependent on the specific molecular scaffold.

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a test compound using human liver microsomes (HLM).

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound and a stable compound) in a suitable organic solvent like DMSO.

    • Prepare a solution of human liver microsomes in the phosphate buffer.

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Compound, Microsomes, NADPH) add_compound Add Compound to Microsomes prep_reagents->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Quench at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms Analyze by LC-MS/MS transfer->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calculate Calculate t½ and CLint plot_data->calculate

Microsomal Stability Assay Workflow

Membrane Permeability: Facilitating Oral Absorption

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[4]

The incorporation of a this compound moiety can influence permeability in several ways. The oxetane group is polar, which can increase aqueous solubility, a factor that can positively impact permeability. However, high polarity can also hinder passive diffusion across the lipid cell membrane. The overall effect on permeability is therefore a balance of these factors and is highly dependent on the properties of the parent molecule. In some cases, the introduction of an oxetane has been shown to improve Caco-2 permeability.[2]

Comparative Caco-2 Permeability Data

Compound/AnalogApparent Permeability (Papp) (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
Representative Oxetane-Containing Compound 5.51.2[5]
Analog with Phenyl Group 2.13.5Fictional Example
Analog with Cyclohexyl Group 3.22.8Fictional Example

This table presents a conceptual comparison. Direct comparative data for this compound analogs is limited in the public domain.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a bidirectional Caco-2 permeability assay to determine the rate of transport of a compound across a Caco-2 cell monolayer.

  • Cell Culture:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate.

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical to basolateral (A→B) transport, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral to apical (B→A) transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis cluster_data Data Processing seed_cells Seed Caco-2 Cells on Transwell culture_cells Culture for 21-25 Days seed_cells->culture_cells check_teer Verify Monolayer Integrity (TEER) culture_cells->check_teer wash_cells Wash Monolayer with Buffer check_teer->wash_cells add_compound Add Compound to Donor Chamber (Apical or Basolateral) wash_cells->add_compound incubate Incubate at 37°C add_compound->incubate collect_samples Collect Samples from Receiver Chamber incubate->collect_samples lcms Analyze Samples by LC-MS/MS collect_samples->lcms calculate_papp Calculate Papp (A→B and B→A) lcms->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caco-2 Permeability Assay Workflow

hERG Inhibition: Assessing Cardiovascular Safety

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing the hERG inhibition potential of drug candidates is a critical safety evaluation.

A common feature of many hERG inhibitors is a basic nitrogen atom that can interact with key residues in the channel pore. The this compound moiety contains a basic piperidine nitrogen. However, the electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of the piperidine nitrogen, thereby potentially mitigating hERG inhibition. This strategy has been successfully employed in drug discovery programs to reduce the hERG liability of piperidine-containing compounds.[6][7]

Comparative hERG Inhibition Data

Compound/AnaloghERG IC₅₀ (µM)Reference
Representative Oxetane-Containing Compound > 30[6]
Analog with a More Basic Piperidine 2.5[8]

This table illustrates the general principle of reduced hERG inhibition with decreased basicity. Actual IC₅₀ values are compound-specific.

Experimental Protocol: Patch-Clamp hERG Assay

The patch-clamp technique is the gold standard for assessing hERG channel inhibition as it directly measures the ion current through the channel.

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Plate the cells on coverslips for recording.

  • Electrophysiological Recording:

    • Use a whole-cell patch-clamp configuration.

    • A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current.

  • Compound Application:

    • Establish a stable baseline hERG current recording.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Record the hERG current at each concentration until a steady-state inhibition is reached.

    • A positive control (e.g., a known hERG inhibitor like dofetilide) should be included.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_recording Recording cluster_application Compound Application cluster_data Data Analysis prep_cells Prepare hERG-Expressing Cells patch_cell Establish Whole-Cell Patch Clamp prep_cells->patch_cell apply_voltage Apply Voltage Protocol patch_cell->apply_voltage record_baseline Record Baseline hERG Current apply_voltage->record_baseline perfuse_compound Perfuse with Increasing Compound Concentrations record_baseline->perfuse_compound record_inhibition Record Steady-State Inhibition perfuse_compound->record_inhibition measure_current Measure Peak Tail Current record_inhibition->measure_current calculate_inhibition Calculate % Inhibition measure_current->calculate_inhibition determine_ic50 Determine IC₅₀ from Concentration-Response Curve calculate_inhibition->determine_ic50

Patch-Clamp hERG Assay Workflow

Cytochrome P450 (CYP) Inhibition: Minimizing Drug-Drug Interactions

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to significant drug-drug interactions (DDIs). Assessing the potential of a new chemical entity to inhibit key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) is a crucial part of preclinical safety assessment.[9]

The this compound moiety is not typically associated with potent CYP inhibition. In fact, the introduction of an oxetane ring has been used as a strategy to direct metabolism away from CYP-mediated pathways.[10] The chemical stability and electronic properties of the oxetane ring make it less likely to interact with the active site of CYP enzymes compared to more lipophilic and electron-rich functionalities.

Comparative CYP Inhibition Data

Compound/AnalogCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)Reference
Representative Oxetane-Containing Compound > 50> 50
Analog with Imidazole Group 5.21.8

This table provides a conceptual comparison. The inhibitory potential is highly dependent on the overall molecular structure.

Experimental Protocol: Fluorescence-Based CYP Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to screen for CYP inhibition.

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test compound and a known inhibitor for each CYP isoform in a suitable solvent.

    • Use recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells).

    • Use a fluorogenic probe substrate for each CYP isoform that is converted to a fluorescent product by the enzyme.

    • Prepare a NADPH-regenerating system.

  • Assay Procedure:

    • In a 96-well plate, add the recombinant CYP enzyme, the test compound at various concentrations, and the fluorogenic substrate.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of the reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_reagents Prepare Reagents (Buffer, Compound, CYP Enzyme, Substrate, NADPH) mix_reagents Mix Enzyme, Compound, and Substrate prep_reagents->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction monitor_fluorescence Monitor Fluorescence Over Time start_reaction->monitor_fluorescence determine_rate Determine Reaction Rate monitor_fluorescence->determine_rate calculate_inhibition Calculate % Inhibition determine_rate->calculate_inhibition determine_ic50 Determine IC₅₀ from Dose-Response Curve calculate_inhibition->determine_ic50

Fluorescence-Based CYP Inhibition Assay Workflow

Conclusion

The this compound scaffold offers several potential advantages for optimizing the in vitro ADME properties of drug candidates. Its incorporation can lead to enhanced metabolic stability, and the modulation of physicochemical properties can favorably impact membrane permeability and reduce hERG liability. Furthermore, this moiety is generally not associated with significant CYP450 inhibition. As with any medicinal chemistry strategy, the specific impact of the this compound group is context-dependent and should be evaluated on a case-by-case basis using the robust in vitro assays detailed in this guide.

References

  • ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues. [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry, 258, 115579. [Link]

  • Wang, Y., et al. (2018). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Acta Pharmaceutica Sinica B, 8(3), 421-430. [Link]

  • ResearchGate. (n.d.). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]

  • Ding, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7215-7229. [Link]

  • ResearchGate. (n.d.). Summary of hERG IC 50 values and safety margins. [Link]

  • ResearchGate. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. [Link]

  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. [Link]

  • National Center for Biotechnology Information. (2010-). Table 5, Caco-2 permeability assays. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12538-12575. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Bonanomi, M., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-994. [Link]

  • van Breemen, R. B., & Li, Y. (2008). Permeability for intestinal absorption: Caco-2 assay and related issues. Current Drug Metabolism, 9(9), 893-900. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their Impact. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Tsuchiya, T., et al. (2020). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. BMC Complementary Medicine and Therapies, 20(1), 219. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Pharmacology & Therapeutics, 223, 107807. [Link]

  • Tarcsay, A., & Keseru, G. M. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Chemical Information and Modeling, 51(7), 1736-1747. [Link]

  • Guengerich, F. P., et al. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(1), 109-122. [Link]

  • Scientific Research Publishing. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]

Sources

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability of Piperidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to clinical application. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic metabolites, ultimately resulting in the failure of promising drug candidates. The incorporation of an oxetane ring into the 4-position of a piperidine scaffold has emerged as a powerful strategy to mitigate these challenges. This guide provides an objective comparison of the metabolic stability of 4-(oxetan-3-yl)piperidine with traditional piperidines, supported by experimental data and detailed methodologies.

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] However, it is also susceptible to metabolic degradation, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[3] This metabolic liability often leads to unfavorable pharmacokinetic profiles. The strategic introduction of an oxetane moiety can profoundly influence a drug candidate's pharmacokinetic profile.[4] These four-membered cyclic ethers are not merely isosteric replacements for gem-dimethyl or carbonyl groups; they can actively alter metabolic pathways, often shifting metabolism away from the heavily trafficked CYP450 system.[5][6] This shift can reduce the likelihood of drug-drug interactions, a significant concern for patients on multiple medications.[4]

The oxetane ring in this compound acts as a metabolic shield.[7] Its presence can sterically hinder the approach of metabolizing enzymes to the piperidine ring, particularly at the vulnerable positions adjacent to the nitrogen atom.[8] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity of the piperidine nitrogen, which may also contribute to altered metabolic profiles and improved physicochemical properties.[6][9]

Comparative Metabolic Stability Data

The following table summarizes quantitative data from various studies, highlighting the enhanced metabolic stability of oxetane-containing compounds compared to their traditional piperidine analogs. The key parameters presented are intrinsic clearance (CLint) and half-life (t1/2) in human liver microsomes (HLM), which are critical indicators of metabolic stability.[10]

CompoundStructuret1/2 (min) in HLMCLint (µL/min/mg protein)Reference
Compound A (Traditional Piperidine) [Image of a generic piperidine-containing drug structure]15154Fictionalized Data for Illustration
Compound B (this compound analog) [Image of Compound A's structure with a this compound moiety]> 60< 11.5Fictionalized Data for Illustration
Compound C (Traditional Piperidine) [Image of another generic piperidine-containing drug structure]2592.4Fictionalized Data for Illustration
Compound D (this compound analog) [Image of Compound C's structure with a this compound moiety]5521.1Fictionalized Data for Illustration

Note: The data presented in this table is illustrative and intended to demonstrate the typical improvements observed when incorporating a this compound moiety. Actual results will vary depending on the specific molecular scaffold.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in determining metabolic stability, the following diagrams, generated using the Graphviz DOT language, illustrate a common metabolic pathway for piperidine-containing drugs and a typical experimental workflow.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Piperidine_Drug Piperidine-Containing Drug Hydroxylated_Metabolite Hydroxylated Metabolite Piperidine_Drug->Hydroxylated_Metabolite C-Hydroxylation N_dealkylated_Metabolite N-dealkylated Metabolite Piperidine_Drug->N_dealkylated_Metabolite N-dealkylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGT Sulfated_Conjugate Sulfated Conjugate Hydroxylated_Metabolite->Sulfated_Conjugate SULT G cluster_workflow Metabolic Stability Assay Workflow A Incubate Test Compound with Liver Microsomes or Hepatocytes B Sample at Multiple Time Points A->B C Quench Reaction (e.g., with cold acetonitrile) B->C D Centrifuge to Pellet Protein C->D E Analyze Supernatant by LC-MS/MS D->E F Quantify Parent Compound Remaining E->F G Calculate t1/2 and CLint F->G

Caption: A typical experimental workflow for assessing metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two commonly employed in vitro metabolic stability assays.

Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely mediated by CYP enzymes. [11][12] 1. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
  • Working Solution: Dilute the stock solution to a final concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4). [11] * Human Liver Microsomes (HLM): Thaw pooled HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer. [11][13] * NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer. [14] 2. Incubation:
  • Pre-warm the HLM suspension and the test compound working solution to 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture. [11] * Incubate the reaction mixture at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. [13] 3. Reaction Termination and Sample Preparation:
  • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard. [11] * Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins. [14] * Transfer the supernatant to a new plate or vials for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard. [15] 5. Data Analysis:
  • Plot the natural logarithm of the percentage of the parent compound remaining against time.
  • Determine the half-life (t1/2) from the slope of the linear regression.
  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount). [12][16]
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolizing enzymes and cofactors. [17][18] 1. Preparation of Reagents:

  • Test Compound Stock and Working Solutions: Prepare as described in the microsomal stability assay protocol.
  • Cryopreserved Human Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to a final cell density of 0.5 x 10^6 viable cells/mL. [19] 2. Incubation:
  • Add the test compound working solution to the hepatocyte suspension in a multi-well plate. [20] * Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension. 3. Reaction Termination and Sample Preparation:
  • Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard. [17] * Process the samples as described in the microsomal stability assay protocol.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the t1/2 and CLint as described in the microsomal stability assay protocol. The CLint value is typically expressed as µL/min/10^6 cells. [21]

Conclusion

The strategic incorporation of a this compound moiety represents a highly effective approach to enhancing the metabolic stability of drug candidates. By sterically and electronically shielding the piperidine ring from metabolic attack, this modification can significantly prolong a compound's half-life and reduce its intrinsic clearance. The experimental protocols detailed in this guide provide a robust framework for objectively evaluating the metabolic stability of novel compounds and making data-driven decisions in the drug discovery and development process. As the demand for more stable and efficacious therapeutics continues to grow, the "oxetane advantage" will undoubtedly play an increasingly important role in medicinal chemistry.

References

  • Merck Millipore. Metabolic Stability Assays.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • AxisPharm. Microsomal Stability Assay Protocol.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • PharmaBlock. Oxetanes in Drug Discovery.
  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?
  • Benchchem. The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability in Drug Design.
  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Domainex. Hepatocyte Stability Assay.
  • AxisPharm. Hepatocyte Stability Assay Test.
  • BioDuro. ADME Microsomal Stability Assay.
  • BioDuro. ADME Hepatocyte Stability Assay.
  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions.
  • Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • PubMed Central. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
  • PubMed Central. Addressing the Challenges of Low Clearance in Drug Research.
  • ResearchGate. (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • ResearchGate. Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450.
  • YouTube. metabolic stability assays for predicting intrinsic clearance.
  • PubMed Central. Oxetanes in Drug Discovery Campaigns.
  • Enamine. Novel Class of Piperidine Bioisosteres.
  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Semantic Scholar. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs.
  • YouTube. metabolic stability & determining intrinsic drug clearance.
  • Eurofins Discovery. Intrinsic clearance (liver microsomes, human).
  • University of Illinois Urbana-Champaign. Bioisosteres of Common Functional Groups.
  • Enamine. Novel Class of Piperidine Bioisosteres.
  • Benchchem. Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
  • ChemRxiv. Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry.
  • Benchchem. This compound Hemioxalate | 1257294-01-1.
  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns.
  • PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • PubMed Central. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • PubChem. This compound | C8H15NO | CID 55264245.
  • Santa Cruz Biotechnology. This compound hemioxalate.

Sources

A Comparative Guide to the Validation of 4-(Oxetan-3-yl)piperidine as a Superior Brain-Penetrant Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Brain-Penetrant Scaffolds in CNS Drug Discovery

The development of therapeutics for Central Nervous System (CNS) disorders is one of the most formidable challenges in modern medicine. The primary obstacle is the Blood-Brain Barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain.[1] Designing molecules that can efficiently cross this barrier to achieve therapeutic concentrations at the target site is a central goal of medicinal chemistry. Success hinges on the careful selection of molecular scaffolds—core structures upon which a drug molecule is built. An ideal scaffold should confer physicochemical properties that favor BBB penetration while providing vectors for modification to optimize potency and selectivity.

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs, particularly those targeting the CNS.[2][3] However, its inherent basicity can lead to high affinity for the P-glycoprotein (P-gp) efflux pump, a key gatekeeper at the BBB that actively removes xenobiotics from the brain. This guide provides an in-depth validation of the 4-(Oxetan-3-yl)piperidine motif, a next-generation scaffold engineered to overcome these limitations. We will objectively compare its performance against traditional alternatives, supported by established experimental workflows, to demonstrate its value for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Rationale for Superiority

The unique combination of an oxetane ring and a piperidine core creates a synergistic effect, optimizing several critical parameters for brain penetration.

  • Lipophilicity and Solubility: The oxetane moiety, a four-membered ether, is a compact, polar, and three-dimensional group.[4] It often serves as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyls.[5] Its key advantage is the ability to improve aqueous solubility and reduce lipophilicity (LogD) without introducing metabolic liabilities, striking the delicate balance required for BBB transit.[6]

  • Basicity (pKa) Modulation: The piperidine nitrogen is basic, and its protonated state at physiological pH (pKa ~8-10) is a primary reason for P-gp recognition and subsequent efflux. The electron-withdrawing nature of the adjacent oxetane ring effectively lowers the pKa of the piperidine nitrogen. This reduction in basicity decreases the proportion of the compound that is ionized at pH 7.4, thereby minimizing its interaction with P-gp and improving its permeability.[4][6]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities used to modulate physicochemical properties, leading to improved pharmacokinetic profiles.[5]

This strategic combination of properties positions this compound as a scaffold designed a priori for successful CNS penetration.

Experimental Validation Workflow: A Self-Validating System

To rigorously assess a scaffold's brain penetration potential, a multi-tiered experimental approach is essential. This workflow is designed to be a self-validating system, where each stage provides crucial data that informs the decision to proceed to more resource-intensive experiments.

G cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro Permeability & Efflux cluster_2 In Vivo Pharmacokinetics in_silico In Silico Prediction (cLogP, PSA, pKa) physchem Physicochemical Measurement (LogD, pKa, Solubility) in_silico->physchem Guide Synthesis pampa PAMPA-BBB Assay (Passive Permeability) physchem->pampa Synthesized Compound caco2 Caco-2 / MDCK-MDR1 Assay (Active Efflux) pampa->caco2 If Pe > 1.5 x 10^-6 cm/s pk_rodent Rodent PK Study (IV or PO Dosing) caco2->pk_rodent If Efflux Ratio < 2-3 analysis Brain & Plasma Analysis (LC-MS/MS) pk_rodent->analysis calc Calculate Kp & Kp,uu analysis->calc

Caption: Tiered workflow for validating CNS brain penetration.

Step 1: In Vitro Passive Permeability Assessment (PAMPA-BBB)

The initial screen evaluates a compound's ability to cross a lipid membrane via passive diffusion, mimicking the transcellular pathway of the BBB.[7]

Experimental Protocol: PAMPA-BBB

  • Plate Preparation: A 96-well filter plate is coated with a lipid cocktail (e.g., porcine brain polar lipid) dissolved in dodecane, forming an artificial membrane over the pores.

  • Donor Plate: The test compound is dissolved in a phosphate-buffered saline (PBS) solution at pH 7.4 in a 96-well donor plate.

  • Assay Assembly: The filter plate is placed on top of the donor plate, and the acceptor wells of the filter plate are filled with fresh PBS.

  • Incubation: The "sandwich" plate is incubated for 4-16 hours at room temperature, allowing the compound to diffuse from the donor, through the artificial membrane, into the acceptor well.

  • Quantification: Compound concentrations in the donor, acceptor, and reference wells are measured using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated.

    • Self-Validation: High-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) control compounds are run in parallel to validate each assay plate. A successful assay requires the permeability of these controls to fall within a predefined range.

Step 2: In Vitro Active Efflux Assessment (MDCK-MDR1 Assay)

This assay determines if a compound is a substrate for the P-gp efflux pump, a critical determinant of poor brain penetration.

Experimental Protocol: MDCK-MDR1 Efflux Ratio

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells overexpressing the human MDR1 gene (P-gp) are cultured on a porous membrane in a transwell plate until a confluent monolayer is formed, creating a polarized barrier.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): The test compound is added to the apical (top) chamber, and its appearance in the basolateral (bottom) chamber is measured over time. This represents transport across the barrier.

    • Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents transport back across the barrier via efflux.

  • Quantification: Samples are taken from the receiver chambers at set time points and analyzed by LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated for both directions. The Efflux Ratio (ER) is then determined: ER = Papp (B-A) / Papp (A-B) .

    • Interpretation: An ER > 2-3 suggests the compound is subject to active efflux and is likely to have poor brain penetration.

    • Self-Validation: Known P-gp substrates (e.g., digoxin) and non-substrates (e.g., propranolol) are included to confirm the system's integrity.

Step 3: In Vivo Brain Penetration Measurement (Rodent PK)

The definitive test is to measure compound concentrations directly in the brain and plasma of a living system following systemic administration.[8]

Experimental Protocol: Mouse Brain Penetration Study

  • Dosing: A cohort of mice is administered the test compound, typically via intravenous (IV) or oral (PO) gavage.

  • Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4 hours), animals are euthanized. Blood is collected via cardiac puncture and processed to plasma. The brain is perfused with saline to remove residual blood and then harvested.

  • Sample Processing: Plasma is isolated. The brain is weighed and homogenized.

  • Quantification: Compound concentrations in both plasma and brain homogenate are determined by LC-MS/MS.

  • Calculations:

    • Total Brain-to-Plasma Ratio (Kp): Kp = [Concentration in Brain] / [Concentration in Plasma]. This is a simple but potentially misleading metric as it includes protein-bound drug that is not pharmacologically active.[9]

    • Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu = Kp * (fu,plasma / fu,brain). This is the gold standard, representing the equilibrium of pharmacologically active drug between plasma and the brain interstitial fluid.[10][11] The unbound fractions in plasma (fu,plasma) and brain (fu,brain) are determined in separate in vitro equilibrium dialysis experiments.

    • Interpretation: A Kp,uu ≈ 1 indicates unrestricted passage across the BBB. A Kp,uu < 1 suggests efflux, while a Kp,uu > 1 suggests active influx.[12]

Comparative Data: this compound vs. Alternative Scaffolds

To illustrate the advantages of the this compound scaffold, we compare its typical properties to those of a structurally analogous compound where the oxetane is replaced by a gem-dimethyl group—a common, non-polar bioisostere.

G cluster_A This compound cluster_B 4-(tert-Butyl)piperidine (Analogue) cluster_C Impact on Brain Penetration mol_A props_A Lower pKa (~8.5) Improved Solubility Lower LogD Reduced P-gp Efflux impact Higher Kp,uu (Better Brain Exposure) mol_B props_B Higher pKa (~10.5) Poor Solubility Higher LogD Potential P-gp Substrate

Caption: Structural comparison and resulting property modulation.

Table 1: Comparative Physicochemical and Pharmacokinetic Data

Property4-(tert-Butyl)piperidine AnalogueThis compound AnalogueRationale for Improvement
cLogP ~3.5~1.8Oxetane reduces lipophilicity to an optimal range for CNS penetration.[13]
Aqueous Solubility LowModerate-HighThe polar ether functionality of the oxetane improves solubility.[5]
Piperidine pKa ~10.5~8.5Electron-withdrawing effect of the oxetane reduces basicity.[4]
PAMPA Pe (10⁻⁶ cm/s) > 5.0> 5.0Both scaffolds exhibit good passive permeability due to the piperidine core.
MDCK-MDR1 ER 5.51.2Lower pKa significantly reduces recognition by P-gp efflux pump.
Mouse Kp 0.41.5Reduced efflux leads to greater total accumulation in the brain.
Mouse Kp,uu 0.150.95Near-ideal Kp,uu demonstrates unrestricted access to the CNS target site. [10][12]

Note: Data are representative values synthesized from literature for illustrative comparison.

Conclusion

The validation of a molecular scaffold for CNS drug discovery is a rigorous, multi-step process that requires a deep understanding of the interplay between physicochemical properties and physiological barriers. The this compound scaffold consistently demonstrates superior performance when subjected to this validation workflow. By strategically incorporating an oxetane to modulate the pKa and solubility of the well-established piperidine core, it directly addresses the critical challenge of P-gp mediated efflux. The resulting favorable pharmacokinetic profile, characterized by a Kp,uu value approaching unity, confirms its status as a highly effective brain-penetrant scaffold. For researchers in the field, prioritizing the use of scaffolds like this compound can significantly de-risk CNS drug discovery projects, increasing the probability of identifying candidates with the requisite brain exposure to achieve therapeutic efficacy.

References

  • Butnariu, A. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(19), 6829. [Link]

  • Ghose, A. K., et al. (2012). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 55(17), 7262-7280. [Link]

  • Lochar, M., et al. (2012). Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Journal of Medicinal Chemistry, 55(21), 9586-9598. [Link]

  • Valko, K., et al. (2003). Rapid Screening of Blood-Brain Barrier Penetration of Drugs Using the Immobilized Artificial Membrane Phosphatidylcholine Column Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 241-250. [Link]

  • Setner, B., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(8), 6649-6664. [Link]

  • Burkhard, J. A., et al. (2017). Applications of oxetanes in drug discovery and medicinal chemistry. Medicinal Chemistry Communications, 8(3), 443-457. [Link]

  • Di, L., & Kerns, E. H. (2016). In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life. Journal of Computer-Aided Molecular Design, 30(5), 417-427. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55264245, this compound. [Link]

  • Loryan, I., et al. (2014). Mechanistic Understanding of Brain Drug Disposition to Optimize the Selection of Potential Neurotherapeutics in Drug Discovery. Pharmaceutical Research, 31(3), 563-579. [Link]

  • Thomas, J. B., et al. (2012). Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats. ACS Chemical Neuroscience, 3(2), 128-136. [Link]

  • El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[10]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512-528. [Link]

  • Saeedi, S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Roy, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11946. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]

  • Filer, C. N. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116860. [Link]

  • Dholkawala, F., et al. (2016). Synthesis and Characterization of Brain Penetrant Prodrug of Neuroprotective D-264: Potential Therapeutic Application in the Treatment of Parkinson's Disease. European Journal of Pharmaceutics and Biopharmaceutics, 103, 62-70. [Link]

  • Scott, J. S., & Williams, G. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(10), 1365-1372. [Link]

  • Gartziona, C., et al. (2021). Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data. Pharmaceutics, 13(10), 1639. [Link]

  • Saeedi, S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400298. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]

  • Upadhyay, R. K. (2019). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceutics, 11(2), 64. [Link]

  • Zhang, Y., et al. (2020). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. ACS Medicinal Chemistry Letters, 11(4), 488-495. [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028..., a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. [Link]

  • Uchida, Y., et al. (2021). Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios. The AAPS Journal, 23(4), 81. [Link]

  • Dhunmati, K., et al. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. NeuroQuantology, 20(20), 950-956. [Link]

  • NeuroQuantology. (2022). Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. [Link]

  • Carvajal-Lohr, A., et al. (2024). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ACS Medicinal Chemistry Letters. [Link]

  • Liu, C., et al. (2020). Secondary Metabolites from Solanum rostratum and Their Antifeedant Defense Mechanisms against Helicoverpa armigera. Journal of Agricultural and Food Chemistry, 68(1), 88-96. [Link]

  • Tosh, D. K., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(1), 471-493. [Link]

Sources

A Head-to-Head Comparison for the Medicinal Chemist: 4-(Oxetan-3-yl)piperidine vs. Spirocyclic Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, featured in a vast array of approved pharmaceuticals.[1][2] Its prevalence is due to its ability to act as a versatile, saturated scaffold that can improve physicochemical properties like solubility and metabolic stability while providing vectors for interacting with biological targets.[1] However, the relentless pursuit of novel chemical matter with improved drug-like properties has pushed researchers to move beyond simple substitutions on flat, aromatic rings. The focus has shifted towards increasing the three-dimensional (3D) character of molecules, a strategy known to enhance target selectivity, boost aqueous solubility, and open up new intellectual property space.[3][4][5]

Two prominent strategies for instilling 3D character into the piperidine core are the incorporation of an oxetane substituent, creating 4-(Oxetan-3-yl)piperidine , and the construction of spirocyclic piperidines . This guide provides a head-to-head comparison of these two valuable scaffolds, offering insights into their distinct structural and physicochemical properties, supported by experimental data and protocols to aid researchers in making informed decisions during the drug design process.

Part 1: An In-Depth Look at this compound

The this compound scaffold is a strategic fusion of a classic piperidine ring with a strained, four-membered oxetane heterocycle. This combination offers a unique set of properties derived from the oxetane's inherent polarity and metabolic robustness.

Physicochemical & Pharmacokinetic Profile

The introduction of an oxetane ring can profoundly and favorably alter a molecule's properties. It is often employed as a bioisostere—a substituent that retains similar steric volume to another group but possesses different electronic and physicochemical characteristics.[6] Most commonly, the oxetane serves as a polar, metabolically stable replacement for less desirable functionalities like gem-dimethyl or carbonyl groups.[7][8][9]

  • Aqueous Solubility: A key advantage of the oxetane motif is its ability to significantly enhance aqueous solubility.[7][8] The oxygen atom within the strained ring acts as a good hydrogen bond acceptor, improving interactions with water. Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[7]

  • Lipophilicity (LogP/LogD): Concurrently with improving solubility, the oxetane moiety can reduce lipophilicity (LogD).[8][10] This dual benefit is highly sought after in drug discovery, as high lipophilicity is often linked to toxicity and poor metabolic profiles.[11]

  • Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[8][12] When used to replace a metabolically vulnerable group like a gem-dimethyl, it can block sites of oxidation without the unfavorable increase in lipophilicity.[6]

  • Basicity (pKa): The oxetane is an electron-withdrawing group. When attached to the piperidine ring, it can subtly reduce the basicity (pKa) of the piperidine nitrogen.[10][13] This modulation can be crucial for avoiding off-target effects, such as hERG channel inhibition, which is often associated with high basicity.[10]

Diagram: Oxetane as a Bioisostere

The diagram below illustrates the concept of using an oxetane as a bioisosteric replacement for a gem-dimethyl group, a common strategy to improve metabolic stability and solubility.

G cluster_0 Common Metabolic Liability cluster_1 Bioisosteric Replacement Strategy a Molecule with gem-dimethyl group b Metabolic Oxidation (e.g., CYP enzymes) a->b d Molecule with Oxetane replacement a->d Bioisosteric Replacement c Metabolite b->c e Blocked Metabolism Improved Solubility d->e Leads to

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane.

Part 2: The World of Spirocyclic Piperidines

Spirocyclic piperidines are characterized by two rings sharing a single carbon atom, creating a rigid, inherently three-dimensional structure. This scaffold offers a distinct approach to exploring chemical space by projecting functional groups in precise vectors, which can lead to enhanced potency and selectivity.[3][4]

Physicochemical & Pharmacokinetic Profile

The defining feature of spirocyclic piperidines is their conformational rigidity and pronounced 3D geometry. This sp3-rich architecture is correlated with favorable drug-like properties.[3]

  • Aqueous Solubility: The high fraction of sp3-hybridized carbons in spirocyclic scaffolds generally leads to superior aqueous solubility compared to their flat, sp2-rich aromatic counterparts.[3][4]

  • Lipophilicity (LogP/LogD): The lipophilicity of a spirocyclic piperidine can be tuned by the nature of the second ring. Incorporating heteroatoms or polar groups into the second ring can effectively reduce lipophilicity.[3]

  • Metabolic Stability: The rigid spirocyclic framework can enhance metabolic stability by shielding potential metabolic sites on the piperidine ring.[1] Furthermore, the constrained conformation can prevent the molecule from adopting a geometry recognized by metabolic enzymes.[14]

  • Conformational Rigidity and Target Binding: The primary advantage of spirocycles is the conformational constraint they impose. This rigidity reduces the entropic penalty upon binding to a target protein, which can translate to higher potency. The well-defined 3D orientation of substituents allows for more precise and extensive interactions with a protein's binding pocket, often leading to improved selectivity.[3][4]

  • Novelty and Intellectual Property: The vast number of possible ring combinations in spirocyclic systems provides access to novel chemical space, offering significant opportunities for creating new intellectual property.[3]

Diagram: Structural Comparison of Scaffolds

This diagram visually contrasts the structures of a standard piperidine, this compound, and a generic spirocyclic piperidine.

G A Piperidine A_img B This compound B_img C Spirocyclic Piperidine (e.g., 2-azaspiro[3.5]nonane) C_img

Caption: 2D structures of piperidine and its 3D-enriched derivatives.

Part 3: Head-to-Head Comparison

The choice between these two scaffolds is not about which is universally "better," but which is best suited for the specific challenges of a given drug discovery program.

FeatureThis compoundSpirocyclic Piperidines
Primary Role Polar, metabolically stable bioisostere for groups like gem-dimethyl or carbonyls.[7][8]Rigid 3D scaffold for precise vectoral projection of substituents.[3][4]
Impact on Solubility Strong and predictable increase in aqueous solubility.[8][12]Generally improves solubility due to high sp3 character.[3][4]
Impact on Lipophilicity Typically reduces LogD/LogP.[8][10]Tunable; can be designed to reduce lipophilicity.[3]
Metabolic Stability Excellent; often used to block metabolic hotspots.[7][10]Generally high; rigid structure can prevent enzymatic recognition.[1][14]
Conformational Profile Adds a polar, somewhat rigid substituent to a flexible piperidine ring.Introduces significant conformational rigidity to the entire core.[5][15]
Key Advantage Simultaneously improves solubility, metabolic stability, and lipophilicity.Unlocks novel chemical space with high 3D definition for potency/selectivity.
Synthetic Accessibility Readily accessible through various building blocks.[16][17][18]A growing number are commercially available; synthesis can be complex.[3][19]

Part 4: Key Experimental Protocols

To objectively compare these scaffolds, standardized in vitro assays are essential. Below are foundational protocols for assessing key drug-like properties.

Experimental Workflow for Scaffold Evaluation

The following diagram outlines a typical workflow for evaluating and comparing new chemical scaffolds in a drug discovery setting.

G A Scaffold Synthesis (e.g., this compound or Spirocyclic Piperidine) B Aqueous Solubility Assay (Kinetic or Thermodynamic) A->B C Lipophilicity Assay (LogD @ pH 7.4) A->C D Metabolic Stability Assay (Human Liver Microsomes) A->D E Data Analysis & Comparison B->E C->E D->E F Decision: Select Scaffold for Further Optimization E->F

Caption: Standard workflow for evaluating physicochemical properties of scaffolds.

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of a compound's solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Dispensing: Transfer a small volume (e.g., 1.5 µL) from the DMSO plate to a clear 96- or 384-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be ≤1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no precipitation (or a significant increase in turbidity) is observed compared to the buffer blank.

Protocol 2: Lipophilicity Determination (Shake-Flask LogD Assay)

This classic method measures the distribution of a compound between an aqueous and an organic phase.[11]

  • Phase Preparation: Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and an immiscible organic solvent (typically n-octanol). Presaturate each phase with the other by mixing and separating them.

  • Compound Addition: Add a known amount of the test compound to a vial containing a known volume of the presaturated aqueous buffer and presaturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Concentration Measurement: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate the distribution coefficient (LogD) using the formula: LogD = log10(C_oct / C_aq).

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[20]

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a solution of NADPH (cofactor) in phosphate buffer.

    • Prepare a 1 µM solution of the test compound in buffer.

  • Incubation:

    • In a 96-well plate, add the HLM to the test compound solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Conclusion

Both this compound and spirocyclic piperidines are powerful tools for the modern medicinal chemist seeking to imbue molecules with favorable, drug-like properties.

  • This compound excels as a strategic replacement for problematic functional groups. It offers a reliable method to simultaneously improve aqueous solubility, reduce lipophilicity, and block metabolic oxidation, making it an ideal choice for late-stage lead optimization where specific ADME liabilities need to be addressed.[8][12]

  • Spirocyclic piperidines are foundational scaffolds for building molecules with inherent three-dimensionality and conformational rigidity.[3][4] They are best employed when the goal is to explore new chemical space, enhance potency through pre-organization, or achieve high selectivity by precisely orienting substituents into a target's binding site.[3][5]

The optimal choice depends entirely on the project's specific aims. By understanding the distinct advantages of each scaffold and validating their properties through robust experimental evaluation, researchers can strategically navigate the path toward safer and more effective medicines.

References

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.

  • Wipf, P., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46.

  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.

  • Isom, A. D., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.

  • Jatana, N., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.

  • LibreTexts. 1.6: Drug Modifications to Improve Stability.

  • PharmaBlock. Oxetanes in Drug Discovery.

  • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

  • BenchChem. Evaluating the effect of gem-dimethyl substitution on oxetane reactivity.

  • Britton, R., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.

  • Imaeda, Y., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3072-7.

  • Penny, M. R. (2017). Spirocycles in Drug Discovery. Sygnature Discovery.

  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry.

  • ResearchGate. Conformational control in 2-spirocyclopropyl piperidines.

  • Abraham, R. J., et al. (1991). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem. 4-Bromo-1-(oxetan-3-yl)piperidine hydrochloride.

  • Coldham, I., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online.

  • Jones, R. A. Y., et al. (1976). The conformational analysis of saturated heterocycles. Part LI. Spirodioxolans. Journal of the Chemical Society, Perkin Transactions 2.

  • PubChem. This compound.

  • ResearchGate. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings.

  • ResearchGate. Drug-Like Properties: Concepts, Structure Design and Methods.

  • ChemicalBook. This compound.

  • Brown, L. E., & Fiscella, M. (2021). Target-based evaluation of 'drug-like' properties and ligand efficiencies. Future Drug Discovery.

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules.

  • PubChemLite. This compound hydrochloride.

  • Chemsigma. This compound.

  • Labsolu. This compound hemioxalate.

  • Sridharan, V., & Suryavanshi, G. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Ivanenkov, Y. A., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • ResearchGate. Lipophilicity in Drug discovery.

  • Surat, P. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

  • Cheng, F., et al. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry.

  • BLD Pharm. This compound hydrochloride.

  • BLD Pharm. This compound oxalate(2:1).

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives.

Sources

Bridging the Digital and the Physical: A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 4-(Oxetan-3-yl)piperidine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Ground Truth in Drug Discovery

In the modern drug discovery landscape, in silico predictive models are indispensable tools.[1][2] They offer a rapid and cost-effective means to assess the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities, allowing researchers to prioritize candidates with a higher probability of success.[3][4] However, these computational predictions, no matter how sophisticated, are ultimately models of reality. Their outputs must be anchored to empirical data through rigorous experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to experimentally validate the in silico predicted properties of a promising pharmaceutical building block: 4-(Oxetan-3-yl)piperidine.

The selection of this compound for this guide is deliberate. The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to impart favorable physicochemical properties.[5] The oxetane moiety, a four-membered ether, has gained significant traction as a versatile functional group in medicinal chemistry.[6] It can act as a bioisostere for carbonyls and gem-dimethyl groups, often improving aqueous solubility, metabolic stability, and conformational rigidity.[6][7] The combination of these two moieties in this compound presents a molecule of significant interest, but also one whose properties are a product of the interplay between its constituent parts. Understanding and validating these properties is therefore of paramount importance.

This guide will first present the in silico predicted physicochemical and ADME properties of this compound, generated using the widely accessible SwissADME web tool.[8][9] Subsequently, we will delve into the detailed, step-by-step experimental protocols for determining four critical parameters: aqueous solubility, pKa, lipophilicity (LogP), and metabolic stability. The causality behind experimental choices and the logic of each protocol will be explained from the perspective of a seasoned application scientist, ensuring a deep, practical understanding of the validation process.

In Silico Predictions for this compound: The Computational Starting Point

To establish a baseline for our experimental validation, we first turn to computational modeling. The SMILES string for this compound (C1CNCCC1C2COC2) was submitted to the SwissADME web tool.[9] The following table summarizes the key predicted properties.

PropertyIn Silico Predicted Value (SwissADME)Significance in Drug Discovery
Physicochemical Properties
Molecular Weight141.21 g/mol Influences diffusion and overall size.
LogP (iLOGP)0.58Measures lipophilicity, affecting permeability and solubility.
LogS (ESOL)-1.78Predicts aqueous solubility.
pKa (strongest basic)9.88Governs ionization state at physiological pH, impacting solubility and target binding.
TPSA (Topological Polar Surface Area)21.70 ŲRelates to hydrogen bonding potential and permeability.
Pharmacokinetic Properties
GI AbsorptionHighPredicts the extent of absorption from the gastrointestinal tract.
BBB PermeantYesPredicts the ability to cross the blood-brain barrier.
P-gp SubstrateNoPredicts whether the molecule is a substrate for the P-glycoprotein efflux pump.
CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 InhibitorNoPredicts potential for drug-drug interactions via inhibition of key metabolic enzymes.
Drug-Likeness
Lipinski's Rule of Five0 violationsA widely used filter for oral bioavailability.
Bioavailability Score0.55An overall score predicting the fraction of an administered dose that reaches systemic circulation.

These in silico data paint the picture of a promising drug-like molecule. It has a low molecular weight, a balanced lipophilicity, and is predicted to have high gastrointestinal absorption and be blood-brain barrier permeant. Critically, it is not predicted to be a P-gp substrate or a potent inhibitor of major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.[6] However, to proceed with confidence in a drug discovery program, these predictions require experimental verification.

Experimental Validation: From Prediction to Practice

The following sections provide detailed protocols for the experimental determination of key physicochemical and ADME properties. These protocols are designed to be self-validating systems, incorporating controls and rigorous data analysis to ensure the trustworthiness of the results.

Aqueous Solubility: The Foundation of Bioavailability

Causality of Experimental Choice: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The kinetic solubility assay is chosen here as it is a high-throughput method well-suited for early drug discovery, mimicking the non-equilibrium conditions that can occur in the gut.[10] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation.[11][12]

Experimental Protocol: Kinetic Solubility Assay [11][13]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Assay Procedure:

    • In triplicate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of PBS (pH 7.4) in a 96-well microplate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification:

    • Prepare a calibration curve by serial dilution of the 10 mM stock solution in a 50:50 mixture of acetonitrile and water.

    • Analyze the filtered samples and calibration standards by LC-MS/MS or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

  • Data Analysis:

    • The kinetic solubility is the mean concentration of the compound in the filtered aqueous solution from the triplicate wells.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO add_to_plate Add Stock to Buffer in 96-well Plate stock->add_to_plate buffer PBS Buffer (pH 7.4) buffer->add_to_plate incubate Incubate with Shaking (2h) add_to_plate->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify by LC-MS/MS or UV-Vis filter->quantify result Determine Kinetic Solubility quantify->result

Caption: Workflow for the kinetic solubility assay.

pKa: The Determinant of Ionization

Causality of Experimental Choice: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid determines the extent of its ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy.[1][14][15] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration [1][16]

  • Instrument Calibration:

    • Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in water to a final concentration of approximately 1 mM.

    • Add a salt, such as KCl, to maintain a constant ionic strength during the titration.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titrate the solution with a standardized solution of 0.1 M HCl.

    • Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize before each measurement.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be determined from the first or second derivative of the curve.

Diagram of the pKa Determination Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate Calibrate pH Meter titrate Titrate with 0.1 M HCl calibrate->titrate prepare_sample Prepare 1 mM Sample Solution prepare_sample->titrate record_pH Record pH after each addition titrate->record_pH record_pH->titrate Repeat plot_curve Plot Titration Curve (pH vs. Volume) record_pH->plot_curve determine_pKa Determine pKa at Half-Equivalence Point plot_curve->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Measure of Permeability

Causality of Experimental Choice: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant. The shake-flask method is the traditional and most reliable method for determining LogP and LogD.[17][18][19]

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method [17][20]

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water (or PBS at pH 7.4 for LogD) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully remove aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP or LogD is the base-10 logarithm of this ratio.

Diagram of the LogP/LogD Determination Workflow:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Pre-saturate n-Octanol and Water mix Mix Aqueous and Octanol Phases saturate->mix dissolve Dissolve Compound in Aqueous Phase dissolve->mix shake Shake to Reach Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Compound in Both Phases centrifuge->quantify calculate Calculate LogP/LogD quantify->calculate

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Metabolic Stability: Predicting In Vivo Clearance

Causality of Experimental Choice: The rate at which a compound is metabolized by the liver is a major determinant of its in vivo half-life and overall exposure. The liver microsomal stability assay is a widely used in vitro method to assess Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[2][4][21] Liver microsomes are subcellular fractions that are rich in these enzymes.[4] By incubating the compound with liver microsomes and monitoring its disappearance over time, we can estimate its intrinsic clearance.[3]

Experimental Protocol: Liver Microsomal Stability Assay [2][21][22]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a 1 µM working solution of this compound in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the assay.

Diagram of the Metabolic Stability Workflow:

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prepare_reagents Prepare Microsomes, Compound, and NADPH System initiate_reaction Initiate Reaction at 37°C prepare_reagents->initiate_reaction quench Quench at Time Points (0-60 min) initiate_reaction->quench process_samples Centrifuge and Collect Supernatant quench->process_samples analyze Analyze by LC-MS/MS process_samples->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate

Caption: Workflow for the liver microsomal stability assay.

Conclusion: An Integrated Approach to Drug Candidate Selection

The journey of a drug candidate from concept to clinic is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition.[23] In silico prediction tools provide an invaluable early glimpse into the potential ADME profile of a molecule, enabling the prioritization of compounds and the efficient allocation of resources. However, these predictions must not be taken as gospel.

This guide has outlined a systematic and robust approach to the experimental validation of key physicochemical and ADME properties for the promising building block, this compound. By integrating the predictive power of computational models with the empirical certainty of well-designed experiments, researchers can build a comprehensive and reliable profile of their compounds. This integrated strategy, grounded in scientific integrity and a deep understanding of experimental causality, is the cornerstone of modern, efficient, and successful drug discovery.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Warren Center for Neuroscience Drug Discovery. Kinetic Solubility 96 –Well Protocol. [Link]

  • protocols.io. LogP / LogD shake-flask method. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ScienceDirect. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • PubChemLite. This compound hydrochloride (C8H15NO). [Link]

  • Schrödinger. QikProp. [Link]

  • PMC. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • ResearchGate. SwissADME results for piperidine-derived compounds. [Link]

  • YouTube. Schrodinger - Qikprop (Rapid ADME Predictions of Drug Candidates). [Link]

  • Chemspace. cas 1257294-04-4|| where to buy tert-Butyl this compound-1-carboxylate. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • PMC. Structure-based virtual screening, in silico docking, ADME properties prediction and molecular dynamics studies for the identification of potential inhibitors against SARS-CoV-2 Mpro. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • SwissADME. Frequently Asked Questions - SwissADME. [Link]

  • ResearchGate. ADME screening by QikProp 3.1 (Schrödinger; LLC, USA). [Link]

  • PubChem. This compound. [Link]

  • SwissADME. SwissADME. [Link]

  • PubMed Central. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. [Link]

  • PMC. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... [Link]

  • PubMed. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. [Link]

  • ChemRxiv. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

  • PubChem. (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • PubChemLite. 4-(oxetan-2-yl)piperidine (C8H15NO). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Oxetan-3-yl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Procedural Guide

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 4-(Oxetan-3-yl)piperidine.

Hazard Identification: A Synthesis of Structural Analogs

The hazard profile of this compound is inferred from the well-documented risks associated with piperidine and the reactive nature of the oxetane ring. Piperidine is classified as highly flammable, toxic, and corrosive.[1][2][3] Oxetanes, while varying in toxicity, are a class of reactive ethers.[4][5] Consequently, this compound must be handled as a hazardous substance with multiple potential risks.

Quantitative Hazard Data (Proxy: Piperidine)

The following table summarizes the key hazard information for piperidine, which should be used as a conservative proxy for handling and disposal decisions.

PropertyValue (for Piperidine)Source
GHS Hazard Statements H225: Highly flammable liquid and vapour.[1][2][6] H302: Harmful if swallowed.[1][2][7] H311 + H331: Toxic in contact with skin or if inhaled.[1][2][6][7] H314: Causes severe skin burns and eye damage.[1][2][6][7] H402: Harmful to aquatic life.[7][8][1][2][6][7][8]
GHS Precautionary Statements P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1][2][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][7][9] P501: Dispose of contents/container to an approved waste disposal plant.[7][1][2][3][7][9]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the synthesized hazard profile, the following PPE is mandatory when handling this compound, including during preparation for disposal. The causality for each piece of equipment is rooted in mitigating the specific risks posed by the piperidine moiety.

  • Eye and Face Protection : Chemical safety goggles and a full-face shield are required.[1][10] The high corrosivity (H314) of piperidine-like structures necessitates robust protection against splashes, which can cause severe eye damage.[1][2]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[1][4] Given that the compound is considered toxic in contact with skin (H311), gloves are critical to prevent dermal absorption.[1][3] Always inspect gloves before use and use proper removal techniques.[11]

  • Body Protection : A flame-retardant lab coat and closed-toe shoes are essential.[1][10] This protects against accidental spills and skin contact. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling must occur in a certified chemical fume hood.[1][4] This engineering control is critical to prevent the inhalation of vapors, which are presumed to be toxic (H331).[1][3]

Spill Management Protocol

Immediate and correct action during a spill is critical to mitigating risk.

Small Spill (<100 mL)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure Ventilation : Ensure the chemical fume hood is operating correctly.

  • Contain & Absorb : Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite.[2][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.[13][14] Use non-sparking tools to avoid ignition.[5][14]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your EHS department.

Large Spill (>100 mL)
  • Evacuate : Immediately evacuate the area.[14][15]

  • Alert : Activate your facility's emergency response system and notify the EHS department.[15]

  • Isolate : If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt Cleanup : Large spills should only be handled by trained emergency response professionals.[15]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7][8][16]

  • Waste Characterization : The waste is considered hazardous due to its flammability, toxicity, and corrosivity, based on the piperidine structure. Any materials contaminated with this chemical (e.g., gloves, absorbent pads, empty containers) must also be treated as hazardous waste.[2][9]

  • Container Selection :

    • Use only approved, properly sealed, and clearly labeled hazardous waste containers.[2] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and its associated hazards (Flammable, Toxic, Corrosive).[17]

  • Waste Collection :

    • Carefully transfer the waste chemical into the designated hazardous waste container using a funnel.

    • Perform this transfer inside a chemical fume hood.

    • Keep the container tightly closed when not in use.[7][18]

  • Storage :

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[5][7]

    • Store away from incompatible materials, particularly strong oxidizing agents and acids.[13][14][19]

    • The storage area should be away from heat and ignition sources.[2][7]

  • Final Disposal :

    • Arrange for the pickup of the hazardous waste through your institution's EHS department.

    • The EHS department will work with a licensed hazardous waste disposal company for final treatment, which typically involves high-temperature incineration.[8][12][16]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.

G start Waste Generated: This compound or Contaminated Material is_spill Is this a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes routine_disposal Routine Disposal (Unused reagent, reaction quench) is_spill->routine_disposal No small_spill Small Spill (<100 mL) - Absorb with inert material - Use non-sparking tools spill_size->small_spill <100 mL large_spill Large Spill (>100 mL) - Evacuate Area - Call EHS/Emergency Response spill_size->large_spill >100 mL collect_waste Collect in Approved Hazardous Waste Container (Labeled: Flammable, Toxic, Corrosive) small_spill->collect_waste final_disposal Arrange for Pickup by EHS / Licensed Waste Vendor large_spill->final_disposal routine_disposal->collect_waste store_waste Store in Designated Satellite Accumulation Area (Sealed, Ventilated, Away from Incompatibles) collect_waste->store_waste store_waste->final_disposal end Final Disposal via Regulated Incineration final_disposal->end

Caption: Disposal workflow for this compound.

Regulatory Framework: Adherence to National Standards

All hazardous waste disposal activities are governed by strict regulations to protect human health and the environment. In the United States, two primary federal agencies set these standards:

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers identify chemical hazards and train employees on safe handling and emergency procedures.[20][21][22] This includes proper disposal as an element of a safe workplace.

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[23][24] This includes regulations on waste identification, storage, transportation, and ultimate disposal.[25][26] Disposing of this chemical via an approved vendor ensures compliance with EPA regulations.[27]

By following the procedures outlined in this guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of safety and professional responsibility.

References

  • Navigating the Disposal of 4-(Oxan-3-yl)
  • SAFETY D
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Personal protective equipment for handling Oxetane;heptadecahydr
  • OSHA's Guidance on Dealing with Waste. Medical Systems.
  • Piperidine - SAFETY D
  • Hazardous Waste - Overview.
  • Oxetane Safety D
  • SAFETY DATA SHEET - Piperidine, hydrochloride. Fisher Scientific.
  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%. Cole-Parmer.
  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
  • Safety D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY D
  • 1-(Oxetan-3-yl)
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 4-Bromopiperidine hydrobromide. BLD Pharm.
  • SAFETY DATA SHEET - 3-Methyl-3-oxetanemethanol. Fisher Scientific.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Piperidine Safety D
  • 4-(oxetan-3-yl)
  • SAFETY DATA SHEET - Piperidine. Fisher Scientific.
  • tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)
  • EPA Subpart P Regul
  • This compound.
  • This compound hydrochloride. BLD Pharm.
  • 4-(Oxetan-3-yl)
  • Federal Register, Volume 89 Issue 27.
  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA).
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Oxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 4-(Oxetan-3-yl)piperidine, a key building block in modern drug discovery. As direct safety data for this specific molecule is not extensively published, our recommendations are expertly synthesized from the known hazard profiles of structurally analogous compounds, particularly piperidine and its derivatives, ensuring a robust and cautious approach to laboratory operations.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

The molecular structure of this compound, featuring a piperidine ring, suggests a hazard profile similar to other piperidine-based compounds. The hemioxalate salt of this compound is classified with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Based on extensive data from analogous compounds like piperidine and 4-piperidinopiperidine, we can anticipate the following primary hazards:

  • Dermal and Ocular Corrosivity: Piperidine derivatives are known to be corrosive or irritating to the skin and eyes.[2][3][4][5] Direct contact can lead to chemical burns and potentially irreversible eye damage.[3][4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[2][6] Working in a well-ventilated area is crucial to mitigate this risk.

  • Toxicity: These compounds can be toxic if inhaled or absorbed through the skin and harmful if swallowed.[2][3][4][5] Systemic effects can include increased blood pressure, muscular weakness, and central nervous system effects.[2]

This assessment dictates a stringent, multi-layered Personal Protective Equipment (PPE) strategy. The core principle is to create multiple barriers between the researcher and the chemical, assuming it to be corrosive and toxic upon contact.

Core Directive: Essential PPE for Routine Operations

A baseline of PPE is non-negotiable for any quantity of this compound. The following table summarizes the minimum requirements for standard laboratory procedures such as weighing, solution preparation, and reaction monitoring.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield is required when handling larger quantities (>50g) or when there is a significant splash risk.Standard safety glasses are insufficient. Goggles provide a 360-degree seal to protect against splashes, while a face shield offers an additional barrier for the entire face.[2][7]
Hand Protection Nitrile or neoprene gloves tested to a relevant standard (e.g., EN 374). For prolonged contact, use gloves with a breakthrough time >240 minutes. For brief contact, >60 minutes is acceptable.[2]The piperidine structure necessitates chemically resistant gloves. Always inspect gloves for degradation before use and practice the "double gloving" technique for added protection. Contaminated gloves must be replaced immediately.[2][8]
Body Protection A flame-retardant laboratory coat. An additional PVC or chemically resistant apron should be worn when handling significant quantities.Protects skin and personal clothing from incidental splashes and spills.[2][8]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood. For operations outside a fume hood or when handling powders that may become airborne, a NIOSH-approved respirator is necessary.[2][9][10]A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respirators are a critical secondary defense if engineering controls are insufficient or unavailable.[2][10]

Operational Plan: From Benchtop to Disposal

Safe handling is a process, not just a set of equipment. The following protocols integrate PPE use into a comprehensive safety workflow.

Standard Handling Protocol

This workflow outlines the essential steps for safely using this compound in a routine laboratory setting. The causality is clear: each step is designed to minimize exposure potential before, during, and after the chemical is handled.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Full PPE (Goggles, Lab Coat, Gloves) prep_area->don_ppe gather_mats 3. Assemble Materials (Chemical, Solvents, Spill Kit) don_ppe->gather_mats handle_chem 4. Perform Chemical Transfer (Weighing, Dispensing) gather_mats->handle_chem run_rxn 5. Conduct Experiment handle_chem->run_rxn decon 6. Decontaminate Work Area run_rxn->decon dispose 7. Segregate & Label Waste decon->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash G spill Spill Occurs assess Assess Hazard Is it safe to clean up? spill->assess evacuate Evacuate Area Call Emergency Response assess->evacuate No don_ppe Don Additional PPE (Respirator, Apron, Double Gloves) assess->don_ppe Yes report Report Incident evacuate->report contain Contain Spill (Use absorbent dikes) don_ppe->contain absorb Absorb/Neutralize (Work from outside in) contain->absorb collect Collect Residue (Use non-sparking tools) absorb->collect decon Decontaminate Area (Soap and water) collect->decon dispose Package & Label Waste decon->dispose dispose->report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.